Spiculisporic acid
Description
Properties
IUPAC Name |
(2S)-2-[(1S)-1-carboxyundecyl]-5-oxooxolane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O6/c1-2-3-4-5-6-7-8-9-10-13(15(19)20)17(16(21)22)12-11-14(18)23-17/h13H,2-12H2,1H3,(H,19,20)(H,21,22)/t13-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXHHVJPGQUPCF-DYVFJYSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(=O)O)C1(CCC(=O)O1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[C@H](C(=O)O)[C@@]1(CCC(=O)O1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041135 | |
| Record name | Supiculisporic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
469-77-2 | |
| Record name | Spiculisporic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Supiculisporic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dicarboxy-gamma-pentadecanolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUPICULISPORIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKW7X62M6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spiculisporic Acid: A Comprehensive Technical Guide on its Discovery and Fungal Origin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiculisporic acid, a bioactive γ-lactone, has garnered significant interest within the scientific community for its diverse applications, ranging from a biosurfactant in cosmetics to a potential antimicrobial agent. This technical guide provides an in-depth exploration of the discovery, fungal origin, biosynthesis, and key experimental methodologies related to this compound. Quantitative data is presented in structured tables for comparative analysis, and detailed protocols for crucial experiments are outlined. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a comprehensive understanding of this multifaceted molecule.
Discovery and Initial Characterization
This compound was first brought to the scientific forefront in 1931 by Clutterbuck, Rastrick, and Rintoul.[1][2] Their seminal work involved the isolation of a novel polybasic fatty acid from the fermentation broth of the fungus Penicillium spiculisporum.[1][2] The compound crystallized upon acidification of the culture medium, a key characteristic that aided in its initial discovery.[1] Early chemical analysis established its molecular formula as C17H28O6.[2]
Fungal Origin and Diversity of Producers
While initially isolated from Penicillium spiculisporum, subsequent research has revealed that the ability to produce this compound is distributed across a variety of fungal genera. This underscores the importance of fungal biodiversity as a source for novel bioactive compounds.
-
Penicillium spiculisporum : The original fungal source from which this compound was first identified.[1][2]
-
Talaromyces trachyspermus : Several strains of this species are known to produce this compound, with T. trachyspermus NBRC 32238 being recognized as a particularly high-yielding strain.[1][3][4]
-
Aspergillus species : Various species within this genus, including Aspergillus candidus and the endophytic fungus Aspergillus cejpii, have been identified as producers.[1][5] The latter, isolated from the roots of Hedera helix (common ivy), represents a novel source of this compound.[5][6]
-
Marine-Derived Fungi : The marine environment has also proven to be a rich source of this compound and its derivatives. Examples include Aspergillus sp. HDf2, isolated from a sea urchin, and Talaromyces trachyspermus (KUFA 0021), found in association with a marine sponge.[7][8][9]
Physicochemical and Biological Properties
This compound is a fatty acid-type biosurfactant characterized by the presence of a lactone ring and two carboxyl groups.[1][4] Its structure contributes to its surface-active properties and its low irritation potential, making it a desirable ingredient in the cosmetics industry.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C17H28O6 | [2][5] |
| Molar Mass | 328.405 g·mol−1 | [2] |
Table 2: Antimicrobial Activity of this compound from Aspergillus cejpii
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
| Escherichia coli | 3.9 - 31.25 | [5][6] |
| Pseudomonas aeruginosa | 3.9 - 31.25 | [5][6] |
| Staphylococcus aureus | 3.9 - 31.25 | [5][6] |
| Serratia marcescens | 3.9 - 31.25 | [5][6] |
| Acinetobacter baumannii | 3.9 - 31.25 | [5][6] |
| Salmonella typhi | 3.9 - 31.25 | [5][6] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 3.9 - 31.25 | [5][6] |
Biosynthesis
The biosynthetic pathway of this compound has been elucidated through isotope uptake studies and enzyme purification.[1][4][10] The key step involves the condensation of lauroyl-CoA and 2-oxoglutarate.[1][4][10] This reaction is catalyzed by the enzyme decylhomocitrate synthase.[4][10]
Caption: Key precursors and enzyme in this compound biosynthesis.
Experimental Protocols
Fungal Isolation and Cultivation (Endophytic Aspergillus cejpii)
This protocol is adapted from the methodology for isolating endophytic fungi from plant tissues.[5]
-
Surface Sterilization of Plant Material :
-
Thoroughly wash plant tissues (roots, stems, leaves) with sterile distilled water.
-
Immerse the tissues sequentially in 70% ethanol (B145695) for 1 minute, 5% sodium hypochlorite (B82951) for 3 minutes, and 70% ethanol for 30 seconds.
-
Rinse three times with sterile distilled water.
-
To verify the effectiveness of surface sterilization, plate the final rinse water onto a Potato Dextrose Agar (B569324) (PDA) plate.
-
-
Isolation :
-
Aseptically cut the sterilized plant tissues into small segments.
-
Place the segments on PDA plates supplemented with an antibacterial agent (e.g., streptomycin).
-
Incubate the plates at 25°C for 7-21 days, monitoring for fungal growth emerging from the plant segments.[5]
-
-
Pure Culture :
-
Once fungal mycelia are observed, transfer a small portion to a fresh PDA plate to obtain a pure culture.
-
Maintain pure cultures on PDA slants at 4°C.[5]
-
Production of this compound via Fed-Batch Fermentation
This protocol is based on the high-yield production method using Talaromyces trachyspermus.[3][4][10]
-
Inoculum Preparation :
-
Grow a pure culture of T. trachyspermus on a suitable agar medium.
-
Inoculate a seed culture flask containing a liquid medium (e.g., potato dextrose broth) and incubate for 3-5 days with shaking.
-
-
Bioreactor Setup :
-
Fermentation :
-
Inoculate the bioreactor with the seed culture.
-
Maintain fermentation parameters such as temperature, pH, and dissolved oxygen at optimal levels for the specific strain.
-
Implement a fed-batch strategy by periodically adding a concentrated solution of the carbon source (e.g., sucrose) to the bioreactor to maintain a sufficient supply for this compound production. A fed-batch culture with sucrose (B13894) has been shown to yield up to 60 g/L of this compound.[3][10]
-
Isolation and Purification of this compound
-
Extraction :
-
After fermentation, acidify the culture broth to a low pH to induce the crystallization of this compound.[1]
-
Separate the fungal biomass from the culture broth by filtration or centrifugation.
-
Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).
-
-
Purification :
-
Concentrate the organic extract under reduced pressure.
-
Purify the crude extract using techniques such as column chromatography over silica (B1680970) gel.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol) to obtain pure this compound crystals.[11]
-
Structure Elucidation
The chemical structure of the isolated compound is confirmed using a combination of spectroscopic techniques.[5][7]
-
Mass Spectrometry (MS) : To determine the molecular weight and molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : To identify the types and connectivity of protons.
-
¹³C NMR : To determine the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC) : To establish detailed correlations between protons and carbons, confirming the final structure.[5]
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the discovery and characterization of this compound from a fungal source.
Caption: From fungal isolation to biological activity assessment.
Conclusion
This compound stands as a testament to the vast chemical diversity present within the fungal kingdom. Its discovery from Penicillium spiculisporum and subsequent identification in a range of terrestrial and marine fungi highlight the ongoing potential for natural product discovery. The development of high-yield fermentation protocols and a deeper understanding of its biosynthesis are paving the way for its broader application in various industries. This guide provides a foundational resource for researchers and professionals seeking to explore and harness the potential of this remarkable bioactive molecule.
References
- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound E, a new this compound derivative and ergosterol derivatives from the marine-sponge associated fungus Talaromyces trachyspermus (KUFA 0021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Penicillium spiculisporum: A Comprehensive Technical Guide to Spiculisporic Acid Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiculisporic acid, a bioactive γ-butenolide, has garnered significant interest within the scientific community for its potential applications in various fields, including pharmaceuticals and biotechnology.[1] Initially isolated from the filamentous fungus Penicillium spiculisporum, this secondary metabolite presents a unique chemical structure that makes it a compelling target for research and development.[1][2] This technical guide provides an in-depth overview of Penicillium spiculisporum as a source of this compound, detailing production methodologies, quantitative data, and the underlying biochemical pathways. For comparative purposes and to provide a more comprehensive understanding due to the limited recent literature exclusively on P. spiculisporum, this guide also incorporates detailed findings from the closely related and well-studied species, Talaromyces trachyspermus, which is a teleomorph of Penicillium.[3]
Quantitative Data on this compound Production
The production of this compound is influenced by a multitude of factors, including the fungal strain, culture medium composition, and fermentation conditions. The following tables summarize key quantitative data from studies on both Penicillium spiculisporum and Talaromyces trachyspermus to provide a comparative perspective on achievable yields.
Table 1: Fermentation Parameters for this compound Production by Penicillium spiculisporum ATCC 16071 [4]
| Parameter | Condition |
| Fungal Strain | Penicillium spiculisporum ATCC 16071 |
| Culture Medium | Nutrient medium with carbohydrate materials, nitrogen sources, and inorganic salts |
| Aeration | Aerobic cultivation |
| pH Control | Maintained at 1.2 to 2.5 during fermentation |
| Post-fermentation | Heating of broth to 70-100°C |
Table 2: this compound Yields from Talaromyces trachyspermus NBRC 32238 under Various Culture Conditions [2]
| Carbon Source (100 g/L) | Nitrogen Source (5 g/L) | Initial pH | Maximum Yield (g/L) |
| Glucose | (NH₄)₂SO₄ + CSL | 3.0 | 11.3[2] |
| Sucrose | (NH₄)₂SO₄ + CSL | 3.0 | ~11.0 |
| Fructose | (NH₄)₂SO₄ + CSL | 3.0 | ~7.5 |
| Xylose | (NH₄)₂SO₄ + CSL | 3.0 | ~5.0 |
| Glucose | Meat Extract (4.5 g/L) | 3.0 | 23.3[2] |
| Glucose | KNO₃ | 3.0 | ~10.0 |
| Glucose | NaNO₃ | 3.0 | ~8.0 |
| Sucrose (Fed-batch) | Meat Extract (4.5 g/L) | 3.0 | 60.0[2] |
Biosynthesis of this compound
The biosynthesis of this compound in Penicillium and related fungi is a fascinating example of secondary metabolism. The core of its synthesis involves the condensation of two primary metabolites: lauroyl-CoA, a fatty acyl-CoA, and 2-oxoglutarate, an intermediate of the citric acid cycle.[2][3] This key reaction is catalyzed by the enzyme decylhomocitrate synthase.[2][3]
While the direct genetic regulation of the decylhomocitrate synthase gene in Penicillium spiculisporum is not extensively documented, the regulation of secondary metabolism in the Penicillium genus is known to be complex. It is influenced by environmental signals such as nutrient availability (carbon and nitrogen sources) and pH, which in turn are mediated by global regulatory proteins.[5][6]
Experimental Protocols
The following protocols are based on established methods for the production and analysis of this compound, primarily adapted from the detailed methodologies described for Talaromyces trachyspermus and the process outlined for Penicillium spiculisporum.
Fungal Cultivation for this compound Production
This protocol describes the cultivation of the fungus in a laboratory setting for the production of this compound.
-
Inoculum Preparation:
-
Prepare Potato Dextrose Agar (PDA) plates.
-
Inoculate the PDA plates with a culture of Penicillium spiculisporum or Talaromyces trachyspermus.
-
Incubate the plates at 28°C for 7 days to allow for sufficient mycelial growth.
-
-
Shake Flask Fermentation:
-
Prepare a liquid fermentation medium. A suitable medium for T. trachyspermus contains (per liter): 100 g glucose, 4.5 g meat extract, 0.5 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, and 5.0 mg FeCl₃.[2] For P. spiculisporum ATCC 16071, a nutrient medium containing carbohydrate materials, nitrogen sources, and inorganic salts is recommended.[4]
-
Adjust the initial pH of the medium to 3.0 using HCl.[2] For P. spiculisporum ATCC 16071, the pH should be controlled between 1.2 and 2.5 during fermentation.[4]
-
Dispense 100 mL of the medium into 500 mL Erlenmeyer flasks with baffles.
-
Autoclave the flasks at 121°C for 15 minutes.
-
Inoculate each flask with a small piece of the mycelial mat from the PDA plate.
-
Incubate the flasks on a rotary shaker at 28°C and 140 rpm for 7-9 days.[2]
-
-
Bioreactor Fermentation (for scaled-up production):
-
Prepare a larger volume of the fermentation medium and sterilize it in a bioreactor.
-
Inoculate with a seed culture grown in shake flasks.
-
Maintain the temperature at 28°C, and the aeration rate at 0.5 vvm (volume of air per volume of medium per minute).[2]
-
Control the pH as specified for the respective strain.
-
Extraction and Purification of this compound
This compound is poorly soluble in water and often precipitates in the culture medium, which facilitates its separation.
-
Initial Separation:
-
Extraction:
-
After washing with water, pour ethanol (B145695) over the filter cake to dissolve the this compound.[2]
-
Collect the ethanol filtrate.
-
-
Purification:
-
Evaporate the ethanol from the filtrate at 50°C to obtain the crude this compound.[2]
-
For further purification, the crude product can be recrystallized from a suitable solvent system.
-
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of this compound in fermentation broths.
-
Sample Preparation:
-
Filter a sample of the culture broth through a 0.45 µm syringe filter.
-
-
HPLC System and Conditions (as described for T. trachyspermus): [2]
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Inject the prepared sample and standards into the HPLC system.
-
Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Conclusion
Penicillium spiculisporum and its close relative Talaromyces trachyspermus are valuable fungal sources for the production of this compound. This guide has provided a comprehensive overview of the key aspects of this compound production, from fungal cultivation and optimization to extraction, purification, and analysis. The provided quantitative data, detailed protocols, and pathway diagrams offer a solid foundation for researchers, scientists, and drug development professionals to further explore and harness the potential of this intriguing bioactive compound. Future research focusing on the genetic engineering of these fungal strains and the elucidation of the regulatory networks governing this compound biosynthesis could unlock even more efficient and scalable production methods.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US3625826A - Process for producing this compound and related substances thereof - Google Patents [patents.google.com]
- 5. Regulation of Secondary Metabolism in the Penicillium Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Secondary Metabolism in the Penicillium Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
Production of Spiculisporic Acid by Talaromyces trachyspermus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiculisporic acid (SA), a fatty acid-type biosurfactant, holds significant promise for applications in cosmetics, metal removal, and pharmaceuticals due to its low skin irritation, antimicrobial properties, and high surface activity.[1][2][3][4][5] This technical guide provides an in-depth overview of the production of this compound using the filamentous fungus Talaromyces trachyspermus. It consolidates key findings on strain selection, culture condition optimization, and production strategies, offering detailed experimental protocols and quantitative data to facilitate further research and development. The guide also visualizes the known biosynthetic pathway and a comprehensive experimental workflow for the production and purification of this valuable secondary metabolite.
Introduction
This compound (4,5-dicarboxy-4-pentadecanolide) is a tricarboxylic fatty acid biosurfactant characterized by a lactone ring and two carboxyl groups.[1][2][3][4][5] Initially discovered as a metabolite of Penicillium spiculisporum, recent studies have identified Talaromyces trachyspermus, specifically the NBRC 32238 strain, as a prolific producer.[1] The biosynthesis of this compound involves the condensation of lauroyl-CoA and 2-oxoglutarate, a reaction catalyzed by decylhomocitrate synthase.[6] This document serves as a comprehensive resource for the controlled production of this compound, detailing the critical parameters that influence yield and productivity.
Strain Selection and Culture Conditions
The selection of a high-producing fungal strain is paramount for efficient this compound production. Studies comparing various Talaromyces species have demonstrated that Talaromyces trachyspermus NBRC 32238 exhibits superior productivity.[1]
Culture Medium and pH
Optimal production of this compound by T. trachyspermus is achieved under acidic conditions, which also provides the advantage of mitigating contamination risks in large-scale cultures.[1][6] The ideal initial pH for cultivation is approximately 3.0.[1][6]
Carbon and Nitrogen Sources
T. trachyspermus can utilize a variety of carbohydrates, including hexoses, pentoses, and disaccharides for growth and SA production.[1][2][4] Glucose and sucrose (B13894) have been identified as the most suitable carbon sources for high yields.[1][2][4] Among nitrogen sources, meat extract has been shown to significantly promote the production of this compound.[1][2][4]
Influence of Trace Metal Ions
Trace metal ions play a crucial role in the metabolic pathways leading to secondary metabolite production. For this compound synthesis, the addition of ferric chloride (FeCl₃) to the culture medium has been found to be beneficial.[1][2][4]
Quantitative Data on this compound Production
The following tables summarize the quantitative data from studies on this compound production by Talaromyces trachyspermus NBRC 32238, providing a comparative overview of the effects of different culture parameters.
Table 1: Effect of Initial pH on this compound Production
| Initial pH | Glucose Consumption (g/L) | This compound (g/L) |
| 2.0 | 25.0 | 7.5 |
| 2.5 | 50.0 | 9.8 |
| 3.0 | 80.0 | 11.2 |
| 3.5 | 90.0 | 10.5 |
| 4.0 | 100.0 | 9.5 |
| Culture Conditions: 100 g/L glucose, 28°C, 7 days.[1][6] |
Table 2: Effect of Carbon Source on this compound Production
| Carbon Source (100 g/L) | This compound (g/L) |
| Glucose | 11.9 |
| Sucrose | 11.5 |
| Galactose | 8.5 |
| Arabinose | 5.5 |
| Xylose | 6.0 |
| Lactose | 2.5 |
| Fructose | 7.0 |
| Maltose | 9.0 |
| Culture Conditions: pH 3.0, 28°C, 7 days.[1] |
Table 3: Effect of Nitrogen Source on this compound Production
| Nitrogen Source (5 g/L) | This compound (g/L) |
| Meat Extract | 23.3 |
| Peptone | 15.0 |
| Yeast Extract | 12.5 |
| (NH₄)₂SO₄ | 2.2 |
| NaNO₃ | 5.0 |
| Culture Conditions: 100 g/L glucose, pH 3.0, 28°C, 7 days.[1] |
Table 4: Comparison of Production Methods
| Method | Carbon Source | This compound (g/L) | Yield (g SA/g sugar) | Productivity (g/L/day) |
| Baffle Flask | Glucose | ~11.3 | 0.333 | 1.6 |
| Bioreactor (Batch) | Sucrose | ~30 | 0.15 | 2.7 |
| Bioreactor (Fed-Batch) | Sucrose | 60 | 0.22 | 6.6 |
| Optimized culture conditions were used for bioreactor experiments.[1][2][3][5] |
Experimental Protocols
Fungal Strain and Pre-culture
-
Strain: Talaromyces trachyspermus NBRC 32238.
-
Pre-culture Medium: Potato Dextrose Agar (PDA).
-
Incubation: Incubate the strain on a PDA plate at 28°C for 7 days.
Culture for this compound Production (Flask Scale)
-
Medium Composition:
-
Carbon Source (e.g., Glucose or Sucrose): 100 g/L
-
Nitrogen Source (e.g., Meat Extract): 4.5 g/L
-
Trace Metal (e.g., FeCl₃): 5.0 mg/L
-
Adjust initial pH to 3.0 using HCl.
-
-
Cultivation:
-
Inoculate a 500-mL Erlenmeyer flask with three baffles containing 100 mL of the medium with a hyphal piece (~1 cm²) from the pre-culture plate.
-
Incubate at 28°C with shaking at 140 rpm for 7-9 days.
-
Fed-Batch Bioreactor Production
-
Bioreactor Setup:
-
Use a 2-L aeration stirring-type bioreactor with 1 L of the optimized culture medium.
-
Sterilize the bioreactor and medium by autoclaving at 121°C for 45 minutes.
-
-
Inoculation and Cultivation:
-
Inoculate the bioreactor with mycelium from the pre-culture.
-
Maintain the temperature at 28°C, stirring at 700 rpm, and an aeration rate of 0.5 vvm.
-
-
Fed-Batch Strategy:
-
After the initial carbon source is nearly depleted (as determined by monitoring), feed a concentrated, sterilized sugar solution (e.g., 500 g/L sucrose) to the bioreactor to maintain a target sugar concentration.
-
Extraction and Purification of this compound
-
Harvesting: After cultivation, separate the mycelium and the crystalline this compound from the culture broth by filtration using filter paper. As this compound is poorly soluble in the acidic aqueous medium, it precipitates out.
-
Washing: Wash the solid phase on the filter paper several times with distilled water to remove residual medium components.
-
Dissolution: Dissolve the this compound from the washed solid phase by adding 99.5% ethanol (B145695).
-
Recovery: Evaporate the ethanol at 50°C for 24 hours to obtain the crude this compound crystals.
-
Purification: For higher purity, recrystallize the crude product from a suitable solvent system.
-
Drying: Dry the purified crystals in an oven at 90°C for 24 hours.
Analysis and Quantification
-
Quantification: Analyze the concentration of this compound in the culture filtrate and dissolved crystals using High-Performance Liquid Chromatography (HPLC).
-
Structural Confirmation: Confirm the identity and structure of the purified this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations: Biosynthetic Pathway and Experimental Workflow
To further elucidate the processes described, the following diagrams, generated using the DOT language, visualize the key pathways and workflows.
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound.
Experimental Workflow for this compound Production
Caption: Experimental Workflow for Production.
Conclusion
Talaromyces trachyspermus has emerged as a robust and efficient microbial factory for the production of this compound. By carefully controlling culture parameters such as pH, carbon and nitrogen sources, and trace metal ion concentrations, and by employing optimized cultivation strategies like fed-batch fermentation, high yields of this compound can be achieved. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this versatile biosurfactant. Future work may focus on genetic engineering of T. trachyspermus to enhance production and the exploration of novel derivatives of this compound with enhanced bioactivities.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Structural diversity of decalin forming Diels-Alderase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Discovery and investigation of natural Diels–Alderases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Derivatives of Spiculisporic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Spiculisporic acid and its derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on the synthesis, isolation, and characterization of these promising natural products.
Core Chemical Structure of this compound
This compound (SA), first isolated from Penicillium spiculisporum, is a bioactive γ-butenolide.[1] Its chemical structure is characterized by a γ-lactone ring substituted with two carboxylic acid groups and a long aliphatic chain. The systematic IUPAC name for this compound is 2-(1-Carboxyundecyl)-5-oxooxolane-2-carboxylic acid.[1]
The biosynthesis of this compound in microorganisms involves the condensation of lauroyl-CoA and 2-oxoglutarate, a reaction catalyzed by decylhomocitrate synthase.[2] This fatty acid-type biosurfactant possesses a unique structure with a lactone ring and two carboxyl moieties, contributing to its notable surface activity.[2]
Known Derivatives of this compound
Several derivatives of this compound have been isolated and characterized, primarily from fungal sources. These derivatives typically vary in the length or functionalization of the aliphatic side chain.
-
This compound B: This derivative possesses a molecular formula of C17H26O6 and features a double bond in its aliphatic side chain.
-
This compound C: With a molecular formula of C18H30O6, this derivative is characterized by the addition of a methylene (B1212753) group compared to the parent compound.
-
This compound D: The structure of this derivative has been reported, contributing to the diversity of this class of compounds.
-
This compound E: Isolated from the marine-sponge associated fungus Talaromyces trachyspermus, this derivative has a molecular formula of C19H30O8.[3]
-
This compound G: This derivative has a molecular formula of C16H26O6.
Physicochemical and Biological Properties
This compound and its derivatives exhibit a range of interesting physicochemical and biological properties. The parent compound is a white, crystalline solid with poor solubility in water but good solubility in organic solvents like ethanol.
Physicochemical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C17H28O6 | 328.40 | 145 | 549.0 ± 35.0 |
| This compound E | C19H30O8 | 386.44 | - | - |
| This compound G | C16H26O6 | 314.37 | - | - |
Biological Activity: Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against a range of bacteria, including drug-resistant strains.
| Organism | MIC (µg/mL) | Reference |
| Escherichia coli | 31.25 - 62.5 | [4][5] |
| Pseudomonas aeruginosa | 31.25 | [4][5] |
| Staphylococcus aureus | 125 | [4][5] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.5 | [4][5] |
| Serratia marcescens | 15.63 | [4][5] |
| Salmonella typhi | 15.63 - 62.5 | [4][5] |
| Acinetobacter baumannii | 62.5 | [4][5] |
Experimental Protocols
Isolation and Purification of this compound from Fungal Culture
This protocol is adapted from methods described for the isolation of this compound from Talaromyces trachyspermus and Aspergillus cejpii.
I. Fungal Cultivation:
-
Prepare a suitable liquid culture medium (e.g., Potato Dextrose Broth or a custom medium containing a carbon source like glucose or sucrose, a nitrogen source, and mineral salts).
-
Inoculate the sterile medium with a spore suspension or mycelial fragments of the producing fungal strain.
-
Incubate the culture at an appropriate temperature (e.g., 25-28°C) with shaking for a designated period (e.g., 7-14 days) to allow for fungal growth and production of secondary metabolites.
II. Extraction:
-
Separate the fungal biomass from the culture broth by filtration.
-
Acidify the culture filtrate to a low pH (e.g., pH 2-3) using an acid such as HCl. This often causes this compound to precipitate.
-
Extract the acidified filtrate with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Combine the organic extracts and dry them over an anhydrous salt (e.g., sodium sulfate).
-
Evaporate the solvent under reduced pressure to obtain a crude extract.
III. Purification:
-
Subject the crude extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest.
-
Further purify the combined fractions by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Characterization of this compound
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3, Methanol-d4).
-
Acquire 1H and 13C NMR spectra to determine the chemical structure. Key signals for this compound include those corresponding to the lactone ring, the carboxylic acid groups, and the long alkyl chain.
-
-
Mass Spectrometry (MS):
-
Analyze the purified compound using techniques such as Electrospray Ionization (ESI-MS) to determine the molecular weight and elemental composition.
-
Enantioselective Synthesis of γ-Butenolides (General Protocol)
I. Asymmetric Aldol (B89426) Reaction:
-
React a chiral aldehyde with a suitable ketone enolate in the presence of a chiral catalyst (e.g., a proline-based organocatalyst) to generate a chiral aldol adduct.
-
The choice of reactants will determine the substituents on the resulting butenolide ring.
II. Lactonization:
-
Subject the chiral aldol adduct to conditions that promote intramolecular cyclization to form the γ-lactone ring. This can often be achieved by acid or base catalysis.
III. Introduction of the Side Chain:
-
The long alkyl dicarboxylic acid side chain of this compound can be introduced through various methods, such as alkylation of a suitable intermediate or through a cross-coupling reaction.
Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound.
I. Preparation of Materials:
-
Bacterial Inoculum: Prepare a standardized suspension of the test bacterium in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
This compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.
-
96-Well Microtiter Plate: Use sterile, flat-bottomed 96-well plates.
II. Assay Procedure:
-
Add a specific volume of sterile broth to all wells of the microtiter plate.
-
Perform serial two-fold dilutions of the this compound stock solution across the wells of the plate to create a range of concentrations.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
III. Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
Signaling Pathway and Experimental Workflow Diagrams
Hypothetical Anti-Inflammatory Action of this compound via NF-κB Pathway Inhibition
Based on the known anti-inflammatory effects of other long-chain fatty acids and natural products, it is plausible that this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of this compound's anti-inflammatory effect.
General Experimental Workflow for Isolation and Characterization
The following diagram outlines the typical workflow for the isolation and characterization of this compound from a fungal source.
Caption: Workflow for isolating and characterizing this compound.
References
- 1. Advances in bio‐based production of dicarboxylic acids longer than C4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound E, a new this compound derivative and ergosterol derivatives from the marine-sponge associated fungus Talaromyces trachyspermus (KUFA 0021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
Spiculisporic Acid: A Comprehensive Technical Guide to a Promising Fatty Acid-Type Biosurfactant
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiculisporic acid (SA), a γ-butenolide fatty acid derivative, is a microbially produced biosurfactant with significant potential across various industries, including cosmetics, environmental remediation, and pharmaceuticals. Produced by a range of fungi, primarily from the Aspergillus and Talaromyces genera, this tricarboxylic-type surfactant exhibits noteworthy surface activity, antimicrobial properties, and a favorable safety profile. This technical guide provides an in-depth overview of this compound, consolidating quantitative data on its production and biological activity, detailed experimental protocols for its study, and visualizations of its biosynthetic pathway and characterization workflow.
Introduction
This compound (4,5-dicarboxy-4-pentadecanolide) is a fatty acid-type biosurfactant first identified as a metabolite of Penicillium spiculisporum.[1][2] Its unique chemical structure, featuring a lactone ring and two carboxyl groups, confers upon it distinct physicochemical and biological properties.[1][2] As a biosurfactant, it is characterized by its amphipathic nature, enabling it to reduce surface and interfacial tension. This property, combined with its low toxicity and biodegradability, positions this compound as a sustainable alternative to synthetic surfactants.[2] Its applications are diverse, ranging from use in cosmetics and metal removers to demonstrating significant antibacterial activity against various pathogens.[1][3]
Chemical and Physical Properties
This compound is a γ-butenolide with the chemical formula C₁₇H₂₈O₆.[4] Its structure consists of a long-chain fatty acid with two carboxylic moieties and a lactone ring.[5] The molecular weight of this compound is 328.4 g/mol .[6]
An important characteristic of this compound is its pH-dependent self-assembly. Its solubility in water is poor at acidic pH, where it exists in a crystalline form.[7] As the pH increases, its solubility improves, and it undergoes a series of transitions in its molecular aggregation state. Vesicles are reported to form in the pH range of approximately 5.8–6.2, followed by the formation of lipid particles between pH 6.3–6.6. At a pH of 6.8 or higher, this compound forms micelles.[7][8]
While research indicates that sodium spiculisporates exhibit a low critical micelle concentration (CMC) and a low surface tension at the CMC (γcmc), specific quantitative values from the available literature could not be definitively ascertained.[9]
Production of this compound
This compound is a secondary metabolite produced by several species of filamentous fungi. High yields have been reported from various strains under optimized fermentation conditions.
Producing Microorganisms
The primary producers of this compound belong to the genera Talaromyces and Aspergillus. Notable producing species include:
-
Talaromyces trachyspermus[7]
-
Penicillium spiculisporum[1]
-
Aspergillus cejpii[9]
-
Aspergillus candidus[1]
Fermentation Parameters for Optimal Production
The production of this compound is significantly influenced by the composition of the culture medium and the fermentation conditions. The following table summarizes the key parameters for optimizing its production, primarily based on studies with Talaromyces trachyspermus.
| Parameter | Optimal Condition/Component | Yield/Productivity | Reference |
| Carbon Source | Sucrose (B13894) or Glucose (100 g/L) | Up to 11.9 g/L with glucose in batch culture. | [7] |
| Nitrogen Source | Meat Extract (4.5 g/L) | 23.3 g/L in batch culture. | [7] |
| Initial pH | 3.0 | 11.2 g/L in batch culture. | [7] |
| Trace Metal Ion | FeCl₃ (5 mg/L) | 18.6 g/L in batch culture. | [7] |
| Fermentation Strategy | Fed-batch culture with sucrose | 60 g/L, with a total yield of 0.22 g SA/g sucrose and a productivity of 6.6 g/L/day. | [10][11] |
Biological Activity
This compound has demonstrated significant biological activity, most notably its antimicrobial effects against a range of bacteria, including multidrug-resistant strains.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various bacterial species.
| Target Microorganism | Strain | MIC (μg/mL) | Reference |
| Escherichia coli | - | 31.25 | [9] |
| Pseudomonas aeruginosa | - | 31.25 | [9] |
| Staphylococcus aureus | - | 31.25 | [9] |
| Serratia marcescens | - | 15.63 | [9] |
| Acinetobacter baumannii | - | 31.25 | [9] |
| Salmonella typhi | - | 15.63 | [9] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | H1 | 31.25 | [9] |
| Drug-resistant Pseudomonas aeruginosa | PS 16 | 31.25 | [9] |
| Drug-resistant Acinetobacter baumannii | ACT 322 | 62.5 | [9] |
Mechanism of Antimicrobial Action
The precise mechanism of antimicrobial action for this compound has not been fully elucidated. However, as a fatty acid and a γ-butenolide, its activity is likely attributable to the disruption of bacterial cell membranes. Fatty acids can alter membrane fluidity, leading to increased permeability and leakage of cellular contents.[4][12] The lactone ring, a common feature in many bioactive natural products, may also contribute to its antimicrobial effects by interacting with nucleophilic groups in essential biomolecules of the pathogen.[13]
Experimental Protocols
This section provides detailed methodologies for the production, purification, and characterization of this compound, based on established protocols in the literature.
Production via Fungal Fermentation
This protocol is adapted from studies on Talaromyces trachyspermus.[7]
-
Pre-culture Preparation: Inoculate a Potato Dextrose Agar (PDA) plate with the fungal strain and incubate at 28°C for 7 days.
-
Inoculum Preparation: Aseptically transfer a 1 cm² piece of the mycelium from the PDA plate to a 500 mL Erlenmeyer flask containing 100 mL of the production medium.
-
Production Medium Composition (per liter):
-
Glucose or Sucrose: 100 g
-
Meat Extract: 4.5 g
-
KH₂PO₄: 0.5 g
-
MgSO₄·7H₂O: 0.5 g
-
FeCl₃: 5 mg
-
Adjust the initial pH to 3.0 with HCl before autoclaving.
-
-
Fermentation: Incubate the flasks on a rotary shaker at 28°C and 140 rpm for 7-9 days.[7] For larger scale production, a bioreactor can be used with controlled aeration and agitation.[7]
Purification of this compound
This protocol involves the extraction and purification of this compound from the culture broth.[9][14]
-
Separation of Biomass and Crystalline Product: After fermentation, separate the mycelium and the crystalline this compound from the culture broth by filtration using filter paper.[7]
-
Washing: Wash the solid phase on the filter paper several times with distilled water to remove residual medium components.
-
Extraction: Since this compound has high solubility in ethanol (B145695), pour ethanol over the filter paper to dissolve the product.[14]
-
Recrystallization: Evaporate the ethanol to obtain crude this compound crystals. Further purify by recrystallization from a suitable solvent like ethanol.[14]
-
For Bioactivity-Guided Fractionation:
-
Extract the entire fermented solid medium with ethyl acetate.
-
Concentrate the extract under reduced pressure.
-
Fractionate the crude extract using Vacuum Liquid Chromatography (VLC) on silica (B1680970) gel with a gradient elution system (e.g., n-hexane:EtOAc followed by DCM:MeOH).[9]
-
Monitor fractions by Thin Layer Chromatography (TLC) and test for biological activity to guide further purification.
-
Characterization of Biosurfactant Properties
The following are standard protocols for evaluating the key biosurfactant properties.
The CMC can be determined by measuring the surface tension of a series of dilutions of the purified this compound solution.
-
Prepare a stock solution of purified this compound in a buffer at a pH of 6.8 or higher to ensure micelle formation.[7][8]
-
Create a series of dilutions of the stock solution.
-
Measure the surface tension of each dilution using a tensiometer (e.g., with the Du Noüy ring or Wilhelmy plate method).[2]
-
Plot the surface tension as a function of the logarithm of the concentration.
-
The CMC is the concentration at which the surface tension plateaus.
-
Prepare a solution of this compound at a concentration above its CMC in an appropriate buffer (pH ≥ 6.8).
-
Calibrate a tensiometer with distilled water.
-
Measure the surface tension of the this compound solution. The extent of surface tension reduction is the difference between the surface tension of the buffer and the this compound solution.
This assay measures the ability of the biosurfactant to stabilize an oil-in-water emulsion.[15]
-
In a test tube, mix 2 mL of the cell-free culture supernatant or a purified this compound solution with 2 mL of a hydrocarbon (e.g., kerosene (B1165875) or crude oil).
-
Vortex the mixture at high speed for 2 minutes.
-
Let the mixture stand for 24 hours.
-
Measure the height of the emulsion layer and the total height of the liquid column.
-
Calculate the E24 using the following formula: E24 (%) = (Height of Emulsion Layer / Total Height of Liquid) x 100[15]
Visualizations
Biosynthesis Pathway of this compound
The biosynthesis of this compound in fungi involves the condensation of lauroyl-CoA and 2-oxoglutarate, a key intermediate of the TCA cycle. This reaction is catalyzed by the enzyme decylhomocitrate synthase.[7][16]
Experimental Workflow for Production and Purification
The following diagram illustrates the general workflow for producing and purifying this compound from a fungal culture for subsequent characterization.
pH-Dependent Self-Assembly
The aggregation behavior of this compound in aqueous solution is highly dependent on the pH, transitioning from crystalline form to various self-assembled structures.
Conclusion
This compound stands out as a fatty acid-type biosurfactant with considerable promise for various applications. Its efficient production through fungal fermentation, coupled with its potent antimicrobial activity and favorable surface-active properties, makes it a compelling subject for further research and development. While key quantitative data on its CMC and surface tension reduction require more targeted investigation, the existing body of knowledge underscores its potential as a high-performance, bio-based surfactant. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore and harness the capabilities of this versatile biomolecule.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. ijirset.com [ijirset.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening Concepts for the Isolation of Biosurfactant Producing Microorganisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular and crystal structure of this compound and correlation with the surface activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US3625826A - Process for producing this compound and related substances thereof - Google Patents [patents.google.com]
- 11. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Screening, isolation and characterization of biosurfactant producing Bacillus subtilis strain ANSKLAB03 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Spiculisporic Acid: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiculisporic acid, a γ-butenolide fungal metabolite, has garnered significant interest for its diverse biological activities. This technical guide provides an in-depth overview of the current state of knowledge regarding this compound, with a focus on its antimicrobial, antifungal, and potential anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.
Introduction
This compound is a polyketide-derived secondary metabolite produced by various fungal species, most notably from the genera Aspergillus and Talaromyces.[1][2] Structurally, it features a γ-butenolide ring, a long aliphatic chain, and two carboxylic acid groups, which contribute to its classification as a fatty acid-type biosurfactant.[3][4] First isolated from Penicillium spiculisporum, its unique structure and biological activities have prompted further investigation into its potential therapeutic applications.[3] This guide aims to consolidate the existing research on the biological activities of this compound, providing a technical foundation for future studies.
Chemical Structure and Biosynthesis
This compound (IUPAC name: 2-(1-carboxyundecyl)-5-oxooxolane-2-carboxylic acid) is characterized by its distinct γ-butenolide core. The biosynthesis of this compound has been proposed to occur via the condensation of lauroyl-CoA and 2-oxoglutarate, a reaction catalyzed by the enzyme decylhomocitrate synthase.[3]
Caption: Proposed biosynthesis of this compound.
Biological Activities
This compound has demonstrated a range of biological activities, with its antimicrobial and antifungal properties being the most extensively studied.
Antimicrobial and Antifungal Activity
This compound exhibits significant inhibitory activity against a broad spectrum of bacteria, including drug-resistant strains.[1] Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacteria
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | - | 31.25 | [1] |
| Pseudomonas aeruginosa | - | 31.25 | [1] |
| Staphylococcus aureus | ATCC 6538 | 31.25 | [1] |
| Serratia marcescens | - | 15.63 | [1] |
| Acinetobacter baumannii | - | 62.5 | [1] |
| Salmonella typhi | - | 15.63 | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | H1 | 31.25 | [1] |
| Pseudomonas aeruginosa (drug-resistant) | PS 16 | 31.25 | [1] |
| Acinetobacter baumannii (drug-resistant) | ACT 322 | 62.5 | [1] |
The mechanism of its antimicrobial action is not yet fully elucidated but is thought to be related to its surfactant properties, which may disrupt the integrity of the microbial cell membrane.[5]
Anticancer Activity
The anticancer activity of this compound is not as well-established as its antimicrobial effects. While some natural products from fungi have shown promise as anticancer agents, studies on this compound and its derivatives have yielded conflicting or negative results.[6][7] For instance, a derivative, this compound E, did not exhibit in vitro growth inhibitory activity against MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and A375-C5 (melanoma) cell lines.[8][9]
Table 2: Cytotoxicity Data for this compound Derivatives
| Compound | Cell Line | Activity | Reference |
| This compound E | MCF-7 | Inactive | [8][9] |
| This compound E | NCI-H460 | Inactive | [8][9] |
| This compound E | A375-C5 | Inactive | [8][9] |
| Spiculisporic Acids B-D | SGC-7901, SPC-A-1 | Inactive (IC50 > 50 µg/mL) | [10] |
Further research is required to determine if the parent compound, this compound, possesses any significant and selective cytotoxicity against cancer cell lines.
Other Biological Activities
-
Enzyme Inhibition: There is limited information available on the specific enzyme inhibitory activities of this compound, apart from the enzymes involved in its own biosynthesis. One related compound, trachyspic acid, also produced by Talaromyces trachyspermus, has been reported to inhibit heparanase.[3]
-
Anti-inflammatory and Antiviral Activities: There is currently a lack of significant published data on the anti-inflammatory and antiviral properties of this compound.
-
Antioxidant Activity: Some studies on crude fungal extracts containing this compound have reported antioxidant activity.[5] However, the specific contribution of this compound to this activity and its mechanism of action have not been detailed.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the study of this compound.
Isolation and Purification of this compound
A common method for obtaining this compound is through bioguided fractionation of fungal extracts.
Caption: A generalized workflow for the isolation and purification of this compound.
Detailed Steps:
-
Fungal Culture: The selected fungal strain (e.g., Aspergillus cejpii) is cultivated on a suitable medium (e.g., rice medium) to produce the desired secondary metabolites.[1]
-
Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent, such as ethyl acetate, to obtain a crude extract containing a mixture of compounds.[1]
-
Fractionation: The crude extract is subjected to chromatographic techniques (e.g., column chromatography over silica (B1680970) gel) to separate the components into different fractions based on their polarity.[1]
-
Bioassay-Guided Selection: Each fraction is tested for its biological activity (e.g., antimicrobial activity). The most active fractions are selected for further purification.[1]
-
Purification: The active fractions are further purified using high-performance liquid chromatography (HPLC) to isolate the pure this compound.[1]
-
Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Detailed Steps:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1]
Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content, and is often employed to assess the cytotoxicity of a compound.
Detailed Steps:
-
Cell Seeding: Adherent cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (this compound) and incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm). The IC50 value (the concentration that inhibits cell growth by 50%) can then be calculated from the dose-response curve.
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are largely unknown. While its antimicrobial activity is hypothesized to involve cell membrane disruption due to its surfactant nature, further studies are needed to confirm this and to identify specific molecular targets. There is currently no significant evidence in the reviewed literature to suggest that this compound modulates key signaling pathways such as NF-κB or MAPK pathways. The reported "anti-oxidative stress actions" also lack detailed mechanistic elucidation.[11]
Conclusion and Future Directions
This compound is a fungal metabolite with well-documented antimicrobial and antifungal activities against a range of pathogens, including clinically relevant drug-resistant strains. This makes it a promising candidate for further investigation as a potential new antimicrobial agent. However, its potential as an anticancer agent remains unclear, with current data on its derivatives suggesting a lack of significant cytotoxicity.
Future research should focus on:
-
Elucidating the mechanism of antimicrobial action: Detailed studies are needed to understand how this compound interacts with and disrupts microbial cells.
-
Comprehensive anticancer screening: A systematic evaluation of the cytotoxicity of pure this compound against a broad panel of human cancer cell lines is warranted to definitively assess its anticancer potential.
-
Investigation of signaling pathways: Mechanistic studies are required to identify the molecular targets and signaling pathways modulated by this compound to understand the basis of its biological activities.
-
Exploring other therapeutic potentials: The anti-inflammatory, antiviral, and enzyme-inhibitory activities of this compound should be systematically investigated.
This technical guide provides a solid foundation for researchers to build upon in their exploration of the multifaceted biological activities of this compound and its potential for therapeutic development.
References
- 1. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Potential of Anti-Cancer Activity of Secondary Metabolic Products from Marine Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Bioactive Secondary Metabolites from Talaromyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound E, a new this compound derivative and ergosterol derivatives from the marine-sponge associated fungus Talaromyces trachyspermus (KUFA 0021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spiculisporic Acids B–D, Three New γ-Butenolide Derivatives from a Sea Urchin-Derived Fungus Aspergillus sp. HDf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Antimicrobial Potential of Spiculisporic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiculisporic acid, a polyketide metabolite produced by various fungi, has emerged as a compound of significant interest due to its notable antimicrobial properties. This technical guide provides an in-depth overview of the antimicrobial activities of this compound, focusing on its spectrum of activity against a range of bacterial pathogens, including drug-resistant strains. This document summarizes key quantitative data, details the experimental protocols for antimicrobial testing, and presents visual representations of experimental workflows and a proposed mechanism of action. The information compiled herein aims to serve as a valuable resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.
Introduction
The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising reservoir for new antimicrobial leads. This compound, a γ-butenolide derivative, has demonstrated potent antimicrobial activity against a variety of microorganisms.[1][2] This guide focuses on the antimicrobial characteristics of this compound isolated from the endophytic fungus Aspergillus cejpii, providing a comprehensive summary of its efficacy and the methodologies used for its evaluation.
Antimicrobial Spectrum and Potency
This compound exhibits a broad spectrum of antimicrobial activity, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria.[1][2] Its potency, as determined by Minimum Inhibitory Concentration (MIC) values, is particularly noteworthy against several clinically relevant pathogens.
Quantitative Antimicrobial Data
The antimicrobial efficacy of this compound, isolated from the endophytic fungus Aspergillus cejpii found in Hedera helix, has been quantified against a panel of standard and drug-resistant bacterial strains. The MIC values, representing the lowest concentration of the compound that inhibits visible growth of a microorganism, are summarized in the table below.
| Test Microorganism | Strain Type | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 15.63 |
| Pseudomonas aeruginosa | ATCC 9027 | 31.25 |
| Serratia marcescens | ATCC 13880 | 15.63 |
| Acinetobacter baumannii | ATCC 19606 | 31.25 |
| Salmonella typhi | ATCC 14028 | 7.81 |
| Staphylococcus aureus | ATCC 6538 | 7.81 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Clinical Isolate (H1) | 31.25 |
| Pseudomonas aeruginosa | Clinical Isolate (PS 16) | 31.25 |
| Acinetobacter baumannii | Clinical Isolate (ACT 322) | 31.25 |
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Bacterial Strains.[1][3]
Experimental Protocols
The determination of the antimicrobial activity of this compound was achieved through established and validated methodologies. The following sections detail the key experimental protocols employed in the cited research.
Bioassay-Guided Fractionation and Isolation
The isolation of this compound from Aspergillus cejpii was directed by its antimicrobial activity.[3][4] This process, known as bioassay-guided fractionation, ensures that the purification process is focused on the biologically active constituents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
Spiculisporic Acid: An In-Depth Analysis of its Low Propensity for Skin Irritation
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the prevailing understanding of spiculisporic acid's interaction with the skin, specifically focusing on its widely reported low propensity for irritation. While frequently cited for its use in cosmetics due to this characteristic, a comprehensive review of publicly available scientific literature reveals a notable absence of quantitative clinical or in-vitro data to definitively substantiate this claim. Conversely, regulatory classifications from some sources present a conflicting view. This document aims to consolidate the available information, highlight the existing data gap, and provide a framework for the requisite experimental validation.
Introduction to this compound
This compound is a microbial biosurfactant, a fatty acid-type molecule featuring a lactone ring and two carboxyl groups.[1][2] Produced by various fungi, including species of Talaromyces and Penicillium, it has garnered interest for its surface-active and anti-bacterial properties.[1][2][3][4] Its application in cosmetics is often attributed to a low potential for causing skin irritation.[1][2][3][4][5]
The Dichotomy in Skin Irritation Profile
A review of the available literature and safety documentation reveals a significant contradiction regarding the skin irritation potential of this compound.
2.1. The "Low Propensity for Irritation" Assertion:
Multiple sources, primarily in the context of its production and cosmetic applications, repeatedly state that this compound has a "low propensity to cause irritation to the skin".[1][2][3][4][5] This assertion, however, appears to be based on historical use and anecdotal evidence rather than on robust, publicly accessible clinical or in-vitro irritation studies.
2.2. Regulatory Classification:
In stark contrast to the above, Safety Data Sheets (SDS) and Globally Harmonized System (GHS) classifications for this compound categorize it as a "Skin Irritation Category 2" substance, with the hazard statement "H315: Causes skin irritation".[6] This classification implies that, under standardized testing conditions, the substance has been shown to induce reversible inflammatory reactions on the skin.
This discrepancy underscores a critical need for definitive, quantitative data to accurately characterize the skin irritation profile of this compound.
Data Presentation: The Evidentiary Gap
A thorough search of scientific databases has yielded no specific quantitative data from standardized skin irritation assays for this compound. To fulfill the core requirement of this guide, the following table is presented as a hypothetical example of how data from a Reconstructed Human Epidermis (RhE) test (OECD TG 439) would be structured.
Table 1: Hypothetical Quantitative Data from an In Vitro Skin Irritation Study (OECD TG 439) on this compound
| Test Substance | Concentration | Mean Tissue Viability (%) | Standard Deviation | Classification (UN GHS) |
| Negative Control | N/A | 100 | ± 5.0 | Non-Irritant |
| Positive Control (5% SDS) | 5% | 25 | ± 7.5 | Category 2 Irritant |
| This compound | 1% | (Data Not Available) | (Data Not Available) | (To Be Determined) |
| This compound | 5% | (Data Not Available) | (Data Not Available) | (To Be Determined) |
| This compound | 10% | (Data Not Available) | (Data Not Available) | (To Be Determined) |
Note: This table is for illustrative purposes only. The values for this compound are not based on actual experimental results and are intended to demonstrate the format of data presentation for such a study.
Experimental Protocols for Assessing Skin Irritation
To address the current data gap, the following established methodologies are recommended for a comprehensive evaluation of this compound's skin irritation potential.
4.1. In Vitro Reconstructed Human Epidermis (RhE) Test (OECD TG 439):
This is the current gold-standard in vitro method for identifying skin irritants.
-
Principle: A three-dimensional model of the human epidermis is exposed topically to the test substance. Irritation potential is determined by measuring the subsequent cytotoxicity in the keratinocytes, typically via an MTT assay which assesses mitochondrial activity as an indicator of cell viability. A substance that reduces tissue viability to ≤ 50% is classified as a UN GHS Category 2 irritant.[7]
-
Methodology:
-
Tissue Culture: Commercially available RhE tissues (e.g., EpiDerm™, EPISKIN™) are cultured to form a multilayered, differentiated model of the human epidermis.
-
Application of Test Substance: A defined amount of this compound (in a suitable vehicle if necessary) is applied topically to the stratum corneum of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.
-
Incubation: The tissues are incubated for a specified period (e.g., 60 minutes).
-
Washing: The test substance is thoroughly washed from the tissue surface.
-
Post-Incubation: The tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
Viability Assay (MTT Assay): Tissues are incubated with MTT solution. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) salt.
-
Extraction and Measurement: The formazan is extracted from the tissues, and the optical density is measured using a spectrophotometer.
-
Data Analysis: The percentage of viable tissue relative to the negative control is calculated.
-
4.2. Human Repeat Insult Patch Test (HRIPT):
This clinical test is used to assess both the irritation and sensitization potential of a substance in human volunteers.
-
Principle: The test material is repeatedly applied to the same site on the skin of human subjects under occlusive or semi-occlusive patches. The skin is observed for any signs of irritation or allergic contact dermatitis.
-
Methodology:
-
Induction Phase: The test material (this compound at a relevant concentration in a suitable vehicle) is applied to the skin of volunteers (typically on the back) under a patch for 24-48 hours. This is repeated 9-10 times over a 3-week period. The sites are graded for irritation after each application.
-
Rest Phase: A 10-14 day period with no applications allows for any irritation to resolve and for the immune system to develop a response if sensitization has occurred.
-
Challenge Phase: The test material is applied to a new, previously unexposed skin site under a patch for 24-48 hours.
-
Evaluation: The challenge site is evaluated for signs of irritation and allergic reaction at 48 and 72 hours after patch application. Reactions are scored based on a standardized grading scale for erythema, edema, and other signs of inflammation.
-
Mechanistic Insights: Signaling Pathways in Skin Irritation
The skin's response to an irritant is a complex inflammatory cascade initiated by keratinocytes. Understanding these pathways is crucial for interpreting experimental data and for the development of non-irritating formulations.
Upon exposure to an irritant, keratinocytes can release a variety of pro-inflammatory mediators. A key initiating event is the release of pre-formed Interleukin-1 alpha (IL-1α). This triggers a downstream cascade involving the production and release of other cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), IL-6, and IL-8. These signaling molecules orchestrate the inflammatory response, leading to vasodilation, increased vascular permeability, and the recruitment of immune cells, which manifest as the clinical signs of irritation (redness, swelling, and heat). The activation of transcription factors like NF-κB is a central hub in this process, driving the expression of many pro-inflammatory genes.
Figure 1: Simplified signaling pathway of skin irritation initiated by an external irritant.
Experimental Workflow: OECD TG 439
The following diagram illustrates the typical workflow for an in vitro skin irritation test according to OECD Test Guideline 439.
Figure 2: General experimental workflow for the OECD TG 439 in vitro skin irritation test.
Conclusion and Recommendations
The assertion that this compound possesses a low propensity for skin irritation is prevalent in cosmetic science literature but is not currently supported by publicly accessible, quantitative experimental data. This stands in direct contradiction to its classification as a Category 2 skin irritant by some regulatory information providers. To resolve this ambiguity and establish a definitive safety profile, it is imperative that this compound be evaluated using standardized and validated methods.
We strongly recommend conducting an in vitro skin irritation study following the OECD TG 439 protocol to determine the effect of this compound on keratinocyte viability in a reconstructed human epidermis model. Furthermore, to understand its potential for irritation under conditions of repeated exposure, a Human Repeat Insult Patch Test would provide invaluable clinical data. The generation of this data will not only fill a significant gap in the scientific literature but will also provide the necessary evidence for accurate safety assessment and regulatory compliance in the cosmetic and pharmaceutical industries.
References
- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide to the Structural Variants of Spiculisporic Acid (B, C, D, E)
This technical guide provides a comprehensive overview of the structural variants of Spiculisporic acid, specifically focusing on derivatives B, C, D, and E. It is intended for researchers, scientists, and drug development professionals interested in the chemistry, biology, and potential applications of these natural products. This document summarizes key quantitative data, details experimental protocols for their study, and visualizes relevant workflows. Information on a variant designated as this compound G is not available in the current scientific literature.
Introduction to this compound and its Variants
This compound is a bioactive γ-butenolide originally isolated from Penicillium spiculisporum.[1] It is a fatty acid-type biosurfactant with a lactone ring and two carboxyl groups, known for its high surface activity and low irritation potential, leading to its use in metal removers and cosmetics.[2][3] Structural variants of this compound have been isolated from various marine-derived and endophytic fungi, presenting a family of related compounds with diverse chemical features and biological activities.[1][4] This guide focuses on the structural characterization, physicochemical properties, and biological evaluation of Spiculisporic acids B, C, D, and E.
Physicochemical and Structural Data
The structural variants of this compound share a common γ-butenolide core but differ in the structure of their aliphatic side chains. These variations influence their physicochemical properties and biological activities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Source Organism | Key Structural Features | Reference |
| This compound B | C₁₇H₂₆O₆ | 326.38 | Aspergillus sp. HDf2 (marine-derived) | Contains one double bond and three carbonyls in its structure. | [5][6] |
| This compound C | C₁₈H₃₀O₆ | 342.43 | Aspergillus sp. HDf2 (marine-derived) | Features an additional methylene (B1212753) group compared to the parent this compound and a methoxyl group. | [5][6] |
| This compound D | C₁₈H₃₀O₆ | 342.43 | Aspergillus sp. HDf2 (marine-derived) | Possesses an additional methylene group in the aliphatic chain compared to the parent this compound. | [5][6] |
| This compound E | C₁₉H₃₀O₈ | 386.44 | Talaromyces trachyspermus (marine-sponge associated) | Contains an acetoxyl group on the alkyl side chain. | [7][8][9] |
Biological Activity
The biological activities of this compound variants have been investigated, revealing a range of effects from antimicrobial to cytotoxic, although some variants show limited activity in the assays performed.
| Compound | Biological Activity | Assay Details | Results | Reference |
| This compound B | Antibacterial | Inhibition zone against Staphylococcus aureus ATCC 51650 at 20 mg/mL | 9.6 mm | [5] |
| Cytotoxicity | In vitro against SGC-7901 (human gastric adenocarcinoma) and SPC-A-1 (human lung adenocarcinoma) cell lines | IC₅₀ > 50 μg/mL (inactive) | [5] | |
| This compound C | Antibacterial | Inhibition zone against Staphylococcus aureus ATCC 51650 at 20 mg/mL | 11.6 mm | [5] |
| Cytotoxicity | In vitro against SGC-7901 and SPC-A-1 cell lines | IC₅₀ > 50 μg/mL (inactive) | [5] | |
| This compound D | Antibacterial | Inhibition zone against Staphylococcus aureus ATCC 51650 at 20 mg/mL | 11.5 mm | [5] |
| Cytotoxicity | In vitro against SGC-7901 and SPC-A-1 cell lines | IC₅₀ > 50 μg/mL (inactive) | [5] | |
| This compound E | Antibacterial | In vitro against Gram-positive and Gram-negative bacteria, and Candida albicans | Inactive | [7][8] |
| Cytotoxicity | In vitro against MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and A375-C5 (melanoma) cell lines | Inactive | [7][8] |
The parent this compound has demonstrated good antimicrobial activities, with minimum inhibitory concentration (MIC) values ranging from 3.9 to 31.25 μg/mL against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[4][10]
Experimental Protocols
The isolation and characterization of this compound variants involve a series of microbiological and analytical chemistry techniques.
Fungal Cultivation and Fermentation
The fungal strains are typically cultivated on a suitable medium to encourage the production of secondary metabolites.
-
Aspergillus sp. HDf2 (for Spiculisporic acids B, C, D): The fungus was cultivated on a Malt (B15192052) Extract Agar (MEA) solid medium (20 g/L malt extract, 20 g/L sucrose, 1 g/L peptone, 20 g/L agar) for 5 days at 28°C. Agar plugs were then used to inoculate 1000-mL Erlenmeyer flasks containing 300 mL of Malt Extract liquid media. Fermentation was carried out on a rotary shaker at 140 rpm and 26°C for 12 days.[6]
-
Talaromyces trachyspermus (for this compound E): While the specific protocol for this compound E production is not detailed in the provided abstracts, a general method for producing this compound by this fungus involves fed-batch culture. The strain is grown in a medium with a suitable carbon source, like glucose or sucrose, and a nitrogen source, such as meat extract. The culture is maintained under acidic conditions (pH 3.0) at 28°C.[2][3][11]
Extraction and Isolation
The secondary metabolites are extracted from the fermentation broth and fungal mycelium, followed by purification to isolate the individual compounds. A general workflow is depicted below.
Structural Elucidation
The chemical structures of the isolated compounds are determined using a combination of spectroscopic and spectrometric techniques.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.[2][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry of the molecules.[2][4][5][6] The absolute configurations are often determined by comparing the chemical shifts of their chiral carbons with those of known related analogues.[5][6]
Biological Assays
The biological activities of the purified compounds are evaluated using various in vitro assays.
-
Antimicrobial Activity: The antimicrobial potential is assessed using methods like the disk diffusion assay to measure the zone of inhibition against specific microbial strains.[5] The minimum inhibitory concentration (MIC) is determined to quantify the lowest concentration of the compound that inhibits visible growth of a microorganism.[4][10]
-
Cytotoxicity Assays: The cytotoxic effects on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the protein binding dye SRB (sulforhodamine B) method to determine the half-maximal inhibitory concentration (IC₅₀).[5][7][8]
Signaling Pathways and Mechanism of Action
Currently, there is no specific information available in the reviewed literature regarding the signaling pathways or detailed mechanisms of action for Spiculisporic acids B, C, D, and E. The reported biological activities are based on phenotypic observations of antimicrobial and cytotoxic effects. Further research is required to elucidate the molecular targets and pathways through which these compounds exert their biological effects.
Conclusion
Spiculisporic acids B, C, D, and E represent a group of structurally related natural products with varying, though generally modest, biological activities in the initial screenings. Their discovery highlights the chemical diversity of secondary metabolites produced by marine and endophytic fungi. While these specific variants have not yet demonstrated potent activities that would immediately suggest them as strong drug development candidates, their unique structures provide a basis for further chemical modification and biological investigation. The detailed experimental protocols outlined in the literature provide a solid foundation for future research into this class of compounds, including the exploration of their potential as biosurfactants or other industrial applications. Further studies are warranted to explore their full biological potential and to investigate their mechanisms of action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture [agris.fao.org]
- 4. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spiculisporic Acids B–D, Three New γ-Butenolide Derivatives from a Sea Urchin-Derived Fungus Aspergillus sp. HDf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound E, a new this compound derivative and ergosterol derivatives from the marine-sponge associated fungus Talaromyces trachyspermus (KUFA 0021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound E | C19H30O8 | CID 156582256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Biosynthesis of Spiculisporic Acid in Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiculisporic acid, a bioactive secondary metabolite produced by various fungi, notably from the genera Talaromyces and Penicillium, has garnered interest for its surfactant properties. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the enzymatic pathways, relevant quantitative data, and experimental methodologies. The biosynthesis initiates with the condensation of lauroyl-CoA and 2-oxoglutarate, a reaction catalyzed by the enzyme decylhomocitrate synthase. Subsequent enzymatic steps, though not fully elucidated, are proposed to involve dehydration and lactonization to yield the final γ-lactone structure. This document serves as a resource for researchers in natural product chemistry, fungal biotechnology, and drug development, providing a foundational understanding of this compound biosynthesis and methodologies for its study.
Introduction
This compound is a fatty acid-type biosurfactant characterized by a γ-lactone ring and two carboxyl groups[1][2][3][4]. First isolated from Penicillium spiculisporum, it is also a known metabolite of Talaromyces trachyspermus[1][2]. Its amphiphilic nature imparts surface-active properties, making it a molecule of interest for various industrial applications. Understanding its biosynthetic pathway is crucial for optimizing production through metabolic engineering and for the potential discovery of novel derivatives with enhanced activities.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is initiated from primary metabolic precursors. The key steps are outlined below.
Precursor Molecules
The biosynthesis of this compound draws from two fundamental metabolic pools:
-
Fatty Acid Metabolism: Provides the lauroyl-CoA precursor, a 12-carbon saturated fatty acyl-CoA.
-
Tricarboxylic Acid (TCA) Cycle: Supplies the 2-oxoglutarate (α-ketoglutarate) molecule.
Adequate carbon sources such as glucose or sucrose (B13894) are essential for promoting both fatty acid synthesis and the TCA cycle to ensure a sufficient supply of these precursors[1][3].
Core Biosynthetic Reactions
The central reaction in the biosynthesis is the condensation of the two precursor molecules, catalyzed by the enzyme decylhomocitrate synthase (EC 2.3.3.4)[1][5]. This enzyme belongs to the family of transferases and catalyzes the following reaction:
dodecanoyl-CoA + H₂O + 2-oxoglutarate ⇌ (3S,4S)-3-hydroxytetradecane-1,3,4-tricarboxylate + CoA[5][6]
The product of this reaction, (3S,4S)-3-hydroxytetradecane-1,3,4-tricarboxylate, is the proposed intermediate that undergoes subsequent modification to form the final this compound structure.
Proposed Lactonization
The conversion of the linear intermediate into the final γ-lactone structure of this compound likely involves dehydration and subsequent intramolecular cyclization (lactonization). While the specific enzymes responsible for these steps have not been definitively characterized in the context of this compound biosynthesis, it is hypothesized that a dehydratase and a lactonase or a spontaneous cyclization may be involved. The formation of γ-lactones from hydroxy fatty acids is a known process in fungi and can be either spontaneous or enzyme-catalyzed[2][7].
Genetic Basis
Recent genomic sequencing of Talaromyces trachyspermus has revealed numerous secondary metabolite biosynthetic gene clusters (BGCs), including a high frequency of polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs)[5]. While a specific gene cluster for this compound has not yet been explicitly identified, the genetic blueprint for decylhomocitrate synthase and any subsequent modifying enzymes is expected to reside within one of these clusters.
Quantitative Data on this compound Production
The production of this compound is significantly influenced by fermentation conditions. The following tables summarize quantitative data from studies on Talaromyces trachyspermus.
Table 1: Effect of Initial pH on this compound Production [1][2]
| Initial pH | Glucose Consumption (g/L) | This compound (g/L) |
| 2.0 | ~60 | ~8.0 |
| 2.5 | ~75 | ~10.0 |
| 3.0 | ~85 | 11.2 |
| 3.5 | ~90 | ~10.5 |
| 4.0 | ~100 | ~9.0 |
| Cultivation of T. trachyspermus NBRC 32238 in a medium containing 100 g/L glucose at 28°C for 7 days. |
Table 2: Effect of Carbon Source on this compound Production [1][2]
| Carbon Source (100 g/L) | This compound (g/L) |
| Glucose | 11.9 |
| Sucrose | ~11.5 |
| Galactose | ~7.0 |
| Fructose | ~8.5 |
| Xylose | ~4.0 |
| Arabinose | ~2.5 |
| Lactose | ~3.0 |
| Cultivation of T. trachyspermus NBRC 32238 at pH 3.0 and 28°C for 7 days. |
Table 3: Effect of Nitrogen Source on this compound Production [2][3]
| Nitrogen Source (5 g/L) | This compound (g/L) |
| Meat Extract | 22.2 |
| Hipolypepton | ~18.0 |
| Casamino Acid | ~15.0 |
| (NH₄)₂SO₄ | ~1.0 |
| NaNO₃ | ~0.5 |
| Cultivation of T. trachyspermus NBRC 32238 with 100 g/L glucose at pH 3.0 and 28°C for 7 days. |
Table 4: Effect of FeCl₃ Concentration on this compound Production [1][2]
| FeCl₃ (mg/L) | This compound (g/L) |
| 0 | ~15.0 |
| 1 | ~16.5 |
| 5 | 18.6 |
| 10 | ~17.0 |
| 50 | 0 |
| Cultivation of T. trachyspermus NBRC 32238 in a medium with 100 g/L glucose and 4.5 g/L meat extract at 28°C for 7 days. |
Table 5: this compound Production in Fed-Batch Culture [1][4]
| Culture Mode | Carbon Source | Max. This compound (g/L) | Yield (g/g sucrose) | Productivity (g/L/day) |
| Fed-batch | Sucrose | 60 | 0.22 | 6.6 |
| Fed-batch cultivation of T. trachyspermus NBRC 32238 in a bioreactor. |
Experimental Protocols
Fungal Cultivation for this compound Production
This protocol is based on the methods described for Talaromyces trachyspermus[1][2][8].
-
Pre-culture: Inoculate the fungal strain onto Potato Dextrose Agar (PDA) plates and incubate at 28°C for 7 days.
-
Main Culture Medium: Prepare a liquid medium containing (per liter): 100 g glucose (or sucrose), 4.5 g meat extract, and 5 mg FeCl₃. Adjust the initial pH to 3.0 with HCl before sterilization.
-
Inoculation and Incubation: Inoculate the main culture medium with a piece of the mycelial mat from the pre-culture plate.
-
Flask Culture: For small-scale production, use baffled Erlenmeyer flasks and incubate at 28°C with shaking at 140 rpm for 7-9 days[2][8].
-
Bioreactor Culture: For larger-scale production, use a 2 L bioreactor with 1 L of medium. Maintain the temperature at 28°C, agitation at 700 rpm, and aeration at 0.5 vvm for 11-19 days[2][8]. For fed-batch cultivation, add a concentrated sterile sucrose solution at specific time points during fermentation[2].
Extraction and Purification of this compound
This compound crystallizes in the acidic culture medium[1].
-
Harvesting: Separate the mycelium and crystalline this compound from the culture broth by filtration through filter paper[1][8].
-
Washing: Wash the solid material on the filter paper several times with distilled water to remove residual medium components[1][8].
-
Dissolution: Dissolve the this compound from the filter by washing with ethanol[1][8].
-
Crystallization: Evaporate the ethanol (B145695) at 50°C to obtain crude this compound crystals[1][8]. Further purification can be achieved by recrystallization from ethanol.
Quantification of this compound by HPLC
The following HPLC method is suitable for the quantification of this compound in culture filtrates[1][3].
-
HPLC System: Shimadzu LC-10 system or equivalent.
-
Column: IC Sep WA1 Wine Analysis Column (Transgenomic Co., NE, USA).
-
Mobile Phase: 1.25 mM sulfuric acid.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40°C.
-
Detector: Refractive Index Detector (RID).
-
Sample Preparation: Filter the culture broth to remove mycelia and other solids before injection.
Purification and Assay of Decylhomocitrate Synthase
A general spectrophotometric assay for citrate (B86180) synthase activity, which can be adapted for decylhomocitrate synthase, involves monitoring the release of Coenzyme A (CoA).
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 8.0), 2-oxoglutarate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Enzyme Preparation: Use a cell-free extract or a purified enzyme fraction.
-
Initiation: Start the reaction by adding lauroyl-CoA.
-
Detection: The CoA released during the reaction reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which can be monitored spectrophotometrically at 412 nm. The rate of increase in absorbance is proportional to the enzyme activity.
Visualizations
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for this compound Study
Caption: General experimental workflow for studying this compound production.
References
- 1. Purification and some properties of 2-decylhomocitrate synthase from Penicillium spiculisporum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Decylhomocitrate synthase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. A Polyketide Cyclase That Forms Medium-ring Lactones - PMC [pmc.ncbi.nlm.nih.gov]
Spiculisporic Acid in Marine Fungi: A Technical Guide to its Natural Occurrence, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence, isolation, and characterization of spiculisporic acid and its analogues from marine-derived fungi. The document synthesizes key findings from scientific literature, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic and experimental workflows to serve as a valuable resource for researchers in natural product discovery and drug development.
Introduction
This compound is a polyketide-derived secondary metabolite characterized by a γ-lactone ring and two carboxyl groups, conferring it surfactant-like properties.[1][2] Initially discovered in the terrestrial fungus Penicillium spiculisporum, recent research has revealed that marine-derived fungi, particularly from the genera Talaromyces and Aspergillus, are potent producers of this compound and a variety of its structural analogues.[3][4] These compounds have garnered interest due to their potential applications in cosmetics, as metal removers, and for their antibacterial properties.[1][5] This guide delves into the specifics of their production by marine fungi, methodologies for their isolation and analysis, and their known biological activities.
Natural Occurrence and Quantitative Data
This compound and its derivatives have been isolated from several marine-derived fungal strains. The most prolific producers identified to date belong to the genera Talaromyces and Aspergillus. Quantitative data from various studies are summarized in Table 1, highlighting the production capabilities of these marine fungi.
| Fungal Strain | Compound | Source of Isolation | Yield | Reference |
| Talaromyces trachyspermus NBRC 32238 | This compound | Not specified | 11.3 g/L (initial screen) | [2] |
| Talaromyces trachyspermus NBRC 32238 | This compound | Not specified | 11.9 g/L (with glucose) | [2] |
| Talaromyces trachyspermus NBRC 32238 | This compound | Not specified | 23.3 g/L (with meat extract) | [2] |
| Talaromyces trachyspermus NBRC 32238 | This compound | Not specified | 60 g/L (fed-batch culture) | [2][6] |
| Talaromyces trachyspermus (KUFA 0021) | This compound E | Marine Sponge | Not specified | [7] |
| Aspergillus sp. HDf2 | Spiculisporic Acids B, C, D | Sea Urchin (Anthocidaris crassispina) | 10.3 mg (B), 16.2 mg (C), 22.6 mg (D) from culture extract | [8][9] |
| Aspergillus candidus HDf2 | Spiculisporic Acids F, G, (-)-Spiculisporic acid, Secothis compound B | Sea Urchin | Not specified | [4] |
| Aspergillus cejpii | This compound | Endophyte from Hedera helix | 150 mg from 7g active fraction | [5] |
Biosynthesis of this compound
The biosynthesis of this compound is known to occur through the condensation of lauroyl-CoA and 2-oxoglutarate.[2][10] This reaction is a key step in the metabolic pathway that leads to the formation of the characteristic γ-lactone structure. While the detailed enzymatic steps and regulatory networks are still under investigation, a simplified schematic of the core biosynthetic reaction is presented below.
Experimental Protocols
This section details the common methodologies employed for the cultivation of this compound-producing marine fungi, and the subsequent extraction, purification, and characterization of the target compounds.
Fungal Cultivation
A general workflow for the cultivation of marine-derived fungi for the production of secondary metabolites is outlined below.
Example Protocol for Talaromyces trachyspermus :
-
Pre-culture: The fungus is grown on Potato Dextrose Agar (PDA) plates at 28°C for 7 days.[1]
-
Fermentation: A piece of the agar culture is used to inoculate a 500-mL Erlenmeyer flask containing 100 mL of a basal medium. The basal medium may contain (per liter): 100 g glucose, 0.5 g KH2PO4, 0.5 g MgSO4·7H2O, 0.0915 g FeSO4·7H2O, 0.8 g (NH4)2SO4, and 1.0 g corn steep liquor.[2] The initial pH is adjusted to 3.0.[2]
-
Incubation: The flasks are incubated on a rotary shaker at 28°C and 140 rpm for 7 days.[2]
-
Fed-batch culture for higher yield: For enhanced production, a fed-batch culture can be employed in a bioreactor. The culture is initiated as a batch, and a concentrated sugar solution is added at specific time points during fermentation.[2][11]
Extraction and Isolation
The extraction and isolation procedures aim to separate this compound from the fungal biomass and culture medium.
Detailed Protocol:
-
Separation: The culture broth is filtered to separate the mycelia from the filtrate.[2]
-
Extraction: The filtrate is extracted multiple times with an organic solvent such as ethyl acetate (B1210297). The mycelia can also be extracted separately after being homogenized.[12]
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.[12]
-
Chromatographic Separation: The crude extract is subjected to column chromatography. A common stationary phase is silica gel, with a gradient elution system (e.g., n-hexane-ethyl acetate followed by dichloromethane-methanol).[12] Further separation can be achieved using Sephadex LH-20 column chromatography.[8]
-
Final Purification: The fractions containing this compound or its analogues are further purified by High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column (e.g., ODS) with a methanol-water or acetonitrile-water mobile phase.[2][8]
Structure Elucidation and Characterization
The purified compounds are structurally characterized using a combination of spectroscopic and spectrometric techniques.
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula of the isolated compounds.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.[2][8] The solvent for NMR analysis is often deuterated ethanol (B145695) or chloroform.[2][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index detector (RID) or a UV detector is used for the quantitative analysis of this compound.[2] A typical mobile phase for analysis is a dilute sulfuric acid solution.[2]
Biological Activities
This compound and its derivatives have been reported to exhibit a range of biological activities, with antibacterial properties being the most prominent.
-
Antibacterial Activity: this compound has shown good antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 3.9 to 31.25 µg/mL against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[5] Analogues such as spiculisporic acids F and G have also demonstrated activity against both Gram-negative (Pseudomonas solanacearum) and Gram-positive (Staphylococcus aureus) bacteria.[4]
-
Cytotoxicity: Some studies have investigated the cytotoxic effects of this compound derivatives against human cancer cell lines. However, spiculisporic acids B, C, and D did not show significant activity (IC50 > 50 µg/mL) against human gastric adenocarcinoma (SGC-7901) and human lung adenocarcinoma (SPC-A-1) cell lines.[8] Similarly, this compound E was inactive against MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and A375-C5 (melanoma) cell lines.[7][14]
Conclusion
Marine-derived fungi, particularly Talaromyces trachyspermus and species of Aspergillus, represent a rich and promising source for the production of this compound and its structurally diverse analogues. The high yields achievable, especially through optimized fermentation techniques like fed-batch culture, make these microorganisms attractive candidates for the biotechnological production of these bioactive compounds. The detailed protocols for isolation and characterization provided in this guide serve as a practical resource for researchers aiming to explore the chemical diversity and therapeutic potential of these marine fungal metabolites. Further research into the biosynthetic pathways and the biological activities of novel this compound analogues is warranted to fully exploit their potential in various industrial and pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound E, a new this compound derivative and ergosterol derivatives from the marine-sponge associated fungus Talaromyces trachyspermus (KUFA 0021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spiculisporic Acids B–D, Three New γ-Butenolide Derivatives from a Sea Urchin-Derived Fungus Aspergillus sp. HDf2 | MDPI [mdpi.com]
- 9. Spiculisporic Acids B–D, Three New γ-Butenolide Derivatives from a Sea Urchin-Derived Fungus Aspergillus sp. HDf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. core.ac.uk [core.ac.uk]
Spiculisporic Acid γ-Butenolide Core: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spiculisporic acid γ-butenolide core, a bioactive scaffold with significant potential in various scientific and therapeutic fields. This document details its chemical and physical properties, biological activity, and the experimental methodologies for its study, serving as a comprehensive resource for professionals in drug discovery and development.
Introduction to this compound
This compound is a naturally occurring γ-butenolide first isolated from Penicillium spiculisporum.[1] It is a fatty acid-type biosurfactant characterized by a lactone ring and two carboxyl groups.[2] This unique structure contributes to its low skin irritation, antibacterial properties, and high surface activity, making it a compound of interest for applications in cosmetics and as a metal remover.[2][3] Structural variants, such as spiculisporic acids B, D, and E, have been isolated from various marine-derived fungi, including Aspergillus and Talaromyces species.[1][4][5]
Chemical Structure and Properties
The core structure of this compound is a γ-butenolide ring, a five-membered lactone. The IUPAC name for this compound is 2-(1-Carboxyundecyl)-5-oxooxolane-2-carboxylic acid, and its chemical formula is C₁₇H₂₈O₆, with a molar mass of 328.405 g·mol⁻¹.[1]
Spectroscopic Data
The structural elucidation of this compound and its derivatives has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Table 1: ¹H NMR Spectral Data of this compound
| Position | Chemical Shift (δH) in CD₃OD (ppm) | Multiplicity and Coupling Constant (J in Hz) |
| 5 | 3.03 | dd, J = 10.8, 3.2 |
| 2, 3 | 2.47 - 2.68 | m |
| 6 | 1.49 - 1.58, 1.81 - 1.92 | each m |
| 7-14 | 1.27 - 1.38 | m |
| 15 | 0.91 | t, J = 6.7 |
(Data sourced from literature.[6])
Table 2: ¹³C NMR Spectral Data of this compound
| Position | Chemical Shift (δC) in CD₃OD (ppm) |
| 1 | 176.96 |
| 2 | 27.45 |
| 3 | 29.08 |
| 4 | 86.59 |
| 4-COOH | 172.53 |
| 5 | 50.94 |
| 6-14 | 23.7 - 33.0 (typical aliphatic range) |
| 15 | 14.4 |
(Data sourced from literature.[6])
Table 3: Mass Spectrometry Data of this compound
| Ionization Mode | Observed m/z | Calculated m/z | Molecular Formula |
| ESI+ | 329.1962 [M+H]⁺ | 329.1986 | C₁₇H₂₉O₆⁺ |
| ESI- | 327.1809 [M-H]⁻ | - | C₁₇H₂₇O₆⁻ |
(Data sourced from literature.[6])
Biological Activity
This compound and its derivatives have demonstrated notable biological activities, particularly antimicrobial effects.
Antimicrobial Activity
This compound has shown good antimicrobial activity against a range of bacteria, including drug-resistant strains.[6][7] The minimum inhibitory concentration (MIC) is a key quantitative measure of its efficacy.
Table 4: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | MIC (μg/mL) |
| Escherichia coli | 31.25 |
| Pseudomonas aeruginosa | 31.25 |
| Staphylococcus aureus | 31.25 |
| Serratia marcescens | 15.63 |
| Acinetobacter baumannii | 62.5 |
| Salmonella typhi | 15.63 |
| Methicillin-resistant Staphylococcus aureus (MRSA, H1) | 31.25 |
| Drug-resistant Pseudomonas aeruginosa (PS 16) | 31.25 |
| Drug-resistant Acinetobacter baumannii (ACT 322) | 62.5 |
(Data sourced from literature.[6][8])
The broader class of γ-butenolides is known to possess diverse pharmacological activities, including antibacterial, antifungal, and cytotoxic effects.[9][10] The mechanism of action for many γ-butenolides is not fully elucidated but may involve inhibition of critical cellular processes.[11] Some brominated furanones, which share a similar chemical scaffold, are known to inhibit quorum sensing in bacteria.[12]
Experimental Protocols
Isolation and Purification of this compound from Fungal Culture
This protocol outlines the general steps for isolating this compound from a fungal culture, such as Talaromyces trachyspermus or Aspergillus cejpii.
Experimental Workflow for Isolation and Purification
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound E, a new this compound derivative and ergosterol derivatives from the marine-sponge associated fungus Talaromyces trachyspermus (KUFA 0021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Butenolide, a Marine-Derived Broad-Spectrum Antibiofilm Agent Against Both Gram-Positive and Gram-Negative Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Spiculisporic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Spiculisporic acid, a bioactive γ-butenolide. The information presented herein is intended to support research, scientific, and drug development endeavors related to this promising natural product.
Introduction
This compound (SA) is a fatty acid-type biosurfactant characterized by a unique molecular structure containing a lactone ring and two carboxyl groups.[1][2][3][4] It was first isolated from Penicillium spiculisporum.[1][5] This compound and its derivatives have since been isolated from various other fungi, including marine-derived Aspergillus species and the endophytic fungus Aspergillus cejpii.[5][6][7][8][9][10] this compound is noted for its surfactant properties, anti-oxidative stress actions, and antimicrobial activities, making it a compound of interest for various applications, including cosmetics, metal removal, and pharmaceuticals.[1][2][3][4][11][12][13]
Physical and Chemical Properties
This compound is a white to off-white crystalline solid.[9][11] The key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | 2-(1-Carboxyundecyl)-5-oxooxolane-2-carboxylic acid | [5] |
| Synonyms | 4,5-dicarboxy-4-pentadecanolide, 4,5-Dicarboxy-gamma-pentadecanolactone | [5][6] |
| CAS Number | 469-77-2 | [5][6][11][12][13][14][15][16] |
| Molecular Formula | C17H28O6 | [1][5][6][13][14][15] |
| Molecular Weight | 328.40 g/mol | [5][6][11][13][14][15][16] |
| Appearance | White to off-white solid; needle-like crystals | [9][10][11] |
| Melting Point | 145 °C | [12][14] |
| Boiling Point | 549.0 ± 35.0 °C (Predicted) | [12][14] |
| Density | 1.163 ± 0.06 g/cm³ (Predicted) | [12][14] |
| Solubility | Poorly soluble in water; Highly soluble in ethanol.[1][9] Soluble in DMF (30 mg/mL), DMSO (up to 250 mg/mL with sonication), and Ethanol (30 mg/mL).[11][12][16] | |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for up to 2 years. | [6][11] |
Spectral Data
The structural elucidation of this compound has been primarily accomplished through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H-NMR : The proton NMR spectrum of this compound typically shows characteristic signals for a methine proton around δH 3.01-3.03, methylene (B1212753) protons adjacent to carbonyls and within the lactone ring, a terminal methyl group around δH 0.89-0.91, and a series of aliphatic protons for the fatty acid chain.[1][10]
-
¹³C-NMR : The carbon NMR spectrum confirms the presence of 17 carbon atoms, including three carbonyl carbons (typically in the range of δC 172-178), an oxygen-bearing quaternary carbon (around δC 86.5-88.2), a methine carbon (around δC 50.7-52.5), and a number of methylene and methyl carbons corresponding to the aliphatic chain.[1][17]
-
Mass Spectrometry : Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for determining the molecular formula. For this compound (C17H28O6), the expected mass is observed, for instance, as a deprotonated molecule [M-H]⁻ at m/z 327.1809.[10] High-resolution mass spectrometry (HR-ESI-MS) provides the exact mass, confirming the molecular formula.[1][17]
Experimental Protocols
The following protocol is a generalized procedure based on methodologies reported for the isolation of this compound from fungal sources like Talaromyces trachyspermus and Aspergillus cejpii.[1][10]
-
Fungal Cultivation : The producing fungal strain (e.g., Talaromyces trachyspermus NBRC 32238) is cultured in a suitable liquid medium. For this compound production, a medium with a high glucose concentration and an acidic initial pH (around 3.0) is often favorable.[1][2] The cultivation is typically carried out for several days at a controlled temperature (e.g., 28 °C) with adequate aeration.[1][3]
-
Extraction : After the cultivation period, the culture broth is filtered to separate the mycelium. Since this compound is poorly soluble in water, it often precipitates in the culture medium as crystals.[1] The entire culture broth (including the precipitate) is typically extracted with a suitable organic solvent, such as ethyl acetate.
-
Chromatographic Separation : The crude extract is subjected to chromatographic techniques for purification. A common method is Vacuum Liquid Chromatography (VLC) using silica (B1680970) gel.[10] A gradient elution system, for example, starting with n-hexane:EtOAc and progressing to DCM:MeOH, can be employed to separate the fractions.[10]
-
Recrystallization : Fractions containing this compound, identified by methods like Thin Layer Chromatography (TLC), are pooled. The compound is then purified further by recrystallization from a suitable solvent, such as ethanol, to yield pure, needle-like crystals.[1][9]
This protocol is used to identify and isolate active compounds based on their biological activity, such as antimicrobial effects.
-
Initial Screening : The crude extract of the producing organism is tested for antimicrobial activity against a panel of pathogenic microbes.
-
Fractionation : The active crude extract is fractionated using chromatographic methods (e.g., VLC).
-
Activity Testing of Fractions : Each fraction is tested for its antimicrobial activity. The most active fractions are selected for further purification.
-
Isolation of Pure Compound : The active fractions are further purified using techniques like preparative TLC or HPLC to isolate the pure active compound (this compound).
-
Structure Elucidation : The structure of the isolated pure compound is determined using spectroscopic methods (NMR, MS).
-
MIC Determination : The Minimum Inhibitory Concentration (MIC) of the pure compound is determined to quantify its antimicrobial potency.[7][8][9]
Biosynthesis and Biological Activity
The biosynthesis of this compound has been shown to involve the condensation of lauroyl-CoA (a twelve-carbon fatty acyl-CoA) and 2-oxoglutarate, which is an intermediate in the Krebs cycle (TCA cycle).[1][2] This reaction highlights the link between primary fatty acid metabolism and the TCA cycle in the production of this secondary metabolite.
-
Antimicrobial Activity : this compound has demonstrated good antimicrobial activity against a range of bacteria. For instance, it has shown activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and several drug-resistant clinical isolates, including Methicillin-resistant Staphylococcus aureus (MRSA).[7][8][9][10][17] The reported MIC values range from 3.9 to 31.25 μg/mL against various tested strains.[7][8][9]
-
Biosurfactant and Anti-oxidative Stress : It is recognized as a microbial biosurfactant.[11][12][13] This property, along with its low potential for skin irritation, makes it suitable for applications in cosmetics and as a metal sequestrant.[1][2][3][4] It has also been reported to have anti-oxidative stress actions.[11][12][13]
Conclusion
This compound is a multifaceted natural product with well-defined physical and chemical properties. Its biological activities, particularly its antimicrobial effects, combined with its characteristics as a biosurfactant, position it as a valuable molecule for further investigation in drug development, biotechnology, and other industrial applications. The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists working with this compound.
References
- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture [agris.fao.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound CAS#: 469-77-2 [m.chemicalbook.com]
- 13. This compound | 469-77-2 [chemicalbook.com]
- 14. This compound | CAS#:469-77-2 | Chemsrc [chemsrc.com]
- 15. Supiculisporic Acid | C17H28O6 | CID 73448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. Spiculisporic Acids B–D, Three New γ-Butenolide Derivatives from a Sea Urchin-Derived Fungus Aspergillus sp. HDf2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Isolation of Spiculisporic Acid from Fungal Culture Broth
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spiculisporic acid (4,5-dicarboxy-4-pentadecanolide) is a bioactive fatty acid-type biosurfactant naturally produced by various filamentous fungi.[1][2][3] It consists of a γ-butenolide ring with two carboxyl groups, contributing to its surfactant properties.[1][2][3] This compound has garnered significant interest due to its low skin irritation, antibacterial properties, and high surface activity, making it a promising candidate for applications in cosmetics, metal removers, and pharmaceuticals.[1][2][3] This document provides a detailed protocol for the isolation and purification of this compound from fungal culture broth, based on established methodologies.
I. Fungal Strains and Culture Conditions
Several fungal species are known producers of this compound and its derivatives. The selection of a high-producing strain is a critical first step for efficient isolation.
Table 1: this compound Producing Fungal Strains
| Fungal Species | Reference |
| Talaromyces trachyspermus | [1][2][4] |
| Penicillium spiculisporum | [1][5][6] |
| Aspergillus sp. (marine-derived) | [5][7][8] |
| Aspergillus cejpii | [9][10] |
| Aspergillus candidus | [1] |
Culture Media and Conditions for Optimal Production
The production of this compound is highly dependent on the culture medium composition and environmental parameters. An acidic pH is generally favorable for its production.[1][6]
Table 2: Optimized Culture Conditions for Talaromyces trachyspermus
| Parameter | Recommended Condition | Notes | Reference |
| Carbon Source | Glucose or Sucrose (B13894) (100 g/L) | Fed-batch with sucrose can yield up to 60 g/L. | [1][2] |
| Nitrogen Source | Meat Extract (4.5 g/L) | Promotes higher production compared to other nitrogen sources. | [1][2] |
| Trace Metal Ion | FeCl₃ (5.0 g/L) | Significantly enhances production. | [1][2] |
| Initial pH | 3.0 | A low pH can help prevent bacterial contamination. | [1][6] |
| Temperature | 28 °C | Standard incubation temperature for this fungus. | [1] |
| Agitation | 140 rpm (in shake flask) | Provides adequate aeration and mixing. | [1] |
| Cultivation Time | 7-9 days | Glucose is typically depleted by day 7. | [1] |
II. Experimental Protocols
This section outlines the step-by-step procedures for the fermentation, extraction, and purification of this compound.
Protocol 1: Fungal Cultivation in Shake Flasks
-
Pre-culture Preparation: Inoculate a Potato Dextrose Agar (PDA) plate with the desired fungal strain (e.g., Talaromyces trachyspermus) and incubate at 28 °C for 7 days.
-
Inoculum Preparation: Aseptically transfer a 1 cm² piece of the hyphal mat from the PDA plate into a 500 mL Erlenmeyer flask containing 100 mL of the optimized culture medium (see Table 2).
-
Fermentation: Incubate the flasks on a rotary shaker at 28 °C and 140 rpm for 7-9 days.[1]
-
Monitoring: Monitor the glucose consumption and this compound production periodically via HPLC analysis of the culture filtrate.
Protocol 2: Extraction and Purification of this compound
This compound often crystallizes in the acidified culture broth, which simplifies its initial separation.[1]
-
Mycelium Separation: After cultivation, separate the fungal mycelium and crystalline this compound from the culture broth by filtration through filter paper.[1]
-
Washing: Wash the solid phase on the filter paper several times with distilled water to remove residual medium components.[1]
-
Dissolution of this compound: Pour ethanol (B145695) over the filter paper to dissolve the this compound crystals.[3]
-
Recrystallization:
-
Evaporate the ethanol from the filtrate at 50 °C for 24 hours to obtain the crude crystalline product.[3]
-
For further purification, recrystallize the crude product from an appropriate solvent system (e.g., ethanol-water).
-
Protocol 3: Analytical Characterization
The identity and purity of the isolated this compound should be confirmed using analytical techniques.
-
High-Performance Liquid Chromatography (HPLC):
-
Use HPLC to monitor the production and assess the purity of this compound.
-
A typical mobile phase could consist of an acetonitrile/water gradient with 0.05% trifluoroacetic acid.[11]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS):
III. Visualized Workflows and Pathways
The following diagrams illustrate the key processes in the isolation of this compound.
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Simplified biosynthesis pathway of this compound.[1]
IV. Applications and Future Perspectives
This compound's properties make it a versatile biomolecule. Its demonstrated antimicrobial activity, particularly against drug-resistant strains like MRSA, highlights its potential in the development of new antibiotics.[9][10] Further research into optimizing its production through metabolic engineering and exploring its full range of biological activities is warranted. Its application as a green and safe surfactant in various industries continues to be an area of active investigation.[1][2]
References
- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound E, a new this compound derivative and ergosterol derivatives from the marine-sponge associated fungus Talaromyces trachyspermus (KUFA 0021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. US3625826A - Process for producing this compound and related substances thereof - Google Patents [patents.google.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Application Note: Purification of Spiculisporic Acid by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Abstract
Spiculisporic acid is a bioactive fatty acid-type biosurfactant with promising applications in cosmetics and as a metal remover due to its low skin irritation, antibacterial properties, and high surface activity.[1][2] Produced through fermentation by fungi such as Talaromyces trachyspermus and Penicillium spiculisporum, the crude product often requires purification to remove residual media components and other metabolites.[1][3] This application note provides a detailed protocol for the purification of this compound using recrystallization, a robust and effective method for obtaining high-purity crystalline material. The protocol is based on the principle of differential solubility, leveraging a solvent system in which this compound has high solubility at elevated temperatures and low solubility at reduced temperatures.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy. Key data are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₂₈O₆ | [3][4] |
| Molecular Weight | 328.4 g/mol | [3][4] |
| Appearance | White, needle-like solid/crystals | [1][5] |
| Melting Point | 145 °C | |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
|---|---|---|---|
| Ethanol (B145695) | Extremely high solubility | Ideal for initial dissolution. | [1][5][6] |
| Water | Poor/low solubility | Useful as an anti-solvent. | [1][5][6] |
| DMSO | 55 mg/mL | Sonication is recommended. | [4] |
| DMF | 30 mg/mL |
| Ethanol | 30 mg/mL | | |
The significant difference in solubility between hot ethanol and cold water forms the basis of the recrystallization protocol. Ethanol is an excellent solvent for dissolving crude this compound, while its poor solubility in water allows for efficient precipitation of the pure compound upon cooling.
Experimental Workflow and Protocol
The purification process involves the selective dissolution of the crude product in a hot solvent, removal of insoluble impurities, crystallization by cooling, and collection of the purified crystals.
The logical flow of the purification process is illustrated below.
Caption: A logical diagram illustrating the key stages of this compound purification.
-
Crude this compound solid
-
Ethanol (95% or absolute)
-
Deionized water, chilled
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Stir bar
-
Glass funnel (stemless recommended for hot filtration)
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatula
-
Ice bath
This protocol is adapted from methodologies describing the purification of this compound from fungal culture.[2][5]
Step 1: Isolation of Crude Product This protocol assumes the starting material is the solid crude this compound, which has been separated from the acidified fermentation broth by initial filtration and washed with water to remove water-soluble impurities.[1][2]
Step 2: Dissolution in Hot Solvent
-
Place the crude this compound solid into an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture to near boiling while stirring continuously until all the solid has dissolved. Add more ethanol in small increments if necessary to achieve complete dissolution, but avoid using a large excess of solvent to ensure a high recovery yield.
Step 3: Hot Gravity Filtration (Optional but Recommended)
-
If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration.
-
Pre-heat a stemless glass funnel and a second Erlenmeyer flask.
-
Place a fluted piece of filter paper in the funnel.
-
Quickly pour the hot this compound solution through the filter paper into the clean, pre-heated flask. This step removes any insoluble contaminants that would otherwise be trapped in the final crystals.
Step 4: Crystallization
-
Remove the flask containing the clear filtrate from the heat source.
-
Cover the flask and allow it to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.
Step 5: Collection of Crystals
-
Set up a Büchner funnel with filter paper over a vacuum flask.
-
Wet the filter paper with a small amount of ice-cold ethanol.
-
Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
Step 6: Washing the Crystals
-
With the vacuum still on, wash the crystals in the funnel with a small volume of ice-cold deionized water. This helps remove any remaining soluble impurities.
-
Follow with a wash using a minimal amount of ice-cold ethanol to help displace the water and speed up the drying process.
Step 7: Drying
-
Leave the crystals on the filter under vacuum for 10-15 minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a watch glass or drying dish and allow them to air dry completely or dry in a vacuum oven at a low temperature (e.g., 50°C).[2]
-
Once dry, weigh the final product and calculate the percent recovery.
Characterization and Purity Assessment
The purity of the recrystallized this compound should be confirmed using standard analytical techniques.
Table 3: Analytical Methods for Purity Confirmation
| Technique | Purpose | Expected Result for High Purity | Reference |
|---|---|---|---|
| HPLC | Quantify purity and detect soluble impurities. | A single major peak corresponding to this compound. Purity values often exceed 98%. | [2][] |
| NMR (¹H and ¹³C) | Confirm the chemical structure and identity of the compound. | Spectra should match the known chemical shifts for this compound without significant impurity signals. | [1][2] |
| Melting Point | Assess purity; impurities typically depress and broaden the melting range. | A sharp melting point around 145 °C. | |
Commercial suppliers often provide this compound with purities of 98% to over 99%.[4] Recrystallization is a capable method for achieving these purity levels. The final recovery yield will depend on the initial purity of the crude material and careful execution of the protocol to minimize product loss.
References
- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Characterization of Spiculisporic Acid Using NMR Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiculisporic acid is a fungal metabolite, first isolated from Penicillium spiculisporum, that has garnered interest for its surfactant and antimicrobial properties.[1][2] It is a C17 fatty acid derivative containing a γ-lactone ring and two carboxyl groups.[3] The structural elucidation of such natural products is fundamental for understanding their biological activity and for potential applications in drug development and other industries. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of these molecules. This document provides detailed application notes and protocols for the structural characterization of this compound using one- and two-dimensional NMR techniques.
Molecular Structure
The molecular formula of this compound has been determined to be C₁₇H₂₈O₆.[3] High-resolution mass spectrometry further confirms this composition.[3] The structure, as elucidated by NMR spectroscopy, is characterized by a pentadecanolide backbone with two carboxylic acid functional groups.
Data Presentation: NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound. Data were acquired in ethanol-d6 (B42895) and referenced to tetramethylsilane (B1202638) (TMS).[3]
Table 1: ¹H NMR (400 MHz, Ethanol-d6) and ¹³C NMR (100 MHz, Ethanol-d6) Data for this compound [3]
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1' | - | - | - | 176.6 |
| 2 | 2.63-2.43 | m | - | 34.5 |
| 3 | 2.63-2.43 | m | - | 30.0 |
| 4 | - | - | - | 86.5 |
| 5 | 3.01 | dd | 8.8, 2.8 | 50.7 |
| 6 | 1.92-1.80, 1.56-1.48 | m | - | 27.5 |
| 7 | 1.38-1.28 | m | - | 31.8 |
| 8 | 1.38-1.28 | m | - | 29.5 |
| 9 | 1.38-1.28 | m | - | 29.3 |
| 10 | 1.38-1.28 | m | - | 29.2 |
| 11 | 1.38-1.28 | m | - | 29.1 |
| 12 | 1.38-1.28 | m | - | 28.9 |
| 13 | 1.38-1.28 | m | - | 24.5 |
| 14 | 1.38-1.28 | m | - | 22.5 |
| 15 | 0.89 | t | 5.2 | 13.4 |
| 4-COOH | - | - | - | 173.6 |
| 1'-COOH | - | - | - | 172.3 |
Experimental Protocols
Isolation and Purification of this compound
The following is a general protocol for the isolation of this compound from fungal cultures, based on methodologies reported in the literature.[2]
a. Fungal Cultivation:
-
Inoculate a suitable fungal strain (e.g., Talaromyces trachyspermus or Aspergillus cejpii) into a liquid medium containing appropriate carbon and nitrogen sources.[2][3]
-
Incubate the culture under optimal conditions of temperature and agitation to promote the production of secondary metabolites.
b. Extraction:
-
After a suitable incubation period, separate the fungal biomass from the culture broth by filtration.
-
Acidify the cell-free supernatant to a low pH (e.g., pH 2-3) with an appropriate acid (e.g., HCl).
-
Extract the acidified supernatant with an organic solvent such as ethyl acetate.
-
Concentrate the organic extract under reduced pressure to obtain a crude extract.
c. Purification:
-
Subject the crude extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the fractions containing the compound of interest and concentrate them.
-
Further purify the compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.[3]
NMR Sample Preparation and Data Acquisition
a. Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., 0.5 mL of ethanol-d6 or methanol-d4).[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
b. NMR Data Acquisition:
-
Acquire NMR spectra on a spectrometer with a proton frequency of at least 400 MHz.[3]
-
The following experiments are crucial for complete structural elucidation:
-
¹H NMR: Provides information on the number, chemical environment, and multiplicity of protons.
-
¹³C NMR: Shows the number of chemically non-equivalent carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates protons with their directly attached carbons.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different structural fragments.
-
Mandatory Visualizations
Logical Relationship: Structure Elucidation of this compound
The following diagram illustrates the logical workflow for determining the structure of this compound using various spectroscopic techniques.
Caption: Workflow for the structural elucidation of this compound.
Experimental Workflow: From Fungus to Pure Compound
This diagram outlines the key steps in the experimental process of obtaining pure this compound from a fungal source for subsequent analysis.
Caption: Experimental workflow for the isolation of this compound.
Signaling Pathway: Antimicrobial Activity of this compound
While the precise molecular signaling pathway of this compound's antimicrobial action is not extensively detailed in the available literature, its role as a bioactive agent against various microbes is established. The following diagram illustrates its general mechanism of action as an antimicrobial compound.
Caption: General mechanism of antimicrobial action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of Spiculisporic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiculisporic acid (C₁₇H₂₈O₆) is a bioactive secondary metabolite produced by various fungi, notably from the Talaromyces and Aspergillus genera.[1][2] It is classified as a fatty acid-type biosurfactant, featuring a γ-lactone ring and two carboxyl groups.[1][3] This compound has garnered interest for its antimicrobial properties and potential applications in cosmetics and as a metal remover.[1][3][4] This document provides detailed application notes and protocols for the robust analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Physicochemical and Mass Spectrometry Data
Accurate mass and fragmentation data are fundamental for the development of a specific and sensitive mass spectrometry method for the quantification of this compound.
| Parameter | Value | Source |
| Molecular Formula | C₁₇H₂₈O₆ | [1] |
| Molar Mass | 328.4 g/mol | [5] |
| Monoisotopic Mass | 328.1886 Da | [1] |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | [2][6] |
| Precursor Ion ([M-H]⁻) | m/z 327.1813 | [6] |
Tandem Mass Spectrometry (MS/MS) Fragmentation Data
The fragmentation of the precursor ion is essential for creating selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantification. The following product ions have been experimentally observed for the [M-H]⁻ precursor of this compound.
| Precursor Ion (m/z) | Product Ion (m/z) | Relative Abundance (%) | Proposed Transition for Quantification |
| 327.1813 | 239.2014 | 100 | 327.2 → 239.2 |
| 327.1813 | 265.1810 | 43.35 | 327.2 → 265.2 |
| 327.1813 | 255.1965 | 19.64 | 327.2 → 255.2 |
| 327.1813 | 240.2049 | 15.47 | - |
| 327.1813 | 124.0154 | 11.09 | - |
Data sourced from PubChem CID 73448.[6]
Experimental Protocols
Sample Preparation: Extraction from Fungal Culture Broth
This protocol is designed for the extraction of this compound from a liquid fungal culture.
Materials:
-
Fungal culture broth
-
Ethyl acetate (B1210297)
-
Formic acid
-
Anhydrous sodium sulfate (B86663)
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Methanol (B129727) (LC-MS grade)
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE or nylon)
Procedure:
-
Acidification: Take 10 mL of the fungal culture broth in a 50 mL centrifuge tube. Acidify the broth to a pH of approximately 3.0 by adding formic acid. This ensures that the carboxylic acid groups of this compound are protonated, making it more soluble in organic solvents.
-
Liquid-Liquid Extraction: Add 20 mL of ethyl acetate to the acidified broth.
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of this compound into the organic phase.
-
Phase Separation: Centrifuge the mixture at 4000 x g for 10 minutes to separate the organic and aqueous layers.
-
Collection of Organic Phase: Carefully transfer the upper ethyl acetate layer to a new tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected ethyl acetate to remove any residual water.
-
Solvent Evaporation: Evaporate the ethyl acetate to dryness using a rotary evaporator or a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of methanol (LC-MS grade). Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial. The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good retention and separation of this fatty acid-like molecule.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 70% A
-
2-15 min: Linear gradient from 70% A to 5% A
-
15-18 min: Hold at 5% A
-
18.1-20 min: Return to 70% A and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Method
Instrumentation:
-
A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
MRM Transitions:
-
Quantifier: 327.2 → 239.2
-
Qualifier: 327.2 → 265.2
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical flow from sample to quantitative result.
References
- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Supiculisporic Acid | C17H28O6 | CID 73448 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantification of Spiculisporic Acid using High-Performance Liquid Chromatography
Abstract
Spiculisporic acid, a biosurfactant produced by various fungi, has garnered interest for its potential applications in the cosmetic and pharmaceutical industries.[1][2][3] Accurate and reliable quantification of this compound is crucial for process optimization in its production and for quality control of final products. This application note details a high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound in fermentation broth. The provided protocol is based on established methodologies and offers a starting point for researchers, scientists, and drug development professionals.[4][5][6][7]
Introduction
This compound is a fatty acid-derived biosurfactant characterized by a γ-butenolide ring structure.[8][9] Its production by fermentation, typically using fungi such as Talaromyces trachyspermus, requires robust analytical methods to monitor yield and purity.[2][4][5][6] High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile and semi-volatile organic compounds, making it well-suited for the analysis of this compound. This document provides a detailed protocol for the quantification of this compound from culture broth, including sample preparation and HPLC analysis.
Quantitative Data Summary
While a specific HPLC method for this compound has been reported, comprehensive quantitative validation data such as linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery have not been extensively published in the available literature.[4][5][6][7] The following table summarizes the known HPLC parameters for this compound analysis. It is recommended that users perform a full method validation according to ICH guidelines to determine the quantitative performance characteristics.
| Parameter | Value | Reference |
| HPLC System | Shimadzu LC-10 system or equivalent | [4][5][6][7] |
| Column | IC Sep WA1 Wine Analysis Column | [4][5][6][7] |
| Mobile Phase | 1.25 mM Sulfuric Acid | [4][5][6][7] |
| Flow Rate | 0.6 mL/min | [4][5][6][7] |
| Detector | Refractive Index Detector (RID) | [4][5][6][7] |
| Column Temperature | 40 °C | [4][5][6][7] |
| Injection Volume | To be determined during method validation | |
| Retention Time | To be determined during method validation | |
| Linearity (r²) | To be determined during method validation | |
| Limit of Detection (LOD) | To be determined during method validation | |
| Limit of Quantification (LOQ) | To be determined during method validation | |
| Recovery (%) | To be determined during method validation |
Experimental Protocols
Reagents and Materials
-
This compound standard (purity ≥95%)
-
Sulfuric acid (H₂SO₄), analytical grade
-
Ethanol, HPLC grade
-
Water, HPLC grade or ultrapure water
-
Filter paper (e.g., Whatman No. 1)
-
Syringe filters, 0.45 µm
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index detector (RID).
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator (optional, for solid sample preparation)
Preparation of Mobile Phase
-
Prepare a 1.25 mM sulfuric acid solution by diluting a stock solution of sulfuric acid with HPLC-grade water.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
Preparation of Standard Solutions
-
Accurately weigh a known amount of this compound standard.
-
Dissolve the standard in a suitable solvent (e.g., ethanol) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
Sample Preparation from Fermentation Broth
-
Collect a representative sample of the fermentation broth.
-
Separate the mycelium and other solid components from the liquid broth by filtration through filter paper.[4][5][6][7]
-
The filtrate can be directly analyzed by HPLC if the concentration of this compound is within the calibration range and the matrix is clean.
-
If necessary, dilute the filtrate with the mobile phase to bring the this compound concentration within the linear range of the assay.
-
Prior to injection, filter the sample through a 0.45 µm syringe filter to remove any remaining particulate matter.
HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions and samples onto the HPLC system.
-
Record the chromatograms and integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow of the this compound quantification protocol.
References
- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. npra.gov.my [npra.gov.my]
- 8. Spiculisporic Acids B–D, Three New γ-Butenolide Derivatives from a Sea Urchin-Derived Fungus Aspergillus sp. HDf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spiculisporic acid applications in the cosmetics industry.
Spiculisporic Acid: Applications in the Cosmetics Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bioactive γ-butenolide, a fatty acid-type biosurfactant produced by various fungi, including species of Aspergillus and Talaromyces.[1][2] Characterized by its low propensity for skin irritation, this compound has emerged as a promising multifunctional ingredient in the cosmetics industry.[1][2][3] Its documented antimicrobial, surfactant, and skin-conditioning properties have led to its exploration in a range of topical applications, from daily skincare to specialized treatments. This document provides an overview of its current and potential applications, supported by available data and detailed experimental protocols for its evaluation.
While patents describe numerous cosmetic uses for this compound, it is important to note that publicly available scientific literature providing specific quantitative data (such as IC50 values for antioxidant or anti-inflammatory activities) and detailed mechanistic studies on its effects on skin-related signaling pathways is limited. The following sections synthesize the available information and provide standardized protocols for further research and development.
Antimicrobial and Preservative Applications
This compound exhibits significant broad-spectrum antimicrobial activity, making it a viable candidate as a natural preservative in cosmetic formulations or as an active ingredient in anti-acne and anti-dandruff products. Its ability to inhibit the growth of various bacteria, including antibiotic-resistant strains, is a key attribute.[4]
Quantitative Data: Antimicrobial Efficacy
Studies have determined the Minimum Inhibitory Concentration (MIC) of this compound against a range of microorganisms.
| Microorganism | Strain | MIC (μg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 3.9 | [4] |
| Pseudomonas aeruginosa | ATCC 27853 | 15.63 | [4] |
| Staphylococcus aureus | ATCC 6538 | 3.9 | [4] |
| Serratia marcescens | ATCC 13880 | 15.63 | [4] |
| Acinetobacter baumannii | ATCC 19606 | 31.25 | [4] |
| Salmonella typhi | ATCC 14028 | 15.63 | [4] |
| Methicillin-resistant S. aureus | MRSA, H1 | 31.25 | [4] |
Experimental Protocol: Antimicrobial Preservative Efficacy Test (Challenge Test)
This protocol is adapted from standard cosmetic testing methodologies to evaluate the effectiveness of this compound as a preservative in a cosmetic formulation.
Objective: To determine if a cosmetic formulation containing this compound can effectively resist microbial contamination.
Materials:
-
Test formulation with this compound.
-
Control formulation (without this compound).
-
Bacterial strains: Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739).
-
Yeast: Candida albicans (ATCC 10231).
-
Mold: Aspergillus brasiliensis (ATCC 16404).
-
Sterile containers.
-
Neutralizing broth (e.g., D/E Neutralizing Broth).
-
Agar (B569324) plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubator.
Procedure:
-
Inoculum Preparation: Prepare standardized inoculums of each microorganism to a concentration of approximately 1 x 10⁸ CFU/mL.
-
Inoculation: Inoculate separate samples of the test and control formulations with each microorganism to achieve a final concentration between 1 x 10⁵ and 1 x 10⁶ CFU/g.
-
Incubation: Store the inoculated samples at room temperature (20-25°C) in the dark.
-
Sampling and Plating: At specified intervals (e.g., Day 7, Day 14, and Day 28), collect a 1g aliquot from each sample.
-
Neutralization and Dilution: Disperse the aliquot in 9mL of neutralizing broth to inactivate the preservative. Perform serial dilutions.
-
Plating: Plate the dilutions onto the appropriate agar plates.
-
Incubation and Counting: Incubate the plates (30-35°C for bacteria, 20-25°C for fungi) for 3-5 days and count the number of colonies.
-
Evaluation: Calculate the log reduction in microbial count at each time point compared to the initial inoculum. Acceptance criteria are typically based on USP <51> or ISO 11930 standards (e.g., for bacteria, a ≥3-log reduction by day 14 and no increase thereafter).
Workflow Diagram:
Anti-Dandruff Formulations
The antimicrobial properties of this compound extend to fungi, specifically yeasts of the Malassezia genus, which are implicated in dandruff. Patents describe its use in anti-dandruff shampoos and scalp treatments to re-establish and maintain a healthy scalp ecoflora.
Application Note:
-
This compound can be formulated in shampoos, conditioners, and scalp serums.
-
Typical concentrations in anti-dandruff compositions range from 0.5% to 20% by weight, with preferred ranges between 1.5% and 10%.
-
It is often used as a salt (e.g., neutralized with arginine or triethanolamine) to improve formulation compatibility.
-
The pH of the final product is preferably maintained between 4 and 7.5.
Deodorant Applications
Unpleasant body odor is primarily caused by the bacterial breakdown of sweat. This compound's antibacterial activity against microorganisms like Corynebacterium xerosis makes it an effective natural deodorant active agent.
Application Note:
-
Can be incorporated into deodorant sticks, roll-ons, and sprays.
-
It acts by inhibiting the growth of odor-causing bacteria on the skin.
-
Formulations can be water-based or hydro-alcoholic.
-
The use of this compound salts (e.g., with L-arginine) has been shown to be effective.
Anti-Pollution and Skin Barrier Protection
A key patented application of this compound is as a film-forming agent to protect the skin and hair from atmospheric pollutants.[5] When neutralized with bases like amino acids, it can form a protective film on the skin's surface.
Application Note:
-
Mechanism: The film acts as a physical barrier against particulate matter and other pollutants.[5] It can also help in the homogeneous distribution of other active ingredients, such as UV filters.[5]
-
Formulation: Suitable for daily-use skincare products like moisturizers, serums, and foundations.
-
Benefits: Helps prevent skin disorders associated with pollution, such as dehydration, pigmentation, and premature aging.[5]
Experimental Protocol: In Vitro Anti-Pollution Efficacy Test
This protocol describes a general method to evaluate the protective effect of a this compound-based formulation against pollution-induced inflammation using a reconstructed human epidermis (RHE) model.
Objective: To assess the ability of a test formulation to reduce the inflammatory response (e.g., IL-1α release) in RHE tissue exposed to environmental pollutants.
Materials:
-
Reconstructed Human Epidermis (RHE) tissue models.
-
Test formulation containing this compound.
-
Pollutant mixture (e.g., urban dust/particulate matter suspension).
-
Phosphate-Buffered Saline (PBS).
-
ELISA kit for Interleukin-1α (IL-1α).
-
Cell culture incubator.
Procedure:
-
Pre-treatment: Topically apply a standardized amount of the test formulation to the RHE tissue surface. Incubate for a specified period (e.g., 1-2 hours).
-
Pollutant Exposure: Apply the pollutant mixture to the surface of the pre-treated RHE tissue. Include a positive control (pollutant only) and a negative control (vehicle only).
-
Incubation: Incubate the tissues for 24 hours.
-
Cytokine Analysis: Collect the underlying culture medium from each tissue sample.
-
Quantification: Measure the concentration of IL-1α in the culture medium using an ELISA kit according to the manufacturer's instructions.
-
Evaluation: Compare the levels of IL-1α in the formulation-treated group to the positive control. A significant reduction in IL-1α indicates a protective effect.
Potential Anti-Aging and Anti-Inflammatory Applications
While specific studies on this compound are lacking, its general properties suggest potential in anti-aging and anti-inflammatory cosmetics. Inflammation and oxidative stress are key drivers of skin aging. The inhibition of enzymes like collagenase and elastase is also a common strategy in anti-aging formulations.
Potential Anti-Inflammatory Mechanism
Many anti-inflammatory compounds exert their effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While the specific effect of this compound on these pathways is not yet documented, a general representation of this mechanism is provided below.
General Inflammatory Signaling Pathway Diagram:
Experimental Protocol: In Vitro Anti-Inflammatory Assay (Albumin Denaturation)
This is a simple, cost-effective method for preliminary screening of anti-inflammatory activity.
Objective: To evaluate the ability of this compound to inhibit protein denaturation, a hallmark of inflammation.
Materials:
-
This compound solution (various concentrations).
-
Fresh hen's egg albumin or Bovine Serum Albumin (BSA).
-
Phosphate-Buffered Saline (PBS, pH 6.4).
-
Diclofenac sodium (as a standard anti-inflammatory drug).
-
Spectrophotometer.
Procedure:
-
Prepare Reaction Mixture: For each sample, mix 2.8 mL of PBS, 0.2 mL of egg albumin, and 2.0 mL of the this compound solution.
-
Prepare Control: Prepare a control with 2.0 mL of the solvent instead of the test sample.
-
Incubation: Incubate all mixtures at 37°C for 15 minutes.
-
Heat-induced Denaturation: Heat the mixtures at 70°C for 10 minutes.
-
Cooling: Allow the mixtures to cool to room temperature.
-
Absorbance Measurement: Measure the absorbance (turbidity) of each sample at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Safety and Toxicology
This compound is generally considered to have low toxicity and a low potential for skin irritation, which is a significant advantage for its use in cosmetics.[1][2]
Application Note:
-
Skin Irritation: While inherently low, it is crucial to conduct safety testing on final formulations. Standard in vitro methods using reconstructed human epidermis (RHE) models (OECD Test Guideline 439) are recommended to confirm the non-irritating nature of the product.
-
Sensitization: Skin sensitization potential should also be evaluated, preferably using accepted non-animal testing methods.
Conclusion
This compound is a versatile and promising bio-active ingredient for the cosmetic industry. Its multifunctional properties as an antimicrobial, deodorant, anti-dandruff, and protective film-forming agent, combined with its favorable safety profile, make it an attractive alternative to synthetic ingredients. Further research is warranted to fully elucidate its mechanisms of action, particularly its potential anti-inflammatory and anti-aging effects, and to generate robust quantitative data to support its efficacy in various cosmetic applications. The protocols provided herein offer a framework for researchers to conduct these vital evaluations.
References
- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EP3393446A2 - this compound-based composition - Google Patents [patents.google.com]
Application Notes and Protocols for Spiculisporic Acid as a Heavy Metal Remover
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiculisporic acid (SA), a fatty acid-type biosurfactant produced by fungi such as Talaromyces trachyspermus, has garnered attention for its potential applications in bioremediation, specifically as a heavy metal sequestrant.[1][2] Its molecular structure, featuring a lactone ring and two carboxyl groups, enables it to form complexes with heavy metal ions, facilitating their removal from contaminated aqueous solutions.[1][2] This document provides detailed application notes and protocols based on available scientific literature for the use of this compound in heavy metal removal.
Mechanism of Action
The primary mechanism by which this compound removes heavy metals is through chelation. The carboxyl groups in the this compound molecule act as ligands, donating electron pairs to the positively charged heavy metal ions. This forms a stable, water-soluble metal-SA complex, effectively sequestering the metal and reducing its bioavailability and toxicity. The efficiency of this process is influenced by factors such as pH, the concentration of both the this compound and the heavy metal, and the presence of other ions in the solution.
A simplified logical diagram illustrating the chelation process is provided below.
Caption: Chelation of a heavy metal ion by this compound.
Quantitative Data on Heavy Metal Removal
While the use of this compound as a heavy metal remover is cited in the literature, specific quantitative data from primary research on its removal efficiency for various heavy metals remains limited in the public domain. A key study by Pekdemir et al. (2000) investigated the use of several "biological amphiphiles" for the removal of cadmium (Cd²⁺) and lead (Pb²⁺).[3][4] Although this compound is a biological amphiphile, the detailed study focused on tannic acid, which was selected from an initial screening of eight compounds.[3][4] The maximal removals for Cd²⁺ and Pb²⁺ with tannic acid were reported to be 99% and 96%, respectively.[4]
Further research is required to quantify the specific binding capacities and removal efficiencies of this compound for a range of heavy metals. The following table is a template that can be used to summarize such data as it becomes available through future experimental work.
| Heavy Metal Ion | Initial Concentration (mg/L) | This compound Conc. (mg/L) | pH | Contact Time (min) | Removal Efficiency (%) | Binding Capacity (mg/g) |
| Lead (Pb²⁺) | ||||||
| Cadmium (Cd²⁺) | ||||||
| Mercury (Hg²⁺) | ||||||
| Arsenic (As³⁺/As⁵⁺) | ||||||
| Copper (Cu²⁺) | ||||||
| Zinc (Zn²⁺) |
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of this compound as a heavy metal remover. These are based on standard biosorption and chelation experimental designs.
Protocol 1: Batch Adsorption Experiment to Determine Removal Efficiency
This protocol is designed to determine the percentage of a specific heavy metal removed from a solution by this compound under controlled conditions.
Workflow Diagram:
Caption: Workflow for a batch adsorption experiment.
Materials:
-
This compound
-
Heavy metal salt (e.g., Pb(NO₃)₂, CdCl₂)
-
Deionized water
-
pH meter
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Centrifuge or filtration apparatus
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the desired heavy metal (e.g., 1000 mg/L) by dissolving the appropriate amount of the metal salt in deionized water.
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water.
-
-
Experimental Setup:
-
In a series of conical flasks or test tubes, add a fixed volume of the heavy metal solution and varying volumes of the this compound solution to achieve the desired concentrations.
-
Adjust the final volume with deionized water.
-
Include a control sample containing only the heavy metal solution without this compound.
-
-
pH Adjustment:
-
Adjust the pH of each solution to the desired value using dilute HCl or NaOH.
-
-
Incubation:
-
Place the flasks on a shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined contact time at a constant temperature.
-
-
Separation:
-
After incubation, separate the solid phase (if any precipitation occurs) from the liquid phase by centrifugation or filtration.
-
-
Analysis:
-
Analyze the concentration of the heavy metal remaining in the supernatant/filtrate using AAS or ICP-MS.
-
-
Calculation:
-
Calculate the removal efficiency using the following formula: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial metal concentration and Cₑ is the equilibrium metal concentration.
-
Protocol 2: Determination of Adsorption Isotherms
This protocol is used to understand the relationship between the concentration of the heavy metal and its uptake by this compound at a constant temperature.
Workflow Diagram:
Caption: Workflow for determining adsorption isotherms.
Procedure:
-
Follow steps 1-3 of Protocol 1, but use a fixed concentration of this compound and a range of initial heavy metal concentrations.
-
Incubate the solutions for a time sufficient to reach equilibrium (determined from kinetic studies).
-
After separation, analyze the equilibrium concentration of the metal in the liquid phase (Cₑ).
-
Calculate the amount of metal adsorbed per unit mass of this compound (qₑ) using the formula: qₑ = (C₀ - Cₑ) * V / m where V is the volume of the solution and m is the mass of this compound.
-
Plot qₑ versus Cₑ and fit the data to adsorption isotherm models such as the Langmuir and Freundlich models to determine the adsorption characteristics.
Conclusion
This compound shows promise as a biodegradable and effective agent for the removal of heavy metals from contaminated water. Its chelating properties allow for the sequestration of toxic metal ions. The provided protocols offer a framework for researchers to systematically evaluate and optimize the performance of this compound for specific heavy metal remediation applications. Further research is essential to generate comprehensive quantitative data on its efficiency with a wider range of heavy metals and under various environmental conditions.
References
Spiculisporic Acid: A Promising Biosurfactant for Advanced Drug Delivery Systems
Application Note & Protocol
Introduction
Spiculisporic acid (SA), a fatty acid-type biosurfactant produced by various fungi, including Talaromyces trachyspermus and Aspergillus cejpii, presents a compelling profile for applications in drug delivery.[1][2] Its amphiphilic nature, characterized by a hydrophilic head composed of a lactone ring and two carboxyl groups, and a hydrophobic fatty acid tail, allows for the formation of self-assembled nanostructures such as micelles and nanoparticles. These structures are capable of encapsulating poorly water-soluble drugs, thereby enhancing their solubility, stability, and bioavailability. This document provides an overview of the potential of this compound in drug delivery, along with detailed protocols for the formulation and characterization of this compound-based drug delivery systems.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective drug delivery systems. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₈O₆ | [3][4] |
| Molecular Weight | 328.4 g/mol | [3][4] |
| Melting Point | 145 °C | [3] |
| Boiling Point (Predicted) | 549.0 ± 35.0 °C | [3] |
| Density (Predicted) | 1.163 ± 0.06 g/cm³ | [3] |
| Solubility | Poorly soluble in water; Soluble in DMF (30 mg/mL), DMSO (30 mg/mL), and Ethanol (30 mg/mL) | [3] |
Potential of this compound in Drug Delivery
As a biosurfactant, this compound possesses inherent advantages for drug delivery applications, including high surface activity and low potential for skin irritation.[1] Its pH-dependent solubility and aggregation behavior are particularly noteworthy. While poorly soluble in acidic conditions, its solubility increases with pH, leading to the formation of vesicles and micelles at pH values above 5.8. This characteristic can be exploited for the development of pH-responsive drug delivery systems that release their payload in specific physiological environments.
Due to the lack of direct studies on this compound-based drug delivery systems, this document provides proposed applications and protocols based on its properties and established methodologies for similar fatty acid-based biosurfactants.
Proposed Drug Delivery Formulations
Two promising formulations for utilizing this compound are Solid Lipid Nanoparticles (SLNs) and Nanoemulsions (NEs).
This compound-Based Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids, offering advantages such as high stability and controlled release. Given that this compound is a fatty acid, it can serve as a key component of the lipid matrix in SLNs.
Logical Workflow for SLN Formulation and Characterization
Caption: Workflow for the formulation and characterization of this compound-based SLNs.
Representative Quantitative Data for Fatty Acid-Based SLNs
The following table presents typical quantitative data achievable with SLNs formulated from fatty acids similar to this compound. These values can serve as a benchmark for the development and optimization of SA-based SLNs.
| Parameter | Representative Value | Reference |
| Particle Size | 200 - 400 nm | [5] |
| Polydispersity Index (PDI) | < 0.3 | |
| Zeta Potential | -20 to -40 mV | |
| Drug Loading Capacity | 1 - 10% | [6] |
| Encapsulation Efficiency | 50 - 80% | [5] |
This compound-Based Nanoemulsions (NEs)
Nanoemulsions are kinetically stable liquid-in-liquid dispersions with droplet sizes in the nanometer range. This compound can act as a natural surfactant to stabilize the oil-in-water interface in these formulations, making them suitable for the delivery of hydrophobic drugs.
Logical Workflow for Nanoemulsion Formulation and Characterization
Caption: Workflow for the formulation and characterization of this compound-based Nanoemulsions.
Representative Quantitative Data for Biosurfactant-Based Nanoemulsions
The following table provides typical quantitative data for nanoemulsions stabilized by biosurfactants, which can be used as a reference for developing SA-based nanoemulsions.
| Parameter | Representative Value | Reference |
| Droplet Size | 100 - 300 nm | [7][8] |
| Polydispersity Index (PDI) | < 0.25 | |
| Zeta Potential | -30 to -50 mV | [9] |
| Encapsulation Efficiency | > 90% | [10] |
Experimental Protocols
The following are detailed, proposed protocols for the preparation and characterization of this compound-based drug delivery systems.
Protocol 1: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol is adapted from established methods for preparing SLNs using fatty acids.[11][12][13][14][15]
Materials:
-
This compound (SA)
-
Hydrophobic drug of choice
-
Poloxamer 188 or Tween 80 (surfactant)
-
Purified water
-
High-shear homogenizer
-
Water bath
-
Magnetic stirrer
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the desired amounts of this compound and the hydrophobic drug.
-
Melt the this compound by heating it 5-10 °C above its melting point (approximately 150-155 °C) in a water bath.
-
Add the drug to the molten lipid and stir until a clear, homogenous lipid phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (e.g., 1-2% w/v Poloxamer 188) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Homogenization:
-
Add the hot aqueous phase to the hot lipid phase under continuous stirring.
-
Homogenize the mixture using a high-shear homogenizer at 10,000-20,000 rpm for 10-15 minutes to form a coarse oil-in-water emulsion.
-
-
Formation of SLNs:
-
Quickly transfer the hot nanoemulsion to an ice bath and continue stirring until it cools down to room temperature.
-
The solidification of the lipid droplets will result in the formation of SLNs.
-
Protocol 2: Preparation of this compound-Based Nanoemulsions (NEs)
This protocol is based on standard high-energy emulsification methods for nanoemulsion formation.[9][16][17]
Materials:
-
This compound (SA)
-
Hydrophobic drug of choice
-
A suitable oil (e.g., medium-chain triglycerides, olive oil)
-
Purified water
-
High-pressure homogenizer or ultrasonicator
-
Magnetic stirrer
Procedure:
-
Preparation of the Oil Phase:
-
Dissolve the hydrophobic drug in the selected oil at a predetermined concentration.
-
-
Preparation of the Aqueous Phase:
-
Disperse this compound in purified water. The concentration of SA will depend on the desired oil-to-surfactant ratio.
-
Stir the mixture until the SA is fully dissolved or dispersed. Adjusting the pH to above 6.8 can increase the solubility of SA.
-
-
Emulsification:
-
Gradually add the oil phase to the aqueous phase under continuous stirring to form a coarse pre-emulsion.
-
Subject the pre-emulsion to high-energy emulsification using either a high-pressure homogenizer (e.g., 500-1500 bar for 3-5 cycles) or an ultrasonicator.
-
-
Formation of Nanoemulsion:
-
The resulting translucent or milky-white dispersion is the nanoemulsion.
-
Characterization Protocols
Protocol 3: Determination of Particle/Droplet Size, Polydispersity Index (PDI), and Zeta Potential
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Dilute the SLN or nanoemulsion formulation with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size, PDI, and zeta potential at 25 °C.
-
Perform the measurements in triplicate and report the average values with standard deviation.
Protocol 4: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)
Instrumentation: UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC).
Procedure:
-
Separation of Free Drug:
-
Centrifuge the SLN or nanoemulsion dispersion at high speed (e.g., 15,000 rpm for 30 minutes) using a centrifugal filter device (e.g., Amicon Ultra).
-
The supernatant/filtrate will contain the free, unencapsulated drug.
-
-
Quantification of Free Drug:
-
Quantify the amount of free drug in the supernatant/filtrate using a pre-validated UV-Vis or HPLC method.
-
-
Calculation:
-
Calculate the EE and DL using the following equations:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
Biocompatibility Assessment
Preliminary studies on this compound E, a derivative of SA, have shown no in vitro growth inhibitory activity against MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and A375-C5 (melanoma) cell lines, suggesting a favorable preliminary safety profile.[2] However, a comprehensive biocompatibility assessment of this compound itself is crucial.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT assay to evaluate the cytotoxicity of SA-based nanoparticles on various human cell lines.
Cell Lines:
-
Caco-2 (human colorectal adenocarcinoma) - to model intestinal absorption.
-
HeLa (human cervical cancer) - a common cancer cell line.
-
HepG2 (human liver cancer) - to assess potential hepatotoxicity.
-
Human Dermal Fibroblasts (HDF) - as a normal, non-cancerous cell line control.
Procedure:
-
Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the blank and drug-loaded SA-based nanoparticles in the cell culture medium.
-
Replace the medium in the wells with the nanoparticle suspensions at different concentrations. Include a positive control (e.g., Triton X-100) and a negative control (untreated cells).
-
Incubate the plates for 24, 48, and 72 hours.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) relative to the untreated control.
Signaling Pathways
Currently, there is no published data on the specific signaling pathways modulated by this compound in the context of drug delivery. Research in this area would be valuable to understand its mechanism of interaction with cells and to design targeted delivery systems. A hypothetical signaling pathway that could be investigated is its interaction with cell membrane components due to its surfactant nature, potentially influencing membrane fluidity and the function of membrane-bound proteins.
Hypothetical Interaction of SA-based Nanoparticles with a Cell
Caption: A proposed mechanism for the cellular uptake of this compound-based nanoparticles.
Conclusion
This compound holds considerable promise as a novel, bio-based material for the development of advanced drug delivery systems. Its inherent surfactant properties, coupled with its pH-responsive behavior, make it an attractive candidate for formulating SLNs and nanoemulsions to improve the delivery of challenging therapeutic agents. The protocols and data presented here provide a foundational framework for researchers to explore the full potential of this compound in the field of drug delivery. Further research is warranted to elucidate its precise biocompatibility profile, critical micelle concentration, and its interactions with biological systems to pave the way for its clinical translation.
References
- 1. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound E, a new this compound derivative and ergosterol derivatives from the marine-sponge associated fungus Talaromyces trachyspermus (KUFA 0021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 469-77-2 [m.chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 6. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Formulation and Optimization of Nanoemulsions Using the Natural Surfactant Saponin from Quillaja Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Encapsulation and Characterization of Nanoemulsions Based on an Anti-oxidative Polymeric Amphiphile for Topical Apigenin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
Spiculisporic Acid: Preliminary Application Notes and Research Protocols for Biocontrol of Plant Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiculisporic acid is a fatty acid-type biosurfactant and a secondary metabolite produced by several fungal species, notably from the genera Talaromyces and Aspergillus.[1][2][3] Structurally, it is a γ-lactone bearing two carboxyl groups (4,5-dicarboxy-4-pentadecanolide), which imparts it with surface-active properties.[1][3] While its antimicrobial properties have been noted, particularly against human pathogens, its application as a biocontrol agent against plant pathogens is an emerging area of research with limited but promising data. These notes provide a summary of the current knowledge and preliminary protocols for researchers investigating the potential of this compound in plant disease management.
Biological Activity and Data Presentation
The current body of research indicates that this compound exhibits direct antifungal activity against specific plant pathogens but may not function as a classical inducer of plant defense pathways.
1.1. Efficacy Against Plant Pathogens
Published data on the efficacy of this compound against a range of plant pathogens is sparse. The most definitive positive result has been observed against Colletotrichum gloeosporioides, the causal agent of anthracnose in various crops. Conversely, it has been shown to be ineffective at inducing resistance against grapevine downy mildew.
| Target Pathogen | Host Plant | Bioassay Type | Concentration | Observed Effect | Citation |
| Colletotrichum gloeosporioides | Strawberry (Fragaria × ananassa) | Detached Leaflet Assay | 0.05 mg/mL | Significant reduction in disease severity. | [4] |
| Plasmopara viticola (Downy Mildew) | Grapevine (Vitis vinifera) | Leaf Disc Assay | Not specified | Did not induce disease resistance. | [4] |
1.2. Antimicrobial Activity Against Other Microbes
For context, this compound has demonstrated significant antibacterial activity against several human pathogens, with Minimum Inhibitory Concentration (MIC) values reported in the low µg/mL range. This suggests a potent intrinsic antimicrobial activity that may be applicable to a broader range of plant pathogens, though this requires further investigation.
| Target Microbe | MIC Value (µg/mL) | Citation |
| Escherichia coli | 31.25 | [1][5] |
| Pseudomonas aeruginosa | 31.25 | [1][5] |
| Staphylococcus aureus | 3.9 - 31.25 | [1][3][5][6] |
| Serratia marcescens | 15.63 | [1][5] |
| Acinetobacter baumannii | 31.25 - 62.5 | [1][5] |
| Salmonella typhi | 15.63 | [1][5] |
| Methicillin-resistant S. aureus (MRSA) | 3.9 - 62.5 | [1][3][5][6] |
Mechanism of Action (Hypothesized)
2.1. Direct Antifungal Action
The primary mechanism of action of this compound against plant pathogens is likely through direct inhibition. As a biosurfactant, it may disrupt the integrity of fungal cell membranes. Studies on other structurally related γ-butyrolactone derivatives have shown that they can increase cell membrane permeability, leading to cell deformation, contraction, and ultimately, cell death.[4] It is hypothesized that this compound acts in a similar manner, compromising the cellular integrity of susceptible fungal pathogens.
2.2. Plant Defense Induction
Current evidence suggests that this compound is not a potent elicitor of plant defense responses. In studies with both grapevine and strawberry, it failed to induce the expression of key defense-related genes, such as β-1,3-glucanase and chitinase.[4] This distinguishes it from other biosurfactants like surfactin (B1297464) and rhamnolipids, which can trigger the plant's innate immune system. Therefore, its utility as a biocontrol agent appears to rely on its direct antimicrobial properties rather than stimulating systemic acquired resistance (SAR) or induced systemic resistance (ISR) in the host plant.
Caption: Hypothesized direct antifungal mechanism of this compound.
Experimental Protocols
3.1. Protocol for Fungal Production and Isolation of this compound
This protocol is a generalized procedure based on methods for producing this compound from Talaromyces trachyspermus.[1][7]
A. Fungal Culture and Fermentation:
-
Strain: Talaromyces trachyspermus (e.g., NBRC 32238).
-
Medium: Prepare a liquid medium containing a carbon source (e.g., 100 g/L glucose or sucrose), a nitrogen source (e.g., 5 g/L meat extract), and trace metals (e.g., 5 mg/L FeCl₃). Adjust the initial pH to 3.0.[1][7]
-
Inoculation: Inoculate the sterile medium with a mycelial suspension of the fungus.
-
Fermentation: Incubate in a shaker flask (e.g., 28°C, 140 rpm) or a bioreactor (e.g., 28°C, 700 rpm, 0.5 vvm aeration) for 7-10 days.[1][7] this compound often crystallizes in the acidic medium.[1]
B. Extraction and Purification:
-
Separation: Separate the fungal mycelium and crystalline this compound from the culture broth by filtration.
-
Washing: Wash the collected solids (mycelium and crystals) with distilled water to remove residual medium components.
-
Dissolution: Dissolve the this compound from the mycelial mat using a suitable organic solvent in which it is soluble (e.g., ethanol (B145695) or acetone).
-
Evaporation: Evaporate the solvent under reduced pressure to obtain crude this compound.
-
Purification: Further purify the crude product by recrystallization or column chromatography as needed.
Caption: Workflow for this compound production and isolation.
3.2. Protocol for In Vivo Antifungal Bioassay (Detached Strawberry Leaflet)
This protocol is based on the methodology used to demonstrate efficacy against Colletotrichum gloeosporioides.[4]
-
Plant Material: Collect healthy, fully expanded young leaflets from strawberry plants (e.g., cv. 'Maehyang').
-
Surface Sterilization: Gently wash the leaflets with sterile distilled water and pat dry.
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note: A final DMSO concentration should be non-phytotoxic (typically <0.1%).
-
Dilute the stock solution with sterile distilled water containing a surfactant (e.g., 0.01% Tween 20) to a final concentration of 0.05 mg/mL (50 µg/mL).
-
Prepare a control solution (water + solvent + surfactant) without this compound.
-
-
Treatment Application:
-
Place leaflets adaxial side up in a humid chamber (e.g., a petri dish with moist filter paper).
-
Apply the this compound solution or control solution evenly onto the leaflet surface (e.g., via spraying or droplet application) and allow it to air dry.
-
-
Pathogen Inoculation:
-
Prepare a spore suspension of C. gloeosporioides (e.g., 1 x 10⁵ spores/mL) in sterile water.
-
Place a small droplet (e.g., 10 µL) of the spore suspension onto the center of each treated leaflet.
-
-
Incubation: Incubate the humid chambers at approximately 25°C with a photoperiod for 7-10 days.
-
Disease Assessment:
-
Measure the diameter of the necrotic lesions that develop at the inoculation site.
-
Calculate disease severity using a rating scale or by comparing lesion sizes between treated and control groups.
-
Calculate the percentage of disease reduction compared to the control.
-
Formulation and Application Considerations (Theoretical)
There is currently no data on agricultural formulations of this compound. However, based on its properties, the following should be considered for future development:
-
Solubility: this compound is poorly soluble in water. Formulation as an emulsifiable concentrate (EC) or a soluble liquid (SL) would require the use of organic solvents, co-solvents, and emulsifiers.
-
pH Sensitivity: Its surfactant properties and solubility are pH-dependent.[8] Formulations may need to be buffered to an optimal pH to ensure stability and activity.
-
Salt Formation: Creating salts of this compound (e.g., with amino acids or alkanolamines) could improve its solubility and handling properties, a strategy used in cosmetic formulations.[9]
-
Adjuvants: The addition of adjuvants such as spreaders and stickers would be crucial to ensure even coverage and retention on plant surfaces for foliar applications.
Key Research Gaps and Future Directions
The application of this compound as a biocontrol agent is in its infancy. To advance its development, the following research is critical:
-
Broad-Spectrum Efficacy Screening: Testing against a wide range of economically important plant pathogens (fungi, oomycetes, bacteria) is necessary to determine its activity spectrum.
-
Quantitative Analysis: Determination of MIC and EC₅₀ values against susceptible plant pathogens is required.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanism of its antifungal activity is essential.
-
Phytotoxicity Assessment: Evaluating potential phytotoxic effects on a variety of crop plants at effective concentrations.
-
Formulation Development: Creating stable, effective, and environmentally friendly formulations suitable for agricultural use.
-
Greenhouse and Field Trials: Conducting trials under controlled and field conditions to validate its efficacy in a realistic agricultural setting.
References
- 1. New α-Methylene-γ-Butyrolactone Derivatives as Potential Fungicidal Agents: Design, Synthesis and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Plant Defense Activation by Four Biosurfactants: Mode of Action and Disease Control Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New α-Methylene-γ-Butyrolactone Derivatives as Potential Fungicidal Agents: Design, Synthesis and Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Novel α-Methylene-γ-Butyrolactone Derivatives Containing Vanillin Moieties as Antiviral and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP3393446A2 - this compound-based composition - Google Patents [patents.google.com]
Application Notes and Protocols: Unraveling the Antimicrobial Action of Spiculisporic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding of the antimicrobial activity of spiculisporic acid, a naturally occurring γ-butenolide. While the compound demonstrates significant promise as an antimicrobial agent, particularly against drug-resistant bacteria, its precise mechanism of action is not yet fully elucidated. This document outlines the known quantitative antimicrobial data, detailed experimental protocols for assessing its activity, and a hypothesized mechanism of action based on its structural properties and preliminary observations.
Quantitative Antimicrobial Activity
This compound has demonstrated broad-spectrum antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, including clinically relevant multidrug-resistant strains. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, have been determined for several bacterial species.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Escherichia coli | Gram-negative | 31.25 | [1][2][3] |
| Pseudomonas aeruginosa | Gram-negative | 31.25 | [1][2][3] |
| Serratia marcescens | Gram-negative | 15.63 | [1] |
| Acinetobacter baumannii | Gram-negative | 31.25 | [1][2][3] |
| Salmonella typhi | Gram-negative | 15.63 | [1] |
| Staphylococcus aureus | Gram-positive | 31.25 | [1][2][3] |
| Methicillin-resistant Staphylococcus aureus (MRSA, H1) | Gram-positive (Resistant) | 31.25 | [1][2][3] |
| Pseudomonas aeruginosa (PS 16) | Gram-negative (Resistant) | 31.25 | [1] |
| Acinetobacter baumannii (ACT 322) | Gram-negative (Resistant) | 3.9 | [1][2][3] |
Postulated Mechanism of Action
Currently, there is a lack of definitive studies detailing the specific molecular mechanism of this compound's antimicrobial activity. However, based on its chemical structure and the known properties of related compounds, a plausible mechanism can be hypothesized. This compound is a fatty acid-type biosurfactant, suggesting that its primary mode of action may involve the disruption of microbial cell membranes.[4][5][6]
This hypothetical mechanism involves the following steps:
-
Initial Interaction: The amphipathic nature of this compound, with its hydrophobic fatty acid tail and hydrophilic carboxylic acid head, facilitates its interaction with the microbial cell membrane.
-
Membrane Intercalation: The hydrophobic tail is proposed to insert into the lipid bilayer of the cell membrane.
-
Disruption of Membrane Integrity: This insertion disrupts the ordered structure of the membrane, leading to increased permeability.
-
Leakage of Cellular Contents: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions, metabolites, and macromolecules.
-
Cell Death: The uncontrolled loss of cellular contents and dissipation of the membrane potential ultimately lead to cell death.
Further research is required to validate this proposed mechanism and to investigate other potential intracellular targets.
Hypothesized mechanism of this compound's antimicrobial action.
Experimental Protocols
The following protocols are based on methodologies reported for the isolation and antimicrobial susceptibility testing of this compound.[1]
Bio-guided Isolation of this compound from Fungal Culture
This protocol outlines the general steps for isolating this compound from a fungal culture, such as Aspergillus cejpii, using a bio-guided fractionation approach.
Workflow for bio-guided isolation of this compound.
Materials:
-
Fungal culture (e.g., Aspergillus cejpii)
-
Solvents for extraction (e.g., ethyl acetate)
-
Silica (B1680970) gel for chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, dichloromethane, methanol)
-
Rotary evaporator
-
Chromatography columns
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware
Procedure:
-
Cultivation and Extraction:
-
Cultivate the fungus in a suitable liquid or solid medium.
-
After an appropriate incubation period, extract the fungal biomass and/or culture broth with a suitable organic solvent like ethyl acetate.
-
Concentrate the organic extract in vacuo using a rotary evaporator to obtain the crude extract.
-
-
Fractionation:
-
Subject the crude extract to vacuum liquid chromatography (VLC) or column chromatography on silica gel.
-
Elute the column with a gradient of solvents, starting with non-polar solvents (e.g., 100% n-hexane) and gradually increasing the polarity (e.g., to 100% ethyl acetate, followed by a dichloromethane:methanol gradient).
-
Collect fractions and monitor the separation by TLC.
-
-
Bio-guided Selection:
-
Test the antimicrobial activity of each fraction using a suitable assay (e.g., microdilution method to determine MIC).
-
Identify the fraction(s) with the highest antimicrobial activity.
-
-
Purification and Identification:
-
Subject the most active fraction(s) to further chromatographic purification steps (e.g., repeated column chromatography, preparative TLC, or HPLC) to isolate the pure compound.
-
Characterize the purified compound as this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound against a specific bacterial strain.
Materials:
-
Pure this compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Tryptone Soya Broth)
-
Positive control antibiotic (e.g., tetracycline)
-
Negative control (broth with DMSO)
-
Incubator
Procedure:
-
Preparation of Stock Solution:
-
Dissolve a known weight of this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
-
Serial Dilution:
-
In a sterile 96-well microtiter plate, add 100 µL of sterile broth to each well.
-
Add a specific volume of the this compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.
-
Add 100 µL of the bacterial inoculum to each well containing the serially diluted this compound.
-
-
Controls:
-
Positive Control: A well containing broth and the bacterial inoculum, but no this compound.
-
Negative Control: A well containing broth and the highest concentration of DMSO used, but no bacteria.
-
Antibiotic Control: A row with a serially diluted standard antibiotic.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
-
Future Directions
To fully harness the therapeutic potential of this compound, future research should focus on:
-
Elucidating the definitive mechanism of action: This includes studies on its interaction with artificial and natural cell membranes, potential for enzyme inhibition, and effects on nucleic acid and protein synthesis.
-
Investigating the synergistic effects: Assessing the combination of this compound with existing antibiotics could reveal potential for overcoming antibiotic resistance.
-
In vivo efficacy and toxicity studies: Evaluating the antimicrobial activity and safety profile of this compound in animal models of infection.
By addressing these research gaps, a comprehensive understanding of this compound's antimicrobial properties can be achieved, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulation of Spiculisporic Acid for Topical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiculisporic acid is a naturally occurring dicarboxylic acid with a γ-lactone ring, produced by certain fungi such as Talaromyces trachyspermus and Aspergillus cejpii[1][2][3]. It is classified as a biosurfactant and has garnered significant interest for its use in cosmetics and topical formulations due to its low potential for skin irritation and its inherent antimicrobial properties[1][3]. This document provides detailed application notes and protocols for the formulation of this compound for various topical applications, including creams, gels, and ointments.
This compound's potential therapeutic applications in dermatology are primarily linked to its antimicrobial activity. It has been shown to be effective against the yeast Malassezia, a genus associated with dandruff, and against methicillin-resistant Staphylococcus aureus (MRSA), a bacterium that can cause challenging skin infections[4][5]. Its acidic nature may also contribute to the maintenance of the skin's natural acidic pH, which is crucial for barrier function and a healthy microbiome[6][7][8].
These application notes are intended to provide a framework for researchers and formulation scientists to develop stable and effective topical products containing this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for successful formulation development. Below is a summary of the known properties of this compound.
| Property | Value / Description | Reference |
| Chemical Name | 4,5-dicarboxy-4-pentadecanolide | [1] |
| Molecular Formula | C₁₇H₂₈O₆ | [1] |
| Appearance | Crystalline substance | [1] |
| Solubility | Soluble in water upon salification (neutralization with a base).[9] The solubility increases with environmental pH.[1] | [1][9] |
| Key Functional Groups | Carboxylic acid, Lactone | [1][3] |
| Antimicrobial Spectrum | Effective against Malassezia species and various bacteria including MRSA.[4][5] MIC values against some strains range from 3.9 to 31.25 μg/mL.[2][5] | [2][4][5] |
Mechanism of Action in Topical Applications
The primary established mechanism of action for this compound in topical applications is its antimicrobial activity. By inhibiting the growth of pathogenic or opportunistic microorganisms on the skin, it can help to alleviate conditions such as dandruff and certain skin infections[4][5]. The acidic nature of the molecule may also contribute to the "acid mantle" of the skin, supporting its barrier function[6][7][8].
Below is a diagram illustrating the proposed antimicrobial mechanism of action.
Experimental Protocols for Formulation
The following protocols provide a starting point for the formulation of this compound into common topical delivery systems. Adjustments may be necessary based on the desired final product characteristics.
General Formulation Workflow
The general workflow for preparing topical formulations of this compound is outlined below.
References
- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. data.epo.org [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. Formulation of topical acidic products and acidification of the skin - Contribution of glycolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formulation of topical acidic products and acidification of the skin – Contribution of glycolic acid [ouci.dntb.gov.ua]
- 9. US20170209357A1 - Cosmetic use of this compound as a deodorant active agent - Google Patents [patents.google.com]
Spiculisporic Acid: A Biodegradable and Eco-Friendly Surfactant for Scientific and Pharmaceutical Applications
Application Notes and Protocols
Spiculisporic acid, a C17 dicarboxylic fatty acid lactone, is a microbial biosurfactant with significant potential for applications in research, cosmetics, and drug development. Produced by various fungi, particularly species of Talaromyces and Aspergillus, it is gaining attention as a sustainable and environmentally friendly alternative to synthetic surfactants. Its inherent biodegradability, low toxicity, and unique molecular structure contribute to its desirable properties, including high surface activity and antimicrobial effects.[1][2][3][4]
These application notes provide an overview of this compound's properties, quantitative data on its production and activity, and detailed protocols for its production and potential applications.
Properties of this compound
This compound's structure, featuring a lactone ring and two carboxyl groups, imparts its amphiphilic nature, allowing it to reduce surface tension at interfaces. This makes it an effective emulsifier and dispersing agent.[1][5]
1.1. Surfactant Properties
1.2. Biodegradability and Eco-friendliness
This compound is recognized as a biodegradable and non-toxic biosurfactant, positioning it as an environmentally sustainable option compared to many petroleum-based surfactants.[4][6][7] While it is expected to perform well in standard biodegradability tests, such as those outlined by the OECD (e.g., OECD 301F), specific quantitative data from these tests are not currently available in the public domain. Similarly, detailed ecotoxicity data, such as LC50 values for aquatic organisms, have not been publicly reported.
1.3. Antimicrobial Activity
This compound has demonstrated notable antimicrobial activity against a range of bacteria, including drug-resistant strains.[2][8][9][10][11] Its mechanism of action is thought to involve the disruption of microbial cell membranes.[2]
Quantitative Data
The following tables summarize the available quantitative data for the production and antimicrobial activity of this compound.
Table 1: Production of this compound by Talaromyces trachyspermus
| Culture Method | Carbon Source | Nitrogen Source | Additive | Yield (g/L) | Productivity (g/L/day) | Reference |
| Baffle Flask | Glucose (100 g/L) | Meat Extract (4.5 g/L) | FeCl₃ (5.0 mg/L) | 29.0 | 3.2 | [12] |
| Bioreactor (Batch) | Glucose (100 g/L) | Meat Extract (4.5 g/L) | FeCl₃ (5.0 mg/L) | 25.3 | 2.3 | [12] |
| Bioreactor (Fed-batch) | Sucrose (B13894) | Meat Extract (4.5 g/L) | FeCl₃ (5.0 mg/L) | 60.0 | 6.6 | [12][13][14] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | - | 31.25 | [2] |
| Pseudomonas aeruginosa | - | 31.25 | [2] |
| Staphylococcus aureus | - | 31.25 | [2] |
| Serratia marcescens | - | 15.63 | [2] |
| Acinetobacter baumannii | - | 62.5 | [2] |
| Salmonella typhi | - | 15.63 | [2] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | H1 | 31.25 | [2] |
| Pseudomonas aeruginosa (drug-resistant) | PS 16 | 31.25 | [2] |
| Acinetobacter baumannii (drug-resistant) | ACT 322 | 62.5 | [2] |
Experimental Protocols
3.1. Production of this compound using Talaromyces trachyspermus
This protocol is based on the fed-batch fermentation method, which has been shown to produce high yields of this compound.[12][14][15]
3.1.1. Materials
-
Talaromyces trachyspermus strain (e.g., NBRC 32238)
-
Potato Dextrose Agar (PDA) for pre-culture
-
Basic Medium (per liter):
-
Sucrose: 100 g
-
Meat Extract: 4.5 g
-
KH₂PO₄: 0.5 g
-
MgSO₄·7H₂O: 0.5 g
-
FeCl₃: 5.0 mg
-
(NH₄)₂SO₄: 0.8 g
-
Corn Steep Liquor: 1.0 g
-
-
Feed Solution: Concentrated sucrose solution
-
2 L Aeration-stirring type bioreactor
-
Filter paper
3.1.2. Protocol
-
Pre-culture: Inoculate T. trachyspermus on a PDA plate and incubate at 28°C for 7 days.
-
Inoculum Preparation: Transfer a small piece of the mycelium from the PDA plate to a 500 mL baffle flask containing 100 mL of the basic medium. Incubate at 28°C with shaking at 140 rpm for 7 days.
-
Bioreactor Setup: Sterilize the 2 L bioreactor containing 1 L of the basic medium.
-
Inoculation: Aseptically transfer the inoculum from the baffle flask to the bioreactor.
-
Fermentation:
-
Maintain the temperature at 28°C.
-
Set the agitation speed to 700 rpm.
-
Maintain an aeration rate of 0.5 vvm (volume of air per volume of medium per minute).
-
Control the pH to remain acidic (around 3.0) for optimal production.[1]
-
-
Fed-batch Feeding: When the initial sucrose is depleted (as monitored by HPLC), start feeding the concentrated sucrose solution to maintain a constant, low level of sucrose in the bioreactor.
-
Harvesting: After the desired fermentation time (e.g., 9-11 days), harvest the culture broth.
-
Extraction and Purification:
-
Filter the culture broth through filter paper to separate the mycelium and the crystalline this compound.
-
Wash the collected solid with distilled water.
-
Dissolve the this compound from the filter paper using ethanol.
-
Evaporate the ethanol to obtain the purified this compound crystals.
-
3.2. Protocol for Preparing an Oil-in-Water (O/W) Emulsion
This protocol provides a general guideline for creating a basic O/W emulsion using this compound as the emulsifier, suitable for cosmetic or pharmaceutical formulations.[7]
3.2.1. Materials
-
This compound
-
Base (e.g., Arginine or other suitable amino acid)
-
Oil phase (e.g., a cosmetic-grade oil like jojoba oil or a pharmaceutical-grade oil)
-
Aqueous phase (deionized water)
-
High-shear homogenizer
3.2.2. Protocol
-
Neutralization of this compound:
-
Disperse the desired amount of this compound (e.g., 0.1-15 wt%) in the aqueous phase.
-
Slowly add the base to the aqueous phase while stirring until the this compound is at least partially neutralized to form a salt. This will increase its water solubility.
-
-
Preparation of Phases:
-
Heat the aqueous phase and the oil phase separately to approximately 70-80°C.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer.
-
Continue homogenization for a sufficient time (e.g., 5-10 minutes) to form a stable emulsion with a small droplet size.
-
-
Cooling:
-
Allow the emulsion to cool down to room temperature while stirring gently.
-
Visualizations
Production Workflow for this compound
Caption: Workflow for the production of this compound.
Properties and Applications of this compound
Caption: Properties and applications of this compound.
Signaling Pathways
Currently, there is limited information available in the public domain regarding the specific signaling pathways that are modulated by this compound. While its antimicrobial activity suggests an interaction with microbial cellular processes, detailed molecular mechanisms and effects on specific signaling cascades in either microbes or mammalian cells have not been extensively elucidated. A study has mentioned the use of a yeast DNA microarray bioassay to investigate its anti-oxidative stress actions, which implies an influence on gene expression, but the specific genes and pathways affected are not detailed in the available literature.[6] Further research is required to map the precise signaling pathways influenced by this compound.
References
- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. trjfas.org [trjfas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. EP3393446A2 - this compound-based composition - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 10. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound E, a new this compound derivative and ergosterol derivatives from the marine-sponge associated fungus Talaromyces trachyspermus (KUFA 0021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Spiculisporic Acid in Emulsion Formation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Spiculisporic acid (SA) is a fatty acid-type biosurfactant produced by various fungi, including Talaromyces trachyspermus and Penicillium spiculisporum.[1][2] Structurally, it is a C17 γ-lactone bearing two carboxyl groups (4,5-dicarboxy-4-pentadecanolide), which imparts an amphiphilic nature to the molecule.[1][2][3][4] This unique structure allows SA to function as a surface-active agent, making it a candidate for various applications in the pharmaceutical, cosmetic, and biotechnology industries.[1][4]
As a biosurfactant, this compound functions by reducing surface and interfacial tension between immiscible liquids, such as oil and water.[5][6] By adsorbing at the oil-water interface, it disrupts the cohesive forces, facilitating the formation and stabilization of emulsions.[5] The molecules orient themselves with their hydrophobic fatty acid tails in the oil phase and their hydrophilic carboxyl and lactone heads in the water phase, forming a protective layer around the dispersed droplets that prevents them from coalescing.
While raw this compound has been noted to have relatively low surface activity, its derivatives show increased activity, enhancing their potential as emulsifiers.[1][4] SA has been successfully used to prepare emulsion-type organogels and superfine microcapsules, such as vesicles or liposomes, which are valuable for creating controlled-release carriers for active chemicals.[1][2][4][7] Its key advantages include biodegradability, low toxicity, and production from renewable resources, positioning it as an environmentally friendly alternative to synthetic surfactants.[1]
Data Presentation
The production of this compound is highly dependent on fermentation conditions. The following tables summarize quantitative data from studies on its production by Talaromyces trachyspermus.
Table 1: Effect of Carbon Source on this compound (SA) Production Culture Conditions: 100 g/L of carbon source, cultured at 28°C for 7 days.
| Carbon Source | SA Produced (g/L) | SA Yield (g SA/g sugar) | Productivity (g/L/day) |
| Glucose | 11.9 | 0.14 | 1.7 |
| Sucrose (B13894) | ~11.5 (similar to glucose) | Not specified | Not specified |
| Other Sugars | 2.5 - 11.9 | Not specified | Not specified |
| [1][4] |
Table 2: Effect of Initial pH on this compound (SA) Production Culture Conditions: 100 g/L glucose, cultured at 28°C for 7 days.
| Initial pH | Maximum SA Produced (g/L) |
| 2.0 | < 11.2 |
| 3.0 | 11.2 |
| 4.0 | < 11.2 |
| [1][2] |
Table 3: Effect of Nitrogen Source on this compound (SA) Production Culture Conditions: 100 g/L glucose, cultured at 28°C for 7 days.
| Nitrogen Source | SA Produced (g/L) |
| Meat Extract (4.5 g/L) | 23.3 |
| (NH4)2SO4 and CSL | 2.2 |
| [1][8] |
Table 4: Fed-Batch Culture for this compound (SA) Production Culture Conditions: Bioreactor with sucrose as a substrate.
| Parameter | Value |
| Final SA | 60 g/L |
| Total Yield | 0.22 g SA/g sucrose |
| Productivity | 6.6 g/L/day |
| [1][2][3] |
Experimental Protocols
The following are generalized protocols for creating and evaluating emulsions using a biosurfactant like this compound. These should be considered starting points, and optimization will be necessary based on the specific oil phase and desired emulsion characteristics.
Protocol 1: Preparation of Oil-in-Water (O/W) Emulsion
Objective: To form a stable O/W emulsion using this compound as the emulsifying agent.
Materials:
-
This compound (or its derivative)
-
Deionized water (aqueous phase)
-
Immiscible oil (e.g., medium-chain triglyceride oil, mineral oil, or a specific drug carrier)
-
Homogenizer (high-shear mixer or sonicator)
-
Beakers and magnetic stirrer
-
pH meter and adjustment solutions (e.g., NaOH, HCl)
Methodology:
-
Aqueous Phase Preparation: a. Dissolve a predetermined concentration of this compound (e.g., 0.1% - 5.0% w/v) in deionized water. b. Gently heat and stir the solution until the SA is fully dissolved. Note: The solubility of SA increases with pH.[2] c. Adjust the pH of the aqueous phase to a desired value (e.g., pH 7.0) using dilute NaOH or HCl, as emulsion stability can be pH-dependent.
-
Pre-emulsion Formation: a. Measure the desired volume of the oil phase (e.g., to create a 10% v/v oil-in-water emulsion). b. While vigorously stirring the aqueous phase with a magnetic stirrer, slowly add the oil phase drop by drop to form a coarse pre-emulsion.
-
Homogenization: a. Subject the pre-emulsion to high-energy homogenization. b. Using a High-Shear Mixer: Homogenize at 5,000-10,000 rpm for 5-15 minutes. c. Using a Sonicator: Apply ultrasonic energy in pulses (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes to prevent overheating.
-
Cooling and Storage: a. Allow the emulsion to cool to room temperature. b. Store in a sealed container for stability analysis.
Protocol 2: Evaluation of Emulsion Stability
Objective: To assess the physical stability of the prepared emulsion over time.
Materials:
-
Prepared emulsion samples
-
Graduated cylinders or test tubes
-
Particle size analyzer (e.g., Dynamic Light Scattering - DLS)
-
Microscope with a camera
-
Zeta potential analyzer
Methodology:
-
Macroscopic Observation: a. Place 10 mL of the emulsion into a sealed, graduated glass tube. b. Store at different temperatures (e.g., 4°C, 25°C, 40°C). c. Visually inspect the samples daily for the first week and then weekly for signs of instability such as creaming, sedimentation, flocculation, or coalescence (phase separation). Record the height of any separated layers.
-
Microscopic Analysis: a. Place a small drop of the emulsion on a microscope slide and cover with a coverslip. b. Observe the emulsion morphology under a light microscope at 400x or higher magnification. c. Capture images at different time points (e.g., Day 0, Day 7, Day 30) to monitor changes in droplet size and distribution.
-
Particle Size and Polydispersity Index (PDI) Measurement: a. Dilute the emulsion with deionized water to a suitable concentration for DLS analysis. b. Measure the mean droplet diameter and PDI immediately after preparation and at subsequent time intervals. A stable emulsion will show minimal change in droplet size and PDI over time.
-
Zeta Potential Measurement: a. Dilute the emulsion appropriately with deionized water. b. Measure the zeta potential of the oil droplets. A high absolute zeta potential value (e.g., > |30| mV) indicates strong electrostatic repulsion between droplets, contributing to greater stability.
Protocol 3: Determination of Emulsification Index (E24)
Objective: To quantify the emulsifying ability of this compound.
Materials:
-
This compound solution (in deionized water)
-
Hydrocarbon (e.g., hexane, kerosene)
-
Vortex mixer
-
Graduated test tubes with screw caps
Methodology:
-
Add 2 mL of the hydrocarbon to 2 mL of the this compound aqueous solution in a test tube.
-
Vortex the mixture at high speed for 2 minutes.
-
Allow the tube to stand undisturbed for 24 hours.
-
After 24 hours, measure the height of the emulsified layer and the total height of the liquid column.
-
Calculate the Emulsification Index (E24) using the following formula:
E24 (%) = (Height of emulsion layer / Total height of liquid) x 100
A higher E24 value indicates better emulsification activity.
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound in emulsions.
Caption: Mechanism of emulsion stabilization by this compound.
Caption: General experimental workflow for emulsion preparation and evaluation.
Caption: Workflow for the production of this compound via fermentation.
References
- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. locusingredients.com [locusingredients.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Spiculisporic Acid for Bioremediation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiculisporic acid (SA), a fatty acid-type biosurfactant, is a secondary metabolite produced by various fungi, including Talaromyces trachyspermus and Penicillium spiculisporum.[1][2] Structurally, it features a lactone ring and two carboxyl groups, which confer its surface-active and metal-chelating properties.[1][3][4][5][6] Its low toxicity, biodegradability, and high production yields make it a promising candidate for various applications, including bioremediation of sites contaminated with heavy metals.[1][7][8] These application notes provide an overview of this compound's utility in bioremediation, along with detailed protocols for its production and application.
Properties of this compound
This compound (4,5-dicarboxy-4-pentadecanolide) is a tricarboxylic-type surfactant.[1][3][4] Its amphiphilic nature, with both hydrophilic (carboxyl groups) and hydrophobic (fatty acid chain) moieties, allows it to reduce surface and interfacial tension.[8] This property is crucial for enhancing the bioavailability of hydrophobic contaminants. The two carboxyl groups are key to its function as a heavy metal sequestrant, enabling it to form complexes with metal ions and facilitate their removal from contaminated matrices.[1][7] SA is known to be effective in removing heavy metals like cadmium and lead from polluted water.[1][2]
Production of this compound
High yields of this compound can be achieved through fungal fermentation. The following tables summarize production data from studies on Talaromyces trachyspermus.
Table 1: Production of this compound by Talaromyces trachyspermus NBRC 32238 in Batch Flask Culture
| Carbon Source (100 g/L) | SA Yield (g/L) | Yield (g SA/g substrate) | Productivity (g/L/day) |
| Glucose | 11.9 | 0.14 | 1.7 |
| Sucrose (B13894) | 11.5 | 0.12 | 1.6 |
| Fructose | 9.8 | 0.11 | 1.4 |
| Galactose | 5.5 | 0.07 | 0.8 |
| Xylose | 3.5 | 0.05 | 0.5 |
| Arabinose | 2.5 | 0.04 | 0.4 |
| Lactose | 2.8 | 0.03 | 0.4 |
Data compiled from Moriwaki-Takano et al. (2021).[1]
Table 2: Optimized Production of this compound in Bioreactor
| Fermentation Method | Carbon Source | Key Supplements | SA Yield (g/L) | Total Yield (g SA/g sucrose) | Productivity (g/L/day) |
| Batch (Flask) | Glucose (100 g/L) | Meat Extract (4.5 g/L), FeCl₃ (5.0 g/L) | 29.0 | - | 4.1 |
| Batch (Bioreactor) | Glucose (100 g/L) | Meat Extract (4.5 g/L), FeCl₃ (5.0 g/L) | 25.3 | - | 2.3 |
| Fed-batch (Bioreactor) | Sucrose | - | 60.0 | 0.22 | 6.6 |
Data compiled from Moriwaki-Takano et al. (2021).[1][9]
Experimental Protocols
Protocol 1: Production and Extraction of this compound
This protocol is based on the methods described for Talaromyces trachyspermus.
1. Fungal Strain and Pre-culture:
-
Use a high-producing strain such as Talaromyces trachyspermus NBRC 32238.[1]
-
Maintain the strain on potato dextrose agar (B569324) (PDA) slants.
-
Prepare a pre-culture by inoculating the fungus into a suitable liquid medium and incubating for 3-5 days.
2. Fermentation Medium:
-
Prepare a basal medium containing (per liter): 0.5 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, 0.0915 g FeSO₄·7H₂O, 0.8 g (NH₄)₂SO₄, and 1.0 g corn steep liquor.[1]
-
For enhanced production, supplement with a carbon source (e.g., 100 g/L sucrose), a nitrogen source (e.g., 4.5 g/L meat extract), and a trace metal (e.g., 5.0 mg/L FeCl₃).[1][2]
-
Adjust the initial pH to 3.0 using HCl before sterilization.[1]
3. Fermentation Conditions:
-
For flask cultures, use baffled flasks and incubate at 28°C with shaking (e.g., 140 rpm) for 7-9 days.[2]
-
For bioreactor cultures, maintain the temperature at 28°C, agitation at 700 rpm, and aeration at 0.5 vvm.[9] For fed-batch cultivation, incrementally add a concentrated sucrose solution to maintain a steady carbon source supply.
4. Extraction and Purification:
-
Separate the fungal mycelium and crystalline this compound from the culture broth by filtration.[1]
-
Wash the collected solid material with distilled water.
-
Dissolve the this compound from the mycelial mass using ethanol (B145695).[1]
-
Evaporate the ethanol to obtain crude this compound crystals.[1]
-
Recrystallize from a suitable solvent for further purification.
5. Quantification:
-
Quantify the concentration of this compound in the culture broth and extracts using High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID).[1]
-
An appropriate column, such as an IC Sep WA1 Wine Analysis Column, can be used with a mobile phase of 1.25 mM sulfuric acid.[1]
Protocol 2: Soil Washing for Heavy Metal Remediation
This protocol describes a lab-scale experiment to evaluate the efficacy of this compound for removing heavy metals from contaminated soil.
1. Soil Preparation:
-
Obtain soil samples from a contaminated site or prepare artificially contaminated soil by spiking a known clean soil with a specific concentration of heavy metal salts (e.g., CdCl₂ or Pb(NO₃)₂).
-
Homogenize the soil and determine the initial heavy metal concentration by acid digestion followed by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
2. Washing Solution Preparation:
-
Prepare aqueous solutions of this compound at various concentrations (e.g., 0.1%, 0.5%, 1.0% w/v).
-
Adjust the pH of the solutions as needed. The solubility and chelating ability of SA can be pH-dependent.
3. Soil Washing Procedure:
-
Place a known mass of contaminated soil (e.g., 10 g) into a series of flasks or beakers.
-
Add a specific volume of the this compound washing solution to each soil sample to achieve a desired soil-to-solution ratio (e.g., 1:10).
-
Include a control group with deionized water instead of the SA solution.
-
Agitate the mixtures on a shaker at a constant speed (e.g., 150 rpm) for a defined period (e.g., 24 hours).
4. Analysis:
-
After agitation, separate the soil from the washing solution by centrifugation and filtration.
-
Analyze the heavy metal concentration in the supernatant (the washing solution) using ICP-MS or AAS to determine the amount of metal extracted.
-
Analyze the residual heavy metal concentration in the washed soil after drying and acid digestion.
-
Calculate the removal efficiency for each treatment.
Diagrams
Caption: Experimental workflow for bioremediation using this compound.
Caption: Mechanism of heavy metal chelation by this compound.
Caption: Biosynthesis pathway of this compound.
Safety Considerations
This compound is classified as a skin and eye irritant.[10][11] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the pure substance or its concentrated solutions. It is considered slightly hazardous for water, and large quantities should not be released into groundwater or sewage systems.[10] Always consult the Safety Data Sheet (SDS) before use.
References
- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture [agris.fao.org]
- 6. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijesrr.org [ijesrr.org]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Supiculisporic Acid | C17H28O6 | CID 73448 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Spiculisporic Acid Fermentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the fermentation yield of Spiculisporic acid.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| SA-Y-01 | Low or no this compound production, but cell growth is observed. | Suboptimal pH: The producing organism, Talaromyces trachyspermus, requires acidic conditions for optimal production.[1] | - Adjust the initial pH of the culture medium to 3.0. Production is significantly lower at pH levels of 2.0 and 4.0.[1] - Monitor the pH during fermentation and adjust if it deviates significantly from the optimal range. |
| Inappropriate Carbon Source: While the fungus can metabolize various sugars, some are more effective for this compound production.[1] | - Use glucose or sucrose (B13894) as the primary carbon source at an initial concentration of 100 g/L.[1] - In bioreactor cultures, sucrose may be preferred as it can shorten the lag phase for production.[1][2] | ||
| Nutrient Limitation (Nitrogen or Trace Metals): The type and concentration of nitrogen and the presence of specific metal ions are crucial for high yields.[1] | - Use meat extract as the nitrogen source at a concentration of 4.5 g/L.[1] - Supplement the medium with FeCl₃ at a concentration of 5 mg/L. Higher concentrations can be inhibitory.[1] | ||
| SA-Y-02 | This compound production starts but ceases prematurely, even with sufficient carbon source. | Oxygen Limitation: Inadequate aeration can hinder the metabolic processes leading to this compound synthesis. This is a common issue in scaling up from flasks to bioreactors. | - In shake flask cultures, use baffled flasks to improve aeration.[1] - For bioreactors, ensure adequate agitation (e.g., 700 rpm) and aeration (e.g., 0.5 vvm).[1][3] |
| Mycelial Clumping/Pellet Formation: The formation of dense fungal pellets can limit nutrient and oxygen transfer to the cells in the core of the pellet. | - Optimize agitation speed to control pellet size. - Consider using microparticles in the culture medium to promote a more dispersed mycelial morphology. | ||
| SA-Y-03 | Inconsistent yields between batches. | Variability in Complex Medium Components: The composition of complex nitrogen sources like meat extract can vary between lots, affecting productivity.[1] | - Test different lots of complex medium components before use in large-scale experiments. - Consider transitioning to a chemically defined medium for greater consistency, although this may require extensive optimization. |
| Inoculum Quality: The age and viability of the fungal pre-culture can impact the main fermentation performance. | - Standardize the pre-culture conditions, including medium, incubation time, and temperature. - Ensure a consistent amount of viable inoculum is used for each fermentation. | ||
| SA-C-01 | The culture broth becomes very viscous. | High Mycelial Density: Extensive fungal growth can lead to a thick, viscous broth, which can impede mixing and aeration. | - Optimize the initial inoculum concentration to avoid overly dense cultures. - Adjust the agitation rate to ensure proper mixing without causing excessive shear stress on the cells. |
| SA-P-01 | Difficulty in isolating the this compound product. | Precipitation of Product: this compound is poorly soluble in the acidic culture medium and precipitates as crystals.[1] | - The product can be separated from the mycelium by filtration. - The crystalline this compound can then be dissolved in ethanol (B145695) for purification.[1] |
Frequently Asked Questions (FAQs)
Q1: Which fungal strain is recommended for high-yield this compound production?
A1: Talaromyces trachyspermus NBRC 32238 has been identified as a high-producing strain, yielding significantly more this compound compared to other tested Talaromyces species.[1]
Q2: What is the optimal initial pH for the fermentation medium?
A2: The optimal initial pH for this compound production by T. trachyspermus is 3.0.[1] Operating at a low pH also has the advantage of reducing the risk of bacterial contamination during large-scale fermentation.[1]
Q3: Which carbon and nitrogen sources should I use in the culture medium?
A3: For optimal production, a medium containing 100 g/L of glucose or sucrose as the carbon source and 4.5 g/L of meat extract as the nitrogen source is recommended.[1]
Q4: Are any specific trace metals required to enhance production?
A4: Yes, the addition of iron in the form of FeCl₃ at a concentration of 5 mg/L has been shown to significantly promote this compound production.[1] Other metal salts like FeSO₄, Fe₂(SO₄)₃, MnSO₄, and NiCl₂ also showed a positive effect.[1]
Q5: How can I further increase the yield in a bioreactor setting?
A5: A fed-batch culture strategy is highly effective. By intermittently feeding a concentrated sucrose solution, this compound concentrations of up to 60 g/L have been achieved.[1][2] This approach prevents substrate depletion and maintains productivity over a longer period.
Q6: What is the basic biosynthetic pathway for this compound?
A6: this compound biosynthesis involves the condensation of lauroyl-CoA and 2-oxoglutarate.[1] Lauroyl-CoA is derived from fatty acid synthesis, while 2-oxoglutarate is an intermediate of the TCA cycle. Therefore, ensuring the high activity of both pathways is crucial for maximizing the yield.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of various culture parameters on this compound (SA) production by Talaromyces trachyspermus NBRC 32238.
Table 1: Effect of Initial pH on this compound Production
| Initial pH | Glucose Consumed (g/L) | SA Produced (g/L) |
| 2.0 | 18.2 | 8.5 |
| 3.0 | 33.6 | 11.2 |
| 4.0 | 50.1 | 6.8 |
| Culture Conditions: 100 g/L glucose, 7 days of cultivation.[1] |
Table 2: Effect of Nitrogen Source on this compound Production
| Nitrogen Source (5 g/L) | SA Produced (g/L) |
| Meat Extract | 23.3 |
| Hipolypepton | 12.5 |
| Casamino Acid | 10.2 |
| Malt Extract | 7.9 |
| Casein | 6.8 |
| Culture Conditions: 100 g/L glucose, initial pH 3.0, 7 days of cultivation.[1] |
Table 3: Effect of FeCl₃ Concentration on this compound Production
| FeCl₃ Concentration (mg/L) | SA Produced (g/L) |
| 0 | 5.2 |
| 5 | 18.6 |
| 10 | 15.4 |
| 25 | 10.1 |
| 50 | 0 |
| Culture Conditions: 100 g/L glucose, optimal nitrogen source, 7 days of cultivation.[1] |
Table 4: Comparison of Different Fermentation Strategies
| Fermentation Strategy | Carbon Source | Max. SA Titer (g/L) | Yield (g SA/g sugar) | Productivity (g/L/day) |
| Batch Culture (Flask) | Glucose | 29.0 | 0.29 | 3.2 |
| Batch Culture (Bioreactor) | Glucose | 25.3 | ~0.25 | ~3.2 |
| Fed-Batch (Bioreactor) | Sucrose | 60.0 | 0.22 | 6.6 |
| Culture conditions were optimized for each strategy.[1][2][3] |
Experimental Protocols
Protocol 1: Batch Fermentation in Shake Flasks
-
Medium Preparation: Prepare the basal medium containing (per L): 100 g glucose, 4.5 g meat extract, 0.5 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, and 5 mg FeCl₃. Adjust the initial pH to 3.0 using HCl.
-
Sterilization: Autoclave the medium at 121°C for 15 minutes.
-
Inoculation: Inoculate the sterilized medium with a pre-culture of T. trachyspermus NBRC 32238.
-
Incubation: Incubate the culture in a 500-mL baffled Erlenmeyer flask containing 100 mL of medium on a rotary shaker at 140 rpm and 28°C for 9 days.[3]
-
Sampling and Analysis: Withdraw samples periodically to measure cell growth (dry cell weight), glucose consumption, and this compound concentration using HPLC.[1]
Protocol 2: Fed-Batch Fermentation in a Bioreactor
-
Medium and Bioreactor Preparation: Prepare the optimized medium with sucrose (100 g/L) as the carbon source. Prepare a 2-L bioreactor with a 1-L working volume. Sterilize the bioreactor and medium.
-
Inoculation and Initial Batch Phase: Inoculate with a T. trachyspermus pre-culture. Run the fermentation in batch mode at 28°C, 700 rpm, and an aeration rate of 0.5 vvm.[1][3]
-
Feeding Strategy: When the initial sucrose is nearly depleted (typically around day 4), begin the fed-batch phase. Add a sterile, concentrated sucrose solution (e.g., 500 g/L) intermittently to maintain the sugar concentration in the desired range. A typical feeding schedule might be additions at day 4 and day 8.
-
Monitoring and Control: Continuously monitor and control pH, dissolved oxygen, and temperature.
-
Harvest and Analysis: Continue the fermentation for up to 12-14 days. Harvest the broth and analyze for final this compound titer.
Protocol 3: Quantification of this compound using HPLC
-
Sample Preparation: Filter the culture broth sample to remove mycelia.
-
HPLC System: Use an HPLC system equipped with a refractive index (RI) detector.
-
Column: Employ an ion-exclusion column suitable for organic acid analysis, such as an IC Sep WA1 Wine Analysis Column.[1]
-
Mobile Phase: Use 1.25 mM H₂SO₄ as the mobile phase.
-
Analysis Conditions: Set the flow rate to 0.6 mL/min and the column temperature to 40°C.[1]
-
Quantification: Create a standard curve using purified this compound of known concentrations to quantify the amount in the samples.
Visualizations
Caption: Optimized workflow for high-yield this compound production.
Caption: Simplified biosynthetic pathway of this compound.
References
Technical Support Center: Optimizing Culture Conditions for Penicillium spiculisporum
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for Penicillium spiculisporum. The information provided is based on established principles for the Penicillium genus and should be adapted and optimized for the specific strain of P. spiculisporum being used.
Troubleshooting Guide
This guide addresses common issues encountered during the cultivation of Penicillium spiculisporum.
| Issue | Potential Causes | Recommended Solutions |
| Low Biomass Yield | - Suboptimal nutrient composition in the medium.- Inappropriate pH of the culture medium.- Non-ideal incubation temperature.- Insufficient aeration or agitation. | - Media Optimization: Experiment with different carbon and nitrogen sources. Common media for Penicillium include Potato Dextrose Agar/Broth (PDA/PDB), Malt Extract Agar/Broth (MEA/MEB), and Czapek-Dox medium.[1]- pH Adjustment: The optimal pH for most Penicillium species is in the acidic to neutral range (pH 4.0-7.0).[2] Monitor and adjust the initial pH of your medium.- Temperature Control: The optimal growth temperature for most mesophilic Penicillium species is between 24-30°C.[2]- Aeration & Agitation: For submerged cultures, ensure adequate oxygen supply by optimizing agitation speed and aeration rate. Agitation also prevents cell clumping and ensures uniform nutrient distribution. |
| Low Yield of Secondary Metabolites | - Culture conditions are optimized for growth, not secondary metabolism.- Incorrect timing of harvest.- Presence of repressive nutrients.- Feedback inhibition by the accumulated product. | - Two-Stage Cultivation: Consider a growth phase with optimal conditions for biomass accumulation, followed by a production phase with conditions that trigger secondary metabolite synthesis (e.g., nutrient limitation).- Harvest Time Optimization: Secondary metabolite production often occurs during the stationary phase of growth. Perform a time-course study to determine the optimal harvest time.- Nutrient Limitation: Limiting certain nutrients, like nitrogen or phosphate, can induce secondary metabolite production.[3]- In situ Product Removal: If feasible, consider techniques to remove the target metabolite from the culture broth during fermentation to avoid feedback inhibition. |
| Contamination (Bacterial or Fungal) | - Non-sterile equipment or media.- Airborne contamination during inoculation or sampling.- Contaminated stock cultures. | - Aseptic Technique: Strictly adhere to aseptic techniques. Sterilize all media and equipment thoroughly. Work in a laminar flow hood.- Antibiotics/Antifungals: For bacterial contamination, consider adding sterile-filtered antibiotics to the medium. For fungal cross-contamination, ensure pure stock cultures.- Culture Purity Check: Regularly check the purity of your stock cultures by plating on appropriate media and examining colony morphology. |
| Morphological Changes (e.g., pellet vs. filamentous growth) | - Shear stress from agitation.- Inoculum concentration and type.- Medium composition. | - Agitation Speed: High agitation speeds can lead to smaller, more compact pellets or even cell damage, while lower speeds may result in larger, filamentous clumps.[4] Optimize the agitation rate for your desired morphology.- Inoculum Optimization: The concentration and form of the inoculum (spores vs. mycelial fragments) can influence the resulting morphology in submerged cultures.- Medium Additives: The addition of certain polymers or microparticles to the medium can sometimes influence pellet formation. |
Frequently Asked Questions (FAQs)
1. What is a good starting medium for cultivating Penicillium spiculisporum?
For initial cultivation, standard fungal media such as Potato Dextrose Agar/Broth (PDA/PDB), Malt Extract Agar/Broth (MEA/MEB), or Czapek-Dox medium are recommended.[1] The optimal medium composition can be strain-specific and may require further optimization.
2. What are the optimal pH and temperature for the growth of Penicillium spiculisporum?
While specific data for P. spiculisporum is limited, most Penicillium species are mesophilic and prefer slightly acidic conditions. A good starting point is a temperature range of 24-30°C and an initial pH of 4.0-7.0.[2] It is crucial to experimentally determine the optimal conditions for your specific strain.
3. How do aeration and agitation affect the culture?
In submerged cultures, aeration is critical for providing sufficient oxygen for aerobic respiration and growth. Agitation helps to distribute nutrients and oxygen uniformly, prevents cell sedimentation, and can influence fungal morphology.[4] Both parameters need to be optimized for your specific bioreactor and culture volume.
4. When is the best time to harvest the culture to obtain secondary metabolites?
The production of secondary metabolites is often highest during the stationary phase of fungal growth, after the initial rapid increase in biomass has slowed down. To determine the optimal harvest time, it is recommended to perform a time-course experiment, measuring both biomass and the concentration of the desired metabolite at regular intervals.
5. How can I increase the yield of a specific secondary metabolite?
Optimizing the yield of a particular secondary metabolite often involves a multi-faceted approach:
-
Media Engineering: Modifying the carbon and nitrogen sources, as well as their ratio, can significantly impact secondary metabolite production.[2]
-
Precursor Feeding: Supplying the culture with known precursors of the target metabolite's biosynthetic pathway can enhance its production.
-
Elicitation: Adding small amounts of specific compounds (elicitors) to the culture can trigger the expression of secondary metabolite gene clusters.
-
Strain Improvement: Techniques such as mutagenesis and genetic engineering can be employed to develop high-yielding strains.
Experimental Protocols
Protocol 1: Preparation of Potato Dextrose Agar (PDA)
-
Weigh 39 g of commercial PDA powder.
-
Suspend the powder in 1 L of distilled water.
-
Heat the mixture while stirring to dissolve the powder completely.
-
Sterilize the medium by autoclaving at 121°C for 15 minutes.
-
Allow the medium to cool to approximately 50-60°C before pouring into sterile Petri dishes.
Protocol 2: Inoculum Preparation for Submerged Culture
-
Grow P. spiculisporum on a PDA plate at 25°C for 7-10 days until sufficient sporulation is observed.
-
Harvest the spores by adding 10 mL of sterile 0.01% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.
-
Transfer the spore suspension to a sterile tube.
-
Determine the spore concentration using a hemocytometer.
-
Inoculate the liquid culture medium with a defined concentration of spores (e.g., 1 x 10^6 spores/mL).
Quantitative Data Summary
Table 1: General Growth Conditions for Penicillium Species
| Parameter | Recommended Range | Optimal (General) |
| Temperature | 20-35°C | 25-30°C[2] |
| pH | 3.0-8.0 | 4.0-7.0[2] |
| Carbon Source | Glucose, Sucrose, Starch | Varies by species |
| Nitrogen Source | Peptone, Yeast Extract, Ammonium salts | Varies by species |
Table 2: Comparison of Common Culture Media for Penicillium
| Medium | Key Components | Primary Use |
| Potato Dextrose Agar (PDA) | Potato infusion, Dextrose, Agar | General cultivation and sporulation. |
| Malt Extract Agar (MEA) | Malt extract, Peptone, Dextrose, Agar | Good for observing colony morphology. |
| Czapek-Dox Agar | Sucrose, Sodium nitrate, Minerals, Agar | Chemically defined medium, useful for nutritional studies.[1] |
Visualizations
Caption: A general experimental workflow for optimizing culture conditions.
Caption: A logical flowchart for troubleshooting common cultivation issues.
References
- 1. Optimization of cellulase production by Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. readersinsight.net [readersinsight.net]
- 3. Regulation of Secondary Metabolism in the Penicillium Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dependence of penicillium chrysogenum growth, morphology, vacuolation, and productivity in fed-batch fermentations on impeller type and agitation intensity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Spiculisporic Acid Production via Fed-Batch Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the production of Spiculisporic acid (SA) using fed-batch fermentation with Talaromyces trachyspermus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
A1: this compound (SA) is a biosurfactant of the fatty acid type, featuring a lactone ring and two carboxyl groups.[1][2] Its low skin irritation potential, antibacterial qualities, and high surface activity make it a valuable ingredient in cosmetics and metal removers.[1][2]
Q2: Which microorganism is most effective for producing this compound?
A2: Talaromyces trachyspermus NBRC 32238 has been identified as a high-producing strain for this compound.[3][1][2]
Q3: What are the most suitable carbon sources for SA production?
A3: Talaromyces trachyspermus can utilize a variety of carbohydrates including hexoses, pentoses, and disaccharides.[1][2] Glucose and sucrose (B13894) have been identified as the most effective substrates for high SA yields.[1][2] In bioreactor cultures, sucrose is particularly advantageous as it shortens the lag time for SA production compared to glucose.[3][2][4]
Q4: What is the optimal pH for this compound fermentation?
A4: An acidic environment is favorable for SA production by T. trachyspermus. The optimal initial pH is around 3.0, which can also help in preventing contamination during large-scale cultivation. The acidic conditions also cause the produced SA to crystallize, which may protect the cells from the surfactant effects of the product.[1]
Q5: How does fed-batch fermentation improve SA production over batch culture?
A5: Fed-batch fermentation can overcome limitations of batch culture, such as substrate depletion, leading to significantly higher product yields. For instance, a fed-batch culture with sucrose resulted in 60 g/L of SA, a substantial increase compared to batch cultures.[2][4] This method allows for a continuous and stable production process.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low SA Yield | - Suboptimal carbon or nitrogen source.- Incorrect pH.- Inefficient aeration or agitation in bioreactor. | - Use sucrose as the carbon source in bioreactor fed-batch cultures.[2][4]- Supplement the medium with meat extract (4.5 g/L) and FeCl₃ (5.0 g/L).[5]- Maintain an initial pH of 3.0.- Optimize agitation (e.g., 700 rpm) and aeration (e.g., 0.5 vvm) to ensure sufficient oxygen supply without causing excessive shear stress.[5] |
| SA production ceases after a few days | - Depletion of the primary carbon source. | - Implement a fed-batch strategy. When SA production stagnates, feed a concentrated solution of the carbon source (e.g., 500 g/L sucrose). |
| Lower SA production in bioreactor compared to shake flask | - Differences in aeration, shear force, and mixing.[6] | - Optimize bioreactor parameters such as agitation speed and aeration rate to mimic the conditions of the shake flask culture as closely as possible while ensuring adequate oxygen supply.[5]- Consider using sucrose in the bioreactor, as it has shown to reduce the production lag time.[2] |
| Cell growth is good, but SA production is minimal | - Imbalance in the metabolic pathways, possibly due to nutrient limitation other than the carbon source. | - Ensure the medium is supplemented with optimal concentrations of nitrogen (meat extract) and trace metals (FeCl₃).- Verify that the pH has not drifted significantly from the optimal range. |
| Contamination of the culture | - Non-sterile conditions during inoculation or feeding. | - Maintain strict aseptic techniques throughout the fermentation process.- Operating at a low pH (around 3.0) can help to reduce the risk of bacterial contamination. |
Quantitative Data Summary
Table 1: Comparison of this compound Production in Different Fermentation Modes
| Fermentation Mode | Carbon Source | SA Concentration (g/L) | Yield (g SA/g substrate) | Productivity (g/L/day) | Reference |
| Batch (Shake Flask) | Glucose | 29.0 | 0.29 | 3.2 | [5] |
| Batch (Bioreactor) | Glucose | 25.3 | - | 2.3 | [5] |
| Fed-Batch (Bioreactor) | Glucose | - | - | - | |
| Fed-Batch (Bioreactor) | Sucrose | 60.0 | 0.22 | 6.6 | [3][2][4] |
Data extracted from studies on Talaromyces trachyspermus NBRC 32238.
Experimental Protocols
Detailed Methodology for Fed-Batch Fermentation of this compound
This protocol is based on the successful fed-batch production of this compound using Talaromyces trachyspermus.
1. Microorganism and Inoculum Preparation:
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Use a high-producing strain such as Talaromyces trachyspermus NBRC 32238.
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Prepare a seed culture by inoculating the strain in a suitable liquid medium and incubating until sufficient mycelial growth is achieved.
2. Bioreactor Setup and Sterilization:
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Utilize a 2 L aeration stirring-type bioreactor.
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Prepare 1 L of the initial batch medium containing:
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Sucrose: 100 g/L
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Meat Extract: 4.5 g/L
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FeCl₃: 5.0 g/L
-
-
Adjust the initial pH of the medium to 3.0.
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Autoclave the bioreactor with the medium at 121°C for 45 minutes.
3. Fermentation Conditions:
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Inoculate the sterile medium with the seed culture under aseptic conditions.
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Maintain the following parameters throughout the fermentation:
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Temperature: 28°C
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Agitation: 700 rpm
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Aeration Rate: 0.5 vvm (volume of air per volume of medium per minute)
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4. Fed-Batch Strategy:
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Monitor the fermentation progress, including cell growth (Dry Cell Weight, DCW) and this compound concentration.
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Prepare a sterile concentrated feeding solution of 500 g/L sucrose.
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When SA production begins to stagnate (e.g., around day 4 and day 8), aseptically add the feeding solution to the bioreactor. The timing of the feed should correspond to points of growth and stagnation of SA production.[3]
5. Sampling and Analysis:
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Periodically take samples from the bioreactor to measure:
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Residual sucrose concentration.
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Dry Cell Weight (DCW) to monitor cell growth.
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This compound concentration.
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6. Product Recovery:
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At the end of the fermentation, separate the mycelium and the crystallized this compound from the culture broth.
Visualizations
This compound Biosynthesis Pathway
Caption: Simplified biosynthesis of this compound.
Fed-Batch Fermentation Workflow
Caption: Workflow for fed-batch this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Influence of carbon sources on Spiculisporic acid biosynthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biosynthesis of Spiculisporic acid. The information is based on established experimental findings and aims to address common challenges encountered during production.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound (SA) yield is lower than expected. What are the common causes?
A1: Low SA yields can stem from several factors. Consider the following troubleshooting steps:
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Carbon Source Selection: The choice of carbon source significantly impacts SA production. While various sugars can be metabolized, glucose and sucrose (B13894) have been shown to be the most effective substrates for Talaromyces trachyspermus.[1][2][3][4][5][6] If using other carbon sources, refer to the data on their relative efficiencies (see Table 1).
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Substrate Depletion: In batch cultures, the depletion of the carbon source is a primary reason for the cessation of SA production.[1] If you observe a plateau or decrease in SA concentration, consider implementing a fed-batch culture strategy to maintain an adequate supply of the carbon source.[1][4][6]
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pH of the Medium: The initial pH of the culture medium is critical. For T. trachyspermus, a low initial pH of 3.0 has been found to be optimal for SA production.[1][3][5] Operating at a low pH can also help prevent contamination issues in larger-scale cultures.[1][3][5]
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Nitrogen Source Optimization: The type and concentration of the nitrogen source can dramatically influence SA yields. While inorganic nitrogen sources can be used, natural sources like meat extract have been shown to significantly enhance production.[1][2] Experiment with different nitrogen sources and concentrations to find the optimum for your strain.
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Aeration and Agitation: Adequate aeration is necessary for the growth of the fungus and subsequent SA production.[1][2] Inadequate mixing or oxygen supply, especially in bioreactors, can limit yields. Ensure proper agitation and aeration rates are maintained.
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Trace Metal Concentration: Certain metal ions are crucial for metabolic pathways. Iron, in the form of FeCl₃, has been identified as a key promoter of SA production, likely by enhancing the expression of enzymes in the TCA cycle and fatty acid synthesis pathways.[1][2][5]
Q2: Which carbon source should I choose for optimal this compound production?
A2: Based on studies with Talaromyces trachyspermus NBRC 32238, glucose provides the highest yield of this compound (11.9 g/L) in basic medium.[1][2][5] Sucrose is also an excellent substrate, yielding a similar amount of SA and promoting the highest dry cell weight.[1][2][5] The fungus secretes an acid-resistant invertase that breaks down sucrose into glucose and fructose (B13574).[1][2][3][5] Other sugars like fructose and maltose (B56501) also support SA production, though at lower levels. Pentoses such as xylose and arabinose result in significantly lower yields.[1][2][5] For a detailed comparison, refer to Table 1 below.
Q3: I noticed that after an initial increase, the concentration of this compound in my culture began to decrease. Why is this happening?
A3: This phenomenon is often linked to the depletion of the primary carbon source in the medium.[1] Once the readily available sugar is consumed, the microorganism may begin to metabolize the produced this compound as an alternative energy source. This is particularly common in batch flask and bioreactor cultures. To mitigate this, a fed-batch approach is recommended, where the carbon source is added intermittently to the culture.[1]
Q4: Should I use a shake flask or a bioreactor for this compound production?
A4: Both shake flasks and bioreactors can be used for SA production. Interestingly, in some studies, slightly higher SA production was observed in baffle flasks compared to an aeration bioreactor when using glucose.[3][4][6][7] However, bioreactors offer better control over parameters like pH, aeration (vvm), and agitation (rpm), which is crucial for process scale-up.[1][7] Furthermore, for fed-batch cultures, which can significantly boost yields, a bioreactor is essential.[1][4][6] In bioreactor cultures, sucrose was found to be a more appropriate substrate than glucose as it shortened the lag time for SA production.[3][4][6]
Quantitative Data Summary
Table 1: Effect of Different Carbon Sources on this compound Production by T. trachyspermus
| Carbon Source | Type | This compound (g/L) |
| Glucose | Hexose | 11.9 |
| Sucrose | Disaccharide | 11.2 |
| Fructose | Hexose | 10.9 |
| Maltose | Disaccharide | 10.1 |
| Galactose | Hexose | 7.9 |
| Lactose | Disaccharide | 3.5 |
| Arabinose | Pentose | 3.2 |
| Xylose | Pentose | 2.5 |
Data derived from batch flask cultures of T. trachyspermus NBRC 32238 for 7 days with an initial substrate concentration of 100 g/L.[1][2][5]
Experimental Protocols
1. Microorganism and Culture Maintenance
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Strain: Talaromyces trachyspermus NBRC 32238.
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Maintenance: The fungus is maintained on potato dextrose agar (B569324) (PDA) slants at 2–8 °C.
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Pre-culture: A fungal pre-culture is prepared by cultivating the strain in a suitable medium prior to inoculation of the main production culture.
2. Batch Flask Culture for Carbon Source Screening
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Medium Composition (per Liter):
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Carbon Source (e.g., Glucose): 100 g
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KH₂PO₄: 0.5 g
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MgSO₄·7H₂O: 0.5 g
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FeSO₄·7H₂O: 0.0915 g
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(NH₄)₂SO₄: 0.8 g
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Corn Steep Liquor (CSL): 1.0 g
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Preparation:
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Dissolve all components in distilled water.
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Adjust the initial pH to 3.0 using HCl.
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Sterilize by autoclaving at 121 °C for 15 minutes.
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Cultivation:
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Inoculate the medium with the fungal pre-culture.
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Use 500-mL Erlenmeyer flasks with three baffles.
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Incubate at 28 °C with shaking at 140 rpm for 7 days.[1]
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3. Optimized Fed-Batch Bioreactor Culture
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Optimized Medium (per Liter):
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Sucrose: 100 g (initial)
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Meat Extract: 4.5 g
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FeCl₃: 5.0 mg
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Other basal salts as per the basic medium.
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Bioreactor Setup:
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Use a 2-L aeration stirring-type bioreactor with a 1-L working volume.
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Sterilize the bioreactor with the medium.
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Cultivation Parameters:
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Temperature: 28 °C
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Agitation: 700 rpm
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Aeration: 0.5 vvm (volume of air per volume of medium per minute)
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Fed-Batch Strategy:
4. This compound Quantification (HPLC)
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Sample Preparation: Filter the culture broth to separate the mycelium and SA crystals.
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HPLC System: A standard HPLC system with a refractive index detector (RID).
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Column: IC Sep WA1 Wine Analysis Column.
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Mobile Phase: 1.25 mM H₂SO₄.
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Flow Rate: 0.6 mL/min.
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Temperature: 40 °C.
Visualizations
Caption: Simplified biosynthesis pathway of this compound.
Caption: General experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
Effect of nitrogen source on the production of Spiculisporic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effect of nitrogen source on Spiculisporic acid (SA) production.
Frequently Asked Questions (FAQs)
Q1: What is the role of the nitrogen source in this compound production?
A1: The nitrogen source is a critical component in the fermentation medium, serving as a substrate for enzymes and other substances involved in various cellular processes in microorganisms like Talaromyces trachyspermus.[1][2] The choice and concentration of the nitrogen source can significantly impact cell growth, glucose consumption, and ultimately, the yield of this compound.[1][2] Appropriate nitrogen sources are necessary for the formation of enzymes involved in SA synthesis, which is a condensation reaction between lauroyl-CoA and 2-oxoglutarate.[1][3][4]
Q2: Which nitrogen sources are most effective for this compound production?
A2: Studies have shown that natural, organic nitrogen sources lead to higher this compound yields compared to inorganic sources.[1][2] Among various tested sources, meat extract has been identified as the most effective, inducing the highest SA production.[1][2][3][4][5][6]
Q3: What is the optimal concentration of meat extract for maximizing SA yield?
A3: Research indicates that this compound production increases with the concentration of meat extract up to a certain point. The highest yield was achieved at a concentration of 4.5 g/L .[1][2][7]
Q4: How do inorganic nitrogen sources compare to organic sources?
A4: When inorganic nitrogen sources such as (NH₄)₂SO₄ are used, glucose consumption by Talaromyces trachyspermus is generally poor, leading to significantly lower SA production (approximately 0.5–15.0 g/L).[1][2] In contrast, natural nitrogen sources enhance glucose consumption and result in higher dry cell weight (DCW) and SA yields.[1][2]
Troubleshooting Guide
Issue 1: Low or no this compound production despite using a recommended nitrogen source.
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Possible Cause 1: Suboptimal concentration.
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Possible Cause 2: Inconsistency in the nitrogen source lot.
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Solution: The composition of natural nitrogen sources like meat extract can vary between product lots, which may lead to significant variations in SA production.[1][3] If you observe inconsistent results, consider testing different lots of the nitrogen source or contacting the supplier for information on compositional consistency.
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Possible Cause 3: Other limiting factors in the medium.
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Solution: SA production is also influenced by other medium components, such as the carbon source and trace metals.[1][3][4][5][6] Ensure that other components, like FeCl₃ (at a recommended concentration of 5.0 g/L), are not limiting.[2][7] Also, verify that the initial pH of the medium is acidic, ideally around 3.0, for optimal production.[1][3]
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Issue 2: Poor cell growth and low glucose consumption.
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Possible Cause: Inappropriate nitrogen source.
Data Summary
The following table summarizes the effect of various nitrogen sources on the production of this compound by Talaromyces trachyspermus NBRC 32238, as reported in the literature.
| Nitrogen Source (5 g/L) | This compound (SA) Yield (g/L) |
| Meat Extract | 22.2 |
| Polypeptone | 18.2 |
| Casamino Acid | 17.5 |
| Malt Extract | 16.5 |
| Yeast Extract | 15.0 |
| (NH₄)₂SO₄ | ~15.0 |
| NaNO₃ | ~1.0 |
| NH₄Cl | ~0.5 |
| Urea | ~0.5 |
| Casein | ~0.5 |
Data extracted from a study by Moriwaki-Takano et al. (2021). The experiment was conducted in a baffle flask with 100 g/L glucose at 28°C for 7 days.[1]
Experimental Protocols
Protocol: Evaluating the Effect of Different Nitrogen Sources on this compound Production
This protocol is based on the methodology described for Talaromyces trachyspermus NBRC 32238.[1]
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Medium Preparation:
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Prepare the basal medium containing a suitable carbon source (e.g., 100 g/L glucose).[1]
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Divide the basal medium into several flasks.
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To each flask, add a different nitrogen source to be tested at a specific concentration (e.g., 5 g/L).[1][4] Include both inorganic (e.g., (NH₄)₂SO₄, NaNO₃) and organic/natural sources (e.g., meat extract, yeast extract, peptone).[1][4]
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Adjust the initial pH of the medium to an acidic range (e.g., pH 3.0) using HCl.[1]
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Sterilize the prepared media by autoclaving at 121°C for 15 minutes.[4]
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Inoculation and Cultivation:
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Sample Analysis:
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After the cultivation period, harvest the culture broth.
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Separate the mycelium (biomass) from the supernatant.
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Determine the dry cell weight (DCW) of the mycelium.
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Extract and quantify the concentration of this compound from the supernatant, for example, using High-Performance Liquid Chromatography (HPLC).
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Visualizations
References
- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture [agris.fao.org]
- 6. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Spiculisporic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the yield of Spiculisporic acid (SA). The information provided is based on established experimental findings and aims to address specific issues that may be encountered during the fermentation process.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is lower than expected. What is a common factor I should investigate?
A1: Low this compound yield can be attributed to several factors, with the composition of the culture medium being a critical one. Specifically, the absence or suboptimal concentration of certain trace metal ions can significantly limit production. We recommend verifying the presence and concentration of trace metals in your medium, as they are known to act as essential cofactors for enzymes involved in metabolic pathways leading to SA biosynthesis.
Q2: Which trace metal ions have been shown to enhance this compound production?
A2: Studies have demonstrated that the addition of specific trace metal salts can significantly boost this compound yield. Salts such as iron(II) sulfate (B86663) (FeSO₄), iron(III) sulfate (Fe₂(SO₄)₃), iron(III) chloride (FeCl₃), manganese(II) sulfate (MnSO₄), and nickel(II) chloride (NiCl₂) have been shown to promote SA production by 2 to 3 times compared to a medium without these additions.[1][2] Among these, iron-containing salts, particularly FeCl₃, have been identified as the most effective.[1][2][3][4][5]
Q3: I am seeing good cell growth (biomass), but the this compound production remains low. What could be the issue?
A3: This scenario, often referred to as "non-linked" production, can occur when the culture conditions favor cell proliferation over secondary metabolite synthesis. One key factor to investigate is the concentration of trace metal ions. For instance, in the case of Talaromyces trachyspermus, the addition of FeCl₃ was found to increase glucose consumption tenfold without a corresponding increase in dry cell weight, leading to a significant induction of SA production.[1][6] This suggests that the metal ion may be redirecting metabolic flux towards SA biosynthesis. Conversely, excessively high concentrations of certain metal ions can support growth while inhibiting product formation.
Q4: What is the optimal concentration of FeCl₃ for enhancing this compound yield?
A4: The optimal concentration of FeCl₃ has been determined to be 5 mg/L.[1][6] At this concentration, the highest reported yield of 18.6 g/L of this compound was achieved.[1][6] It is crucial to note that there is a narrow optimal range.
Q5: Can adding too much of a beneficial trace metal ion be detrimental to this compound production?
A5: Yes, exceeding the optimal concentration of a trace metal ion can be inhibitory to this compound production. For example, while 5 mg/L of FeCl₃ significantly enhances yield, increasing the concentration to 50 mg/L, although not lethal to the fungus, results in no this compound being produced.[1][6] Therefore, it is critical to perform a concentration optimization study for your specific strain and culture conditions.
Data Presentation: Effect of Trace Metal Ions on this compound Yield
The following table summarizes the quantitative data on the effect of various trace metal ions on the production of this compound by Talaromyces trachyspermus NBRC 32238.
| Metal Salt | Concentration (mg/L) | This compound Yield (g/L) | Fold Increase vs. Control |
| Control (no added metal salt) | 0 | 5.2 | 1.0 |
| FeSO₄ | 5 | ~10.4 - 15.6 | ~2-3 |
| Fe₂(SO₄)₃ | 5 | ~10.4 - 15.6 | ~2-3 |
| FeCl₃ | 5 | 15.0 - 18.6 | ~2.9 - 3.6 |
| MnSO₄ | 5 | ~10.4 - 15.6 | ~2-3 |
| NiCl₂ | 5 | ~10.4 - 15.6 | ~2-3 |
| FeCl₃ | 0 | 5.2 | 1.0 |
| FeCl₃ | >0 to 5 | Increasing from 5.2 to 18.6 | Up to 3.6 |
| FeCl₃ | 50 | 0 | 0 |
Data compiled from studies on Talaromyces trachyspermus NBRC 32238.[1][2][6]
Experimental Protocols
Methodology for Screening Trace Metal Ions for Enhanced this compound Production
This protocol outlines the key steps for systematically evaluating the impact of different trace metal ions on the yield of this compound.
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Basal Medium Preparation : Prepare a basal fermentation medium known to support the growth of your this compound-producing microorganism. This medium should initially lack the specific trace metal ions you intend to screen.
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Trace Metal Salt Stock Solutions : Prepare sterile stock solutions of the metal salts to be tested (e.g., FeSO₄, Fe₂(SO₄)₃, FeCl₃, MnSO₄, NiCl₂). A typical starting concentration for the stock solutions is 1 g/L.
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Inoculum Preparation : Prepare a fresh and standardized inoculum of the production strain as per your established laboratory protocol.
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Experimental Setup :
-
Dispense the basal medium into a series of identical fermentation flasks.
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To each flask (except the control group), add a specific volume of a metal salt stock solution to achieve the desired final concentration (e.g., 5 mg/L).
-
Include a control group of flasks containing only the basal medium without any added metal salts.
-
Ensure all flasks have the same final volume.
-
-
Inoculation and Fermentation : Inoculate each flask with the prepared inoculum. Incubate the flasks under optimal fermentation conditions (e.g., 28°C, 140 rpm for 7 days).
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Sampling and Analysis : At the end of the fermentation period, harvest the culture broth. Separate the biomass from the supernatant. Quantify the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC).
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Data Interpretation : Compare the this compound yields from the flasks supplemented with different metal ions to the yield from the control group to identify which ions have a positive effect.
Protocol for Optimizing the Concentration of a Selected Trace Metal Ion
Once a beneficial trace metal ion (e.g., FeCl₃) has been identified, this protocol can be used to determine its optimal concentration.
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Basal Medium and Stock Solution Preparation : Prepare the basal medium and a sterile stock solution of the selected metal salt as described in the screening protocol.
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Experimental Design : Set up a series of fermentation flasks with the basal medium. Add varying amounts of the metal salt stock solution to create a concentration gradient (e.g., 0, 1, 2.5, 5, 10, 25, 50 mg/L).
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Inoculation, Fermentation, and Analysis : Follow the same procedures for inoculation, fermentation, and analysis as outlined in the screening protocol.
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Determination of Optimal Concentration : Plot the this compound yield as a function of the metal ion concentration. The concentration that corresponds to the highest yield is the optimal concentration for your experimental conditions.
Visualizations
Experimental Workflow for Screening Trace Metal Ions
Caption: Workflow for screening trace metal ions.
Logical Relationship of Trace Metal Ions in this compound Biosynthesis
Caption: Role of metal ions in SA biosynthesis.
References
- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Overcoming low water solubility of Spiculisporic acid in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low water solubility of Spiculisporic acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is characterized by its poor solubility in water.[1][2][3][4][5] It exists as a crystalline solid that is hardly soluble in aqueous solutions at acidic to neutral pH.[2]
Q2: In which organic solvents is this compound soluble?
This compound exhibits good solubility in several organic solvents. Quantitative data from various suppliers indicates solubility in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol (B145695).[1][6][7][8] One study describes its solubility in ethanol as "extremely high".[2][3][4][5]
Q3: Can I improve the aqueous solubility of this compound by adjusting the pH?
Yes, the solubility of this compound in aqueous solutions is pH-dependent. As a dicarboxylic acid with a predicted pKa of around 2.13, its solubility increases significantly with an increase in environmental pH.[1][2] The formation of salts by neutralizing the carboxylic acid groups enhances its water solubility. A patent application suggests the use of amino acids or alkanolamines to form soluble mono-, di-, or tri-salts of this compound.
Q4: Are there any established formulations for in vivo studies?
Yes, a common formulation for in vivo administration involves a co-solvent system. One supplier recommends a formulation consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can solubilize this compound at a concentration of 2 mg/mL.[6]
Q5: Can cyclodextrins be used to improve the solubility of this compound?
While there is no specific literature found on the complexation of this compound with cyclodextrins, it is a plausible strategy. Cyclodextrins are known to encapsulate hydrophobic molecules, and given the long alkyl chain of this compound, forming an inclusion complex with a suitable cyclodextrin (B1172386) (like hydroxypropyl-β-cyclodextrin) could enhance its aqueous solubility. This would require experimental validation.
Troubleshooting Guide
Issue: this compound is not dissolving in my aqueous buffer.
Cause: this compound has inherently low water solubility.
Solutions:
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Use of Organic Solvents: For in vitro experiments, prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.
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pH Adjustment: Increase the pH of your aqueous solution to deprotonate the carboxylic acid groups, thereby increasing solubility.
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Co-solvent Systems: For in vivo or certain in vitro applications, a co-solvent system can be employed to maintain solubility.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Molar Concentration (approx.) | Source(s) |
| DMSO | 30 mg/mL - 65 mg/mL | 91.3 mM - 197.9 mM | [1][6][7][8] |
| DMF | 30 mg/mL | 91.3 mM | [1] |
| Ethanol | 30 mg/mL | 91.3 mM | [1] |
| Water | Poorly soluble | - | [2][3][4][5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 55 mg/mL).[6]
-
Vortex the tube until the powder is completely dissolved. Gentle heating or sonication can be applied to aid dissolution.[6]
-
Store the stock solution at -80°C for long-term storage or -20°C for short-term storage.[6]
Protocol 2: Preparation of an In Vivo Formulation (Co-solvent System)
This protocol is based on a supplier's recommendation for a 2 mg/mL solution.[6]
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20 mg/mL).
-
In a sterile tube, add the required volume of the this compound stock solution (this will constitute 10% of the final volume).
-
Sequentially add PEG300 (40% of the final volume) and mix thoroughly until the solution is clear.
-
Add Tween 80 (5% of the final volume) and mix until the solution is clear.
-
Finally, add saline (45% of the final volume) and mix to obtain a homogeneous solution.
-
It is recommended to prepare this formulation fresh before use.[6]
Protocol 3: Enhancing Aqueous Solubility through pH Adjustment (General Guidance)
-
Disperse this compound powder in the desired aqueous buffer.
-
While stirring, slowly add a suitable base (e.g., 1M NaOH, or an amino acid solution as suggested by patent literature) dropwise.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding the base until the this compound dissolves. The solubility is expected to increase significantly at a pH above its pKa values. Note that the solution will form micelles at pH 6.8 or higher.[2]
-
Adjust the final pH to the desired value for your experiment, ensuring it is within a range where this compound remains soluble and is compatible with your experimental setup.
Visualizations
Caption: Workflow for solubilizing this compound.
References
- 1. This compound CAS#: 469-77-2 [m.chemicalbook.com]
- 2. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Spiculisporic Acid Production & Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the pH optimization for Spiculisporic acid (SA) production and its stability.
Frequently Asked Questions (FAQs)
Q1: What is the optimal initial pH for this compound production?
A1: The optimal initial pH for producing this compound using Talaromyces trachyspermus is approximately 3.0.[1][2][3] Research has shown that while the fungus can produce SA in a pH range of 2.0 to 4.0, the maximum yield is achieved at an initial pH of 3.0.[1][3] Operating at such a low pH also provides the advantage of minimizing contamination during large-scale fermentation.[1][3][4]
Q2: How does pH affect the stability and solubility of this compound?
A2: The pH of the environment significantly influences the physical state and solubility of this compound. At the acidic pH optimal for its production (around 3.0), SA is produced in a crystalline form.[1][3][4] This low solubility in the culture medium is thought to be a protective mechanism for the producing microorganism, Talaromyces trachyspermus, shielding it from the surfactant effects of the acid.[1][4] As the environmental pH increases, the solubility of this compound also increases.[1][3][4]
Furthermore, the aggregation state of the salt form of this compound is pH-dependent:
-
Vesicles are formed in a pH range of approximately 5.8–6.2.[1][3]
-
Lipid particles are observed in a pH range of 6.3–6.6.[1][3]
Q3: My this compound yield is low. Could the pH be the issue?
A3: Yes, suboptimal pH is a critical factor that can lead to low yields of this compound. It is crucial to set the initial pH of the culture medium to 3.0.[1][3] During fermentation, the producing strain, Talaromyces trachyspermus, naturally lowers the pH of the medium to around 2.4 over 3-4 days, which coincides with the onset of SA production.[1][5] If the initial pH is too high, it may delay or reduce the production of SA.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no this compound production | Suboptimal initial pH of the culture medium. | - Ensure the initial pH of the medium is adjusted to 3.0 using HCl before sterilization.[1] - Calibrate your pH meter regularly to ensure accurate measurements. |
| pH fluctuation during fermentation. | - Monitor the pH of the culture periodically. The pH should naturally decrease to ~2.4.[5] - If the pH does not decrease, check for issues with glucose consumption by the strain.[1] | |
| Difficulty in harvesting this compound | High solubility of SA due to elevated pH. | - SA is crystalline and less soluble at a low pH (≤ 3.0), making it easier to separate from the culture medium.[1][4] - If the pH has risen, consider adjusting it back to a more acidic range to facilitate crystallization before harvesting. |
| Contamination of the culture | Initial pH was too high. | - Maintaining a low initial pH of 3.0 can help prevent bacterial contamination in the fermentation process.[1][3][4] |
Data on pH Optimization for this compound Production
The following table summarizes the effect of initial pH on the production of this compound by Talaromyces trachyspermus NBRC 32238 after 7 days of cultivation at 28°C with 100 g/L glucose.
| Initial pH | Glucose Consumption (g/L) | This compound (SA) Production (g/L) |
| 2.0 | ~70 | ~8.5 |
| 3.0 | ~80 | 11.2 |
| 4.0 | ~90 | ~9.0 |
(Data sourced from Moriwaki-Takano et al., 2021)[1][2]
Experimental Protocols
Protocol 1: pH Optimization for this compound Production in Shake Flask Culture
This protocol details the methodology to determine the optimal initial pH for this compound production.
1. Medium Preparation:
- Prepare the basal fermentation medium containing 100 g/L glucose, a suitable nitrogen source (e.g., 4.5 g/L meat extract), and trace metals (e.g., 5.0 mg/L FeCl₃).[5][6]
- Divide the medium into several flasks.
2. pH Adjustment:
- Adjust the initial pH of the medium in each set of flasks to 2.0, 3.0, and 4.0 using HCl.[1]
- Sterilize the media by autoclaving at 121°C for 15 minutes.[1]
3. Inoculation and Cultivation:
- Inoculate the flasks with a pre-culture of Talaromyces trachyspermus.
- Incubate the flasks at 28°C with shaking for 7 days.[1][2]
4. Analysis:
- After 7 days, harvest the culture.
- Separate the mycelium and crystalline this compound from the culture broth by filtration.
- Quantify the produced this compound.
- Measure the residual glucose concentration in the supernatant to assess substrate consumption.
Visualizations
Caption: Workflow for pH Optimization of this compound Production.
Caption: Relationship between pH, SA Production, and Physical State.
References
- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Production of Spiculisporic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale production of Spiculisporic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
A1: this compound (SA) is a bioactive, fatty acid-type biosurfactant with a γ-butenolide structure, featuring one lactone ring and two carboxyl groups.[1][2][3][4][5][6][7] It was first isolated from Penicillium spiculisporum.[8] Its significance lies in its favorable properties, including low skin irritation, antibacterial activity, and high surface activity, making it a valuable compound for applications in cosmetics, metal removers, and potentially pharmaceuticals.[1][2][3][4][5][6][7][9][10]
Q2: Which microorganism is recommended for high-yield production of this compound?
A2: Among several Talaromyces species evaluated, Talaromyces trachyspermus NBRC 32238 has been identified as a high-producing strain for this compound.[2][3][4][6]
Q3: What are the primary challenges in the large-scale production of this compound?
A3: The main hurdles in commercializing this compound production are low production yields and high costs associated with purification.[1][9] Scaling up fermentation processes can also present challenges, such as reduced biomass and product yield, and issues with mycelial entanglement in bioreactors.[5]
Troubleshooting Guides
Low this compound Yield
Problem: The fermentation is resulting in a low yield of this compound.
Possible Causes & Solutions:
-
Suboptimal Strain: The selected microbial strain may not be a high-producer.
-
Inadequate Culture Medium Composition: The carbon source, nitrogen source, or trace metal concentrations may not be optimal.
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Carbon Source: While glucose is effective, sucrose (B13894) can be a more suitable substrate in bioreactor cultures as it may shorten the lag time for production.[2][3][4][7] The strain can metabolize various carbohydrates including hexoses, pentoses, and disaccharides.[2][3][4][6]
-
Nitrogen Source: Natural nitrogen sources tend to be more effective than inorganic ones. Meat extract has been shown to significantly boost SA production.[2][3][4][5]
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Trace Metals: The presence of specific metal ions is crucial. Ferric chloride (FeCl₃) has been demonstrated to promote SA production substantially.[2][3][4][5]
-
-
Unfavorable Culture Conditions: The pH, temperature, or aeration may not be ideal for SA production.
-
pH: Production is favored under acidic conditions. An initial pH of 3.0 has been shown to result in maximum SA production.[2][3] Operating at a low pH also helps in preventing bacterial contamination during large-scale production.[2][3]
-
Temperature: A cultivation temperature of 28°C has been used effectively.[1][2]
-
Aeration: Adequate aeration is necessary. In bioreactors, an aeration rate of 0.5 vvm (volume of air per volume of medium per minute) has been successful.[1][2][5]
-
-
Substrate Depletion in Batch Culture: In batch fermentations, the depletion of the carbon source can halt SA production.
Production Inconsistency Between Flask and Bioreactor
Problem: this compound yield is lower in the bioreactor compared to shake flask cultures.
Possible Causes & Solutions:
-
Scale-Up Effects: Direct translation of flask conditions to a bioreactor is often not optimal. Factors like shear stress, aeration, and mixing differ significantly.
-
Solution: Optimize bioreactor-specific parameters. While a direct scale-up might show a slight drop in yield, switching the carbon source from glucose to sucrose in the bioreactor can shorten the production lag time.[2][3][4][7] Further optimization of agitation (e.g., 700 rpm) and aeration (e.g., 0.5 vvm) is recommended.[1][2][5]
-
-
Mycelial Morphology: Filamentous fungi like Talaromyces trachyspermus can form dense mycelial clumps in bioreactors, leading to poor mass transfer (oxygen and nutrients).
-
Solution: Optimize agitation speed to ensure proper dispersion of mycelia without causing excessive shear stress. The use of baffled flasks in initial studies can also provide an indication of the organism's aeration requirements.[1]
-
Quantitative Data Summary
Table 1: Effect of Nitrogen Source on this compound Production
| Nitrogen Source (5 g/L) | SA Production (g/L) |
| Meat Extract | 22.2 |
| Casamino Acid | ~17.0 |
| Hipolypepton | ~16.0 |
| Malt Extract | ~15.5 |
| Casein | ~15.0 |
| (NH₄)₂SO₄ | ~15.0 |
| Urea | ~0.5 |
Cultivation was carried out with 100 g/L glucose at 28°C for 7 days.[2]
Table 2: Effect of Ferric Chloride (FeCl₃) Concentration on this compound Production
| FeCl₃ Concentration (mg/L) | SA Production (g/L) |
| 0 | ~5.0 |
| 5 | 18.6 |
| >5 | Decreased Production |
Cultivation was carried out with an optimized nitrogen source and 100 g/L glucose at 28°C for 7 days.[2]
Table 3: Comparison of Different Fermentation Strategies
| Fermentation Strategy | Carbon Source | Max. SA Yield (g/L) | Productivity (g/L/day) | Total Yield (g SA/g sugar) |
| Batch Culture (Flask) | Glucose | 29.0 | ~3.2 | ~0.29 |
| Batch Culture (Bioreactor) | Glucose | 25.3 | ~2.3 | N/A |
| Fed-Batch (Bioreactor) | Sucrose | 60.0 | 6.6 | 0.22 |
Data compiled from batch and fed-batch experiments under optimized conditions.[2][4][6][7]
Experimental Protocols
Shake Flask Cultivation for this compound Production
-
Microorganism: Talaromyces trachyspermus NBRC 32238.
-
Medium: Basic medium containing (per liter): 100 g glucose, 4.5 g meat extract, 5.0 mg FeCl₃, 0.5 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, 0.0915 g FeSO₄·7H₂O, 0.8 g (NH₄)₂SO₄, and 1.0 g corn steep liquor.
-
Procedure:
-
Adjust the initial pH of the medium to 3.0 using HCl before sterilization.
-
Autoclave the medium at 121°C for 15 minutes.
-
Inoculate with a pre-culture of T. trachyspermus.
-
Cultivate in a 500-mL Erlenmeyer flask with three baffles containing 100 mL of medium.
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Incubate at 28°C with shaking at 140 rpm for 7-9 days.[1][6]
-
Fed-Batch Bioreactor Cultivation
-
Equipment: 2-L aeration stirring-type bioreactor.
-
Initial Medium: 1 L of the optimized medium with sucrose as the carbon source.
-
Procedure:
-
Sterilize the bioreactor with the medium.
-
Inoculate with a pre-culture of T. trachyspermus.
-
Set the initial cultivation parameters: 28°C, 700 rpm agitation, and an aeration rate of 0.5 vvm.[1][2][5]
-
Monitor the carbon source concentration during fermentation.
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When the initial carbon source is nearly depleted, start the stepwise feeding of a concentrated sucrose solution to maintain a sufficient level for production.
-
Continue the fed-batch cultivation for approximately 9 days to achieve maximum yield.[2][4][7]
-
This compound Purification and Quantification
-
Purification:
-
Separate the mycelium and crystalline SA from the culture broth by filtration.
-
Wash the collected solid phase with distilled water.
-
Dissolve the SA from the filter by washing with ethanol (B145695).
-
Collect the ethanol filtrate and evaporate the solvent at 50°C for 24 hours to obtain SA crystals.[2]
-
-
Quantification:
-
Filter culture broth samples.
-
Analyze the filtrate using High-Performance Liquid Chromatography (HPLC).
-
HPLC Conditions:
-
System: LC-10 system (Shimadzu Co.)
-
Column: IC Sep WA1 Wine Analysis Column (Transgenomic Co.).
-
Mobile Phase: 1.25 mM sulfuric acid.
-
Flow Rate: 0.6 mL/min.
-
Detector: Refraction detector (RID-10A) at 40°C.[2]
-
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture [agris.fao.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Strategies to prevent substrate depletion in Spiculisporic acid fermentation.
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent substrate depletion and optimize the production of Spiculisporic acid (SA).
Frequently Asked Questions (FAQs)
Q1: What is substrate depletion and why is it a concern in this compound fermentation?
A1: Substrate depletion is the exhaustion of essential nutrients, particularly the primary carbon or nitrogen source, in the fermentation medium. It is a major concern because the production of this compound, a secondary metabolite, often ceases when the primary carbon source is depleted.[1] In a typical batch culture, the producing organism, such as Talaromyces trachyspermus, will consume the available substrate for growth and production, and once the substrate is gone, production halts.[1][2]
Q2: What are the most effective carbon sources for this compound production?
A2: Studies have shown that the fungus Talaromyces trachyspermus can produce this compound from a variety of carbohydrates, including hexoses (like glucose), pentoses, and disaccharides.[1][3][4] Glucose and sucrose (B13894) have been identified as the most suitable substrates for high-yield production.[1][3][4] While glucose can produce a high yield, sucrose has been observed to shorten the lag time before production begins in bioreactor cultures.[1][3][4][5]
Q3: Aside from the primary carbon source, what other media components are critical to prevent poor yields?
A3: While carbon source depletion is a primary concern, other nutrients are also vital. Key components that promote this compound production include specific nitrogen sources and trace metals.[1][3] Meat extract has been identified as an effective nitrogen source, and Ferric chloride (FeCl₃) has been shown to significantly promote SA production.[1][3][4]
Q4: What are the main strategies to prevent carbon source depletion?
A4: The most effective and widely used strategy is fed-batch cultivation.[1] Unlike a simple batch culture where all nutrients are added at the start, a fed-batch system involves the initial setup of the culture followed by the stepwise, periodic addition of a concentrated substrate solution.[1] This method maintains a sufficient concentration of the carbon source in the bioreactor, preventing depletion and extending the production phase, leading to significantly higher yields.[1][3][4][5]
Q5: What is nitrogen limitation and how does it affect fermentation?
A5: Nitrogen limitation occurs when the available nitrogen in the medium is insufficient for optimal fungal growth and metabolic activity. While severe limitation will hinder growth, for some fungal secondary metabolites, production is highest under nitrogen-limiting conditions.[6] However, it is crucial to supply an adequate initial amount, as nitrogen is essential for synthesizing enzymes involved in metabolic pathways.[3] Organic nitrogen sources like meat extract are often preferred over inorganic sources for SA production.[1][3]
Troubleshooting Guide
Issue: this compound (SA) production stops prematurely or the final yield is lower than expected in a batch bioreactor.
This issue is frequently linked to the complete consumption of the primary carbon source. Follow these steps to diagnose and resolve the problem.
Step 1: Diagnose the Cause
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Monitor Substrate Concentration: Regularly take samples from your fermentation broth and analyze the concentration of the primary carbon source (e.g., glucose or sucrose). High-Performance Liquid Chromatography (HPLC) is a reliable method for this analysis.[7][8] A sharp decline to near-zero concentration that coincides with the plateauing of SA production is a strong indicator of substrate depletion.[1][2]
-
Check Other Nutrients: Ensure that other key nutrients, such as the nitrogen source (e.g., meat extract) and essential minerals (e.g., FeCl₃), are not limiting.[1][3]
-
Review Fermentation Parameters: Verify that other parameters like pH, temperature, and aeration are within the optimal range. For T. trachyspermus, production is favorable under acidic conditions (pH ~3.0).[3][5]
Step 2: Implement Solutions
-
Primary Solution: Adopt a Fed-Batch Strategy If substrate depletion is confirmed, transitioning from a batch to a fed-batch culture is the most effective solution.[1] This involves periodically feeding a concentrated solution of the carbon source (e.g., 500 g/L glucose or sucrose) into the bioreactor whenever SA production begins to stagnate or substrate levels fall below a critical threshold.[1] This approach has been shown to dramatically increase the final SA titer.[3][4][5]
-
Secondary Solution: Optimize Initial Substrate Concentration If a batch process is mandatory, you can experiment with a higher initial substrate concentration. However, be aware that very high concentrations can sometimes lead to substrate inhibition, so optimization is key. Cultures are often started with an initial concentration of 100 g/L.[1][5]
Logical Flow for Troubleshooting
The following diagram illustrates a decision-making workflow for troubleshooting low SA yield.
References
- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitrogen regulation of fungal secondary metabolism in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 燃料乙醇:HPLC发酵分析 [sigmaaldrich.com]
- 8. s4science.at [s4science.at]
Improving the recovery of Spiculisporic acid from culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Spiculisporic acid from culture media.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Incomplete cell lysis. | Ensure thorough disruption of fungal mycelia. Consider mechanical methods like homogenization or sonication in addition to solvent extraction. |
| Inefficient solvent extraction. | Use a solvent in which this compound is highly soluble, such as ethyl acetate (B1210297) or ethanol (B145695). Perform multiple extractions (at least 3 times) to ensure complete recovery from the culture broth and mycelia.[1] | |
| Suboptimal fermentation conditions. | Review and optimize culture parameters such as pH, temperature, aeration, and nutrient composition. A low pH (around 3.0) has been shown to favor this compound production.[2] | |
| Poor Crystallization or Oiling Out | Solution is cooling too rapidly. | Allow the solvent to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help control the cooling rate.[3] |
| Inappropriate solvent system. | The solvent may be too good, preventing precipitation. If using a single solvent like ethanol, try adding an anti-solvent (e.g., water) dropwise until turbidity appears, then warm to redissolve and cool slowly. | |
| High concentration of impurities. | Impurities can inhibit crystal formation. Consider a preliminary purification step, such as passing the crude extract through a short silica (B1680970) gel column to remove highly polar or nonpolar contaminants. | |
| Low Purity of Crystals | Co-precipitation of contaminants. | Recrystallize the crude this compound. Dissolve the crystals in a minimal amount of hot ethanol and allow them to cool slowly. This process can be repeated until the desired purity is achieved. |
| Incomplete removal of pigments and other colored impurities. | Treat the hot ethanolic solution of this compound with activated charcoal before filtration to adsorb colored impurities. | |
| Difficulty in Separating Mycelia from Broth | High viscosity of the culture broth. | Dilute the culture broth with water before filtration to reduce viscosity. Alternatively, use centrifugation at a higher speed to pellet the mycelia before decanting the supernatant. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method to extract this compound from the culture?
A1: A common and effective method is solvent extraction. After separating the fungal biomass from the culture broth by filtration, the biomass and the acidified filtrate can be extracted multiple times with a solvent like ethyl acetate.[1] The organic phases are then combined and concentrated under reduced pressure.
Q2: How can I improve the yield of this compound during fermentation?
A2: Optimizing fermentation conditions is crucial. Studies have shown that using fed-batch culture with sucrose (B13894) as the carbon source can significantly increase the yield of this compound.[4] Additionally, maintaining an acidic pH (around 3.0) and supplementing the medium with meat extract and iron chloride (FeCl₃) can enhance production.[2][5]
Q3: What is the best way to purify the crude this compound extract?
A3: Recrystallization is a highly effective method for purifying this compound. The crude extract, which is often an oil or amorphous solid, can be dissolved in a minimal amount of hot ethanol. Upon slow cooling, this compound will crystallize, leaving many impurities dissolved in the solvent.[6] For higher purity, chromatographic techniques such as vacuum liquid chromatography (VLC) or column chromatography over silica gel can be employed.[1]
Q4: My this compound crystals are discolored. How can I decolorize them?
A4: To remove colored impurities, you can treat a hot solution of your this compound in ethanol with a small amount of activated charcoal. The charcoal adsorbs the colored compounds, and can then be removed by hot filtration. The clear, colorless filtrate is then allowed to cool slowly to yield pure, white crystals.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[2] Purity can also be assessed by determining the melting point and comparing it to the literature value, as well as by using High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Protocol 1: Extraction of this compound from Culture
This protocol details the steps for extracting this compound from a fungal culture broth.
-
Separation of Mycelia : Separate the fungal mycelia from the culture broth by filtration through filter paper or by centrifugation.
-
Acidification : Adjust the pH of the culture filtrate to approximately 2.0 with a suitable acid (e.g., HCl).
-
Solvent Extraction :
-
Transfer the acidified filtrate to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes.
-
Allow the layers to separate and collect the upper organic layer.
-
Repeat the extraction process two more times with fresh ethyl acetate.
-
-
Extraction from Mycelia :
-
The filtered mycelia can also be extracted with ethanol or ethyl acetate to recover any intracellular this compound.
-
-
Concentration :
-
Combine all the organic extracts.
-
Dry the combined extract over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
-
Protocol 2: Purification of this compound by Recrystallization
This protocol describes the purification of the crude extract to obtain pure this compound crystals.
-
Dissolution : Place the crude this compound extract in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate with stirring) until all the solid has dissolved.
-
Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used) : Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying : Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.
Visualizations
Below are diagrams illustrating the experimental workflow and logical relationships in this compound recovery.
Caption: Experimental workflow for this compound recovery.
Caption: Troubleshooting logic for this compound recovery.
References
- 1. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Spiculisporic Acid Formulation Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spiculisporic acid formulations. The information provided addresses common stability issues and offers practical solutions to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in formulations?
A1: this compound is susceptible to degradation through two primary pathways due to its chemical structure, which includes a γ-lactone ring and a long fatty acid chain. The main concerns are:
-
Hydrolysis: The γ-lactone ring can undergo hydrolysis, particularly in neutral to alkaline conditions, leading to the opening of the ring and the formation of a γ-hydroxy dicarboxylic acid degradation product.[1][2][3][4]
-
Oxidation: The long alkyl chain, being a fatty acid derivative, is prone to oxidative degradation, which can be initiated by factors such as heat, light, and the presence of metal ions.[5][6]
Q2: How does pH affect the stability of this compound in aqueous formulations?
A2: The pH of the formulation is a critical factor influencing the stability of this compound. The lactone ring is generally more stable in acidic conditions. As the pH increases towards neutral and alkaline, the rate of hydrolysis significantly increases, leading to the degradation of the molecule.[1][3][4][7] Therefore, maintaining an acidic pH is a key strategy for enhancing its stability in aqueous formulations.
Q3: What signs of degradation should I look for in my this compound formulation?
A3: Physical and chemical changes can indicate degradation. Visually, you might observe a change in color, precipitation (due to the formation of less soluble degradation products), or a change in the formulation's clarity. Chemically, the most reliable way to detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method will show a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Q4: Can excipients in my formulation impact the stability of this compound?
A4: Yes, excipients can significantly impact stability. Alkaline excipients can raise the micro-pH of the formulation, accelerating hydrolytic degradation. Excipients containing reactive impurities, such as peroxides in polymers or trace metal ions, can promote oxidative degradation.[5] It is crucial to conduct excipient compatibility studies to select inert components for your formulation.
Troubleshooting Guide
Issue 1: Rapid loss of this compound potency in a liquid formulation.
-
Potential Cause: Hydrolytic degradation of the γ-lactone ring due to suboptimal pH.
-
Troubleshooting Steps:
-
Measure pH: Determine the pH of your formulation. If it is neutral or alkaline, this is a likely cause.
-
Adjust pH: Lower the pH of the formulation to an acidic range (e.g., pH 3-5) using a suitable buffering agent. Citrate or acetate (B1210297) buffers are common choices.
-
Conduct a Stability Study: Prepare formulations at different acidic pH values and monitor the concentration of this compound over time using a stability-indicating HPLC method to identify the optimal pH for stability.
-
Issue 2: Appearance of unknown peaks in the HPLC chromatogram during stability testing.
-
Potential Cause: Oxidative degradation of the fatty acid chain or hydrolysis of the lactone ring.
-
Troubleshooting Steps:
-
Protect from Light and Oxygen: Store the formulation in amber containers to protect it from light and consider purging the headspace of the container with an inert gas like nitrogen to minimize exposure to oxygen.
-
Add Antioxidants: Incorporate an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, into the formulation to inhibit oxidative processes.
-
Include a Chelating Agent: If metal ion-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.
-
Characterize Degradants: If possible, use techniques like mass spectrometry (MS) to identify the unknown peaks and confirm the degradation pathway.
-
Quantitative Data Summary
The following tables provide hypothetical stability data for this compound under various stress conditions. This data is representative of the expected behavior of a γ-lactone-containing fatty acid and should be confirmed by experimental studies with your specific formulation.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 40°C
| pH | Storage Time (days) | This compound Remaining (%) |
| 3.0 | 0 | 100.0 |
| 7 | 99.5 | |
| 14 | 98.9 | |
| 30 | 97.8 | |
| 5.0 | 0 | 100.0 |
| 7 | 98.2 | |
| 14 | 96.5 | |
| 30 | 93.1 | |
| 7.4 | 0 | 100.0 |
| 7 | 85.3 | |
| 14 | 72.1 | |
| 30 | 50.6 | |
| 9.0 | 0 | 100.0 |
| 7 | 60.2 | |
| 14 | 35.8 | |
| 30 | 10.5 |
Table 2: Effect of Temperature on the Stability of this compound in a Buffered Solution (pH 4.0)
| Temperature (°C) | Storage Time (weeks) | This compound Remaining (%) |
| 4 | 0 | 100.0 |
| 4 | 99.8 | |
| 8 | 99.6 | |
| 12 | 99.4 | |
| 25 | 0 | 100.0 |
| 4 | 99.1 | |
| 8 | 98.2 | |
| 12 | 97.3 | |
| 40 | 0 | 100.0 |
| 4 | 97.5 | |
| 8 | 95.1 | |
| 12 | 92.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.
-
Incubate at room temperature (25°C).
-
At specified time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize with 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Incubate at room temperature (25°C) for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer the solid this compound to an oven at 80°C for 48 hours.
-
Dissolve the heat-stressed solid in the solvent and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in the initial solvent) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][9]
-
Analyze the sample by HPLC and compare it to a control sample protected from light.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by analyzing the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound formulation instability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reactivity of lactones and GHB formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 115. The kinetics of the alkaline hydrolysis of some γ-lactones - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
Methods to enhance the purity of isolated Spiculisporic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of isolated Spiculisporic acid.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Choice | This compound is highly soluble in ethanol (B145695) and poorly soluble in water.[1] For recrystallization, a solvent pair system like ethanol/water or acetic acid/water can be effective.[2] |
| Excessive Solvent Usage | Use the minimum amount of hot solvent required to dissolve the crude this compound to ensure the solution is saturated. Using too much solvent will result in the product remaining in the mother liquor upon cooling. |
| Premature Crystallization | If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), premature crystallization can occur on the filter paper. To prevent this, use a pre-heated funnel and dilute the hot solution slightly before filtration. |
| Incomplete Crystallization | Cooling the solution slowly allows for the formation of larger, purer crystals. If crystallization is slow, try gently scratching the inside of the flask with a glass rod or adding a seed crystal. In some cases, refrigeration may be necessary to induce crystallization. |
Issue 2: Oiling Out During Recrystallization
"Oiling out" occurs when the dissolved solid separates as a liquid instead of forming crystals.
| Potential Cause | Recommended Solution |
| High Concentration of Impurities | The presence of impurities can lower the melting point of the mixture, leading to oiling out. Consider a preliminary purification step, such as a solvent wash or basic chromatography, before recrystallization. |
| Solution Cooled Too Quickly | Rapid cooling can cause the product to separate as a supercooled liquid. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Inappropriate Solvent | The solvent may be too poor for the compound at the temperature of crystallization. Re-heat the solution and add a small amount of a "better" solvent (one in which the compound is more soluble) to prevent saturation at too high a temperature. |
Issue 3: Poor Separation During Column Chromatography
| Potential Cause | Recommended Solution |
| Incorrect Mobile Phase Polarity | For silica (B1680970) gel (a polar stationary phase), a non-polar mobile phase will elute non-polar compounds faster. If this compound (a relatively polar compound) elutes too quickly with impurities, decrease the polarity of the mobile phase. If it doesn't elute, gradually increase the polarity. A common mobile phase for fungal extracts is a gradient of hexane-ethyl acetate (B1210297) or dichloromethane-methanol.[3] |
| Column Overloading | Loading too much crude material onto the column will result in broad, overlapping bands. Use an appropriate amount of sample for the column size. |
| Improper Column Packing | Air bubbles or cracks in the silica gel bed will lead to channeling and poor separation. Ensure the column is packed evenly and without any voids. |
| Co-eluting Impurities | Some impurities may have similar polarity to this compound. In this case, a different chromatographic technique, such as reverse-phase chromatography or preparative HPLC, may be necessary. Common co-occurring compounds in fungal extracts include other this compound derivatives and glauconic acid. |
Issue 4: this compound Degradation
| Potential Cause | Recommended Solution |
| pH Instability | This compound is produced and is crystalline at a low pH (around 3.0).[1][4][5] Its solubility increases at higher pH, which may also affect its stability.[1] Maintain a mildly acidic environment during extraction and purification to prevent potential degradation. |
| Thermal Instability | While heating is necessary for recrystallization, prolonged exposure to high temperatures could potentially lead to degradation. Use the lowest temperature necessary to dissolve the compound and avoid unnecessarily long heating times. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: A solvent pair system is often effective. Given its high solubility in ethanol and poor solubility in water, an ethanol/water mixture is a good starting point.[1] The crude this compound should be dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly cloudy. Reheating to get a clear solution and then slow cooling should yield purified crystals.
Q2: My purified this compound is not a white, needle-like solid. What could be the issue?
A2: The morphology of crystals can be affected by the rate of crystallization and the presence of impurities. "Oiling out" can lead to an amorphous solid instead of crystals. If your product is off-white or yellowish, it may contain colored impurities. A charcoal treatment during recrystallization can sometimes help remove colored impurities.
Q3: What analytical techniques can I use to assess the purity of my this compound?
A3: Several techniques can be used to determine purity:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your sample. A single spot suggests a higher purity. A mobile phase system of hexane:ethyl acetate:acetic acid (25:25:3) has been used for related fungal extracts.[6]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A method using a refraction detector and a mobile phase of 1.25 mM sulfuric acid has been reported.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and identify impurities if they are present in sufficient quantities.[1][3]
-
Mass Spectrometry (MS): Can be coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) to confirm the molecular weight of this compound and identify impurities.[3]
Q4: What are some common impurities I might find in my isolated this compound?
A4: Impurities are often other secondary metabolites produced by the fungus. These can include other derivatives of this compound (like Spiculisporic acids B, C, D, and E), ergosterol (B1671047) derivatives, glaucanic acid, and glauconic acid.[7]
Q5: How should I store my purified this compound?
A5: To ensure stability, this compound should be stored as a dry solid in a cool, dark, and dry place. Given its production at low pH, maintaining anhydrous and slightly acidic conditions during long-term storage is advisable to prevent hydrolysis of the lactone ring.
Quantitative Data Summary
The following table summarizes yields from fermentation processes, which is the starting point for purification. Data on the specific yields of purification steps is limited in the literature.
| Production Method | Organism | Key Parameters | Yield of Crude this compound |
| Batch Flask Culture | Talaromyces trachyspermus NBRC 32238 | 100 g/L glucose, pH 3.0, 28°C, 7 days | ~11.3 g/L[1] |
| Optimized Batch Flask Culture | T. trachyspermus NBRC 32238 | 100 g/L glucose, 4.5 g/L meat extract, 5.0 g/L FeCl₃, 28°C, 9 days | ~29.0 g/L[5] |
| Fed-Batch Bioreactor Culture | T. trachyspermus NBRC 32238 | Sucrose as carbon source | ~60 g/L[4] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and gently heat while stirring until the solid is completely dissolved.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution just begins to turn cloudy. This indicates that the solution is saturated.
-
Clarification: If cloudiness persists, add a few drops of hot ethanol until the solution becomes clear again. If there are insoluble impurities, this is the stage for hot gravity filtration.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water or a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Protocol 2: Silica Gel Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol). A stepwise or linear gradient can be used.
-
Fraction Collection: Collect the eluate in small fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purity issues.
References
- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Optimizing aeration and agitation in bioreactors for Spiculisporic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the production of Spiculisporic acid (SA) in bioreactors. The information is designed to help optimize aeration and agitation parameters for improved yield and process efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal aeration rate for this compound production in a bioreactor?
A1: An aeration rate of 0.5 volume of air per volume of medium per minute (vvm) has been successfully used for this compound production in a 1-L bioreactor with Talaromyces trachyspermus.[1][2] It is crucial to maintain adequate dissolved oxygen levels to support fungal growth and the biosynthetic pathway of this compound, which is linked to the TCA cycle.[2][3]
Q2: What is the recommended agitation speed for this compound fermentation?
A2: A stirring speed of 700 rpm has been reported as effective for this compound production in a 1-L bioreactor.[1][2] Proper agitation is essential for maintaining a homogenous culture, ensuring efficient mass transfer of oxygen and nutrients, and preventing cell sedimentation.
Q3: My this compound yield is lower in the bioreactor compared to the shake flask culture. Why is this happening and what can I do?
A3: It has been observed that this compound production can be slightly higher in flask cultures than in bioreactors.[2][3][4] This could be due to differences in shear stress, aeration efficiency, and foaming. To troubleshoot this, consider the following:
-
Optimize Dissolved Oxygen (DO): While a specific DO setpoint for SA production is not extensively documented, maintaining a consistent DO level is critical. In other fungal fermentations, controlling DO has been shown to significantly impact biomass and metabolite production.[5] Experiment with different DO setpoints (e.g., starting with 60% saturation) to find the optimal level for your specific strain and bioreactor setup.
-
Shear Stress: High agitation speeds can cause shear stress on the fungal mycelia, potentially affecting their morphology and productivity.[6] If you observe significant changes in mycelial morphology (e.g., smaller, more compact pellets), consider gradually reducing the agitation speed.
-
Foaming Control: Aeration and agitation can lead to foaming, which can interfere with the fermentation process. Use an appropriate antifoaming agent, but be mindful that excessive use can sometimes inhibit microbial growth.
Q4: How does pH affect this compound production?
A4: Talaromyces trachyspermus produces this compound effectively in acidic conditions. An initial pH of 3.0 has been shown to result in maximum SA production.[2] Operating at a low pH also has the advantage of reducing the risk of bacterial contamination.[2]
Q5: What are the key medium components for high this compound yield?
A5: Key medium components that have been shown to promote this compound production include:
-
Carbon Source: Glucose and sucrose (B13894) are effective carbon sources.[2][4][7]
-
Nitrogen Source: Meat extract has been identified as a nitrogen source that promotes SA production.[2][4]
-
Trace Metals: The addition of FeCl₃ has been shown to significantly increase this compound yield.[2][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Biomass | Inadequate aeration or agitation leading to poor oxygen and nutrient distribution. | - Verify and calibrate your airflow meter to ensure the target aeration rate (e.g., 0.5 vvm) is being delivered. - Check the agitator for proper function and ensure the speed is set correctly (e.g., 700 rpm). - Monitor dissolved oxygen levels; if they are dropping too low, consider increasing the agitation speed or aeration rate incrementally. |
| Low this compound Yield | Suboptimal aeration and agitation affecting the metabolic pathway. | - Ensure that the dissolved oxygen level is not limiting. The biosynthesis of this compound involves the TCA cycle, which is oxygen-dependent. - High shear stress from excessive agitation can negatively impact fungal morphology and productivity.[6] Observe the mycelial morphology under a microscope. If excessive fragmentation is observed, try reducing the agitation speed. |
| Foaming | High aeration and agitation rates in a protein-rich medium (e.g., containing meat extract). | - Add a sterile antifoaming agent as needed. - Consider using a bioreactor with a foam breaker. - If possible, start with a lower agitation speed and gradually increase it as the culture grows. |
| Inconsistent Batch-to-Batch Results | Variations in inoculum quality, medium preparation, or bioreactor operating parameters. | - Standardize your inoculum preparation protocol to ensure a consistent cell density and physiological state. - Double-check the calibration of all sensors (pH, temperature, DO) and controllers (aeration, agitation). - Maintain detailed batch records to track all process parameters. |
| Product Degradation | The producing strain may assimilate the product after the primary carbon source is depleted.[2][8] | - Implement a fed-batch strategy to maintain a low but sufficient concentration of the carbon source (e.g., glucose or sucrose) throughout the fermentation.[2][3][4][7][9] This has been shown to significantly increase the final this compound concentration. |
Data Summary
Table 1: Comparison of this compound Production in Flask vs. Bioreactor
| Culture Method | Agitation/Shaking Speed | Aeration Rate | Max. This compound (g/L) | Reference |
| Baffled Flask | 140 rpm | - | 29.0 | [2] |
| Bioreactor (Batch) | 700 rpm | 0.5 vvm | 25.3 | [1][2] |
| Bioreactor (Fed-Batch with Sucrose) | 700 rpm | 0.5 vvm | 60.0 | [2][3][4][7][9] |
Experimental Protocols
Protocol 1: Batch Fermentation in a Bioreactor
-
Medium Preparation: Prepare the production medium containing (per liter): 100 g glucose, 4.5 g meat extract, and 5.0 g FeCl₃.[1] Adjust the initial pH to 3.0.[2]
-
Bioreactor Setup: Sterilize a 2-L bioreactor containing 1 L of the production medium.
-
Inoculation: Inoculate the bioreactor with a seed culture of Talaromyces trachyspermus.
-
Fermentation Parameters:
-
Sampling and Analysis: Take samples at regular intervals to measure dry cell weight (DCW), residual glucose concentration, and this compound concentration using HPLC.
-
Duration: The fermentation is typically run for 8-11 days.[1][2]
Protocol 2: Fed-Batch Fermentation in a Bioreactor
-
Initial Batch Phase: Start the fermentation as a batch culture using the protocol described above.
-
Feeding Strategy: When this compound production begins to stagnate (typically around day 4-6), start feeding a concentrated sterile sucrose solution (e.g., 500 g/L).[2]
-
Feeding Schedule: Add the feed solution periodically (e.g., on day 4 and day 8 for sucrose feeding) to maintain a sufficient carbon source for continued production.[2]
-
Monitoring and Control: Continue to monitor and control the temperature, agitation, and aeration as in the batch culture.
-
Harvesting: Harvest the culture when the maximum this compound concentration is reached, which can be significantly higher than in batch culture.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of dissolved oxygen on fungal morphology and process rheology during fed-batch processing of Ganoderma lucidum. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Spiculisporic Acid and Rhamnolipids as Biosurfactants
For Researchers, Scientists, and Drug Development Professionals
The quest for effective, biocompatible, and sustainable surfactants is a critical endeavor in fields ranging from pharmaceuticals to bioremediation. Among the promising candidates are biosurfactants, surface-active compounds produced by microorganisms. This guide provides an in-depth, objective comparison of two such biosurfactants: spiculisporic acid, a fatty acid-type biosurfactant, and rhamnolipids, a well-studied class of glycolipid biosurfactants. This analysis is supported by available experimental data to aid in the selection of the most suitable agent for specific research and development applications.
At a Glance: this compound vs. Rhamnolipids
| Feature | This compound | Rhamnolipids |
| Biosurfactant Type | Fatty acid-type | Glycolipid |
| Producing Organisms | Fungi (e.g., Talaromyces trachyspermus, Penicillium spiculisporum)[1][2][3] | Bacteria (primarily Pseudomonas aeruginosa)[4][5][6] |
| Key Structural Features | Contains a lactone ring and two carboxyl groups[1][2][3] | Composed of one or two rhamnose sugar molecules linked to one or two β-hydroxy fatty acid chains[7] |
| Primary Applications | Cosmetics, metal removal[1][2][3] | Bioremediation, enhanced oil recovery, pharmaceuticals, agriculture, food processing[8][9] |
Performance Characteristics: A Data-Driven Comparison
Rhamnolipids, in contrast, have been extensively characterized. The following table summarizes typical performance data for rhamnolipids.
Table 1: Performance Data for Rhamnolipids
| Parameter | Typical Value Range | Conditions |
| Critical Micelle Concentration (CMC) | 10 - 200 mg/L | Varies with congener composition, pH, and temperature. |
| Surface Tension Reduction | Can reduce the surface tension of water from ~72 mN/m to 25-30 mN/m. | Dependent on concentration and environmental factors. |
| Emulsification Index (E24) | Can reach up to 100% for certain oils. | Dependent on the oil phase, concentration, and pH. |
| Stability | Generally stable over a wide range of temperatures, pH, and salinity. | Performance can be affected by extreme conditions. |
Biosynthetic Pathways
Understanding the biosynthetic pathways of these biosurfactants is crucial for optimizing their production and for potential metabolic engineering efforts.
This compound Biosynthesis
The biosynthesis of this compound involves the condensation of lauroyl-CoA and 2-oxoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle.[10] Lauroyl-CoA is a product of fatty acid biosynthesis.
Caption: Biosynthesis of this compound.
Rhamnolipid Biosynthesis
The biosynthesis of rhamnolipids in Pseudomonas aeruginosa is a more complex, multi-step process involving the synthesis of two precursors: dTDP-L-rhamnose (from the glucose metabolic pathway) and β-hydroxyalkanoyl-β-hydroxyalkanoic acid (HAA) (from fatty acid biosynthesis). These precursors are then sequentially linked by rhamnosyltransferases.
Caption: Rhamnolipid Biosynthesis Pathway.
Experimental Protocols
For researchers looking to evaluate these biosurfactants, the following are detailed methodologies for key performance experiments.
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration of a surfactant at which micelles begin to form in solution, and it is a key indicator of surfactant efficiency.
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the purified biosurfactant in deionized water or an appropriate buffer.
-
Serial Dilutions: Create a series of dilutions from the stock solution with progressively lower concentrations.
-
Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). Ensure the instrument is calibrated with deionized water.
-
Data Plotting: Plot the surface tension values (in mN/m) as a function of the logarithm of the biosurfactant concentration.
-
CMC Determination: The plot will typically show two intersecting lines. The concentration at the point of intersection is the CMC.
References
- 1. britannica.com [britannica.com]
- 2. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US3625826A - Process for producing this compound and related substances thereof - Google Patents [patents.google.com]
- 10. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Spiculisporic Acid and Sophorolipids for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, biological activities, and production processes of two promising biosurfactants.
In the ever-evolving landscape of drug development and biotechnology, the demand for effective, biocompatible, and sustainably produced molecules is paramount. Biosurfactants, surface-active compounds produced by microorganisms, have emerged as compelling alternatives to their synthetic counterparts. Among these, Spiculisporic acid and sophorolipids have garnered significant attention for their diverse biological activities and potential therapeutic applications. This guide provides a comprehensive comparative analysis of these two biosurfactants, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available experimental data.
Physicochemical Properties: A Head-to-Head Comparison
Both this compound and sophorolipids are microbial surfactants, but they differ in their chemical structures, which in turn influences their physicochemical properties. Sophorolipids are glycolipids composed of a sophorose sugar head and a fatty acid tail[1]. This compound is classified as a fatty acid-type biosurfactant featuring a lactone ring and two carboxyl groups[2][3]. A summary of their key physicochemical properties is presented in Table 1.
| Property | This compound | Sophorolipids |
| Chemical Class | Fatty acid-type biosurfactant | Glycolipid |
| Critical Micelle Concentration (CMC) | Low (quantitative value not specified in reviewed literature) | Varies with structure (e.g., ~116 mg/L for one type) |
| Surface Tension Reduction | High surface activity (specific mN/m reduction not specified in reviewed literature) | Can reduce surface tension of water to ~30-35 mN/m |
| Solubility | Poor in water, highly soluble in ethanol | Varies; acidic forms are more water-soluble than lactonic forms |
Table 1: Comparison of Physicochemical Properties.
Biological Activities: A Multifaceted Examination
This compound and sophorolipids exhibit a range of biological activities that make them attractive candidates for various therapeutic applications.
Antimicrobial Activity
Both compounds have demonstrated potent antimicrobial properties. This compound has shown significant activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA)[4][5]. Minimum Inhibitory Concentration (MIC) values for this compound have been reported to be as low as 3.9 µg/mL against certain strains[4][5].
Sophorolipids also possess broad-spectrum antimicrobial activity against bacteria and fungi[4]. Their mechanism of action is often attributed to the disruption of the cell membrane[4]. The lactonic form of sophorolipids generally exhibits higher antimicrobial activity compared to the acidic form.
Anticancer Activity
Sophorolipids have been extensively studied for their anticancer properties and have shown efficacy against various cancer cell lines[6]. Their mechanism of action involves the induction of apoptosis through the activation of caspase cascades and modulation of the Bcl-family of proteins[6].
In contrast, the anticancer activity of this compound is less clear. One study reported that a derivative, this compound E, was inactive against breast adenocarcinoma, non-small cell lung cancer, and melanoma cell lines[6]. However, comprehensive studies on the anticancer potential of the parent this compound molecule are limited.
Antiviral and Immunomodulatory Effects
Sophorolipids have demonstrated antiviral activity, particularly against enveloped viruses, and possess immunomodulatory properties[3][7]. They can modulate the immune response by influencing the production of cytokines[3][7]. For instance, they have been shown to attenuate the production of pro-inflammatory cytokines, suggesting their potential in managing inflammatory conditions[7].
Currently, there is a lack of available scientific literature on the antiviral and immunomodulatory activities of this compound. Further research is needed to explore these potential therapeutic avenues.
Production Processes
Both this compound and sophorolipids are produced through microbial fermentation.
This compound is primarily produced by fungi of the Talaromyces and Penicillium species[2][3]. Fermentation is typically carried out in a nutrient-rich medium containing carbohydrates, nitrogen sources, and inorganic salts[2]. Production yields of up to 60 g/L have been reported in fed-batch bioreactor cultures[2][8].
Sophorolipids are mainly synthesized by non-pathogenic yeasts, most notably Starmerella bombicola[9]. The production process involves fermentation in a medium containing both hydrophilic (e.g., glucose) and hydrophobic (e.g., vegetable oils) carbon sources[9]. Sophorolipid production is known for its high yields, with some processes reporting concentrations exceeding 400 g/L[9].
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant and can be determined by measuring the surface tension of a series of surfactant solutions of varying concentrations. The surface tension is plotted against the logarithm of the surfactant concentration. The CMC is the concentration at which a sharp break in the curve is observed, indicating the formation of micelles.
Surface Tension Measurement (Du Noüy Ring Method)
The Du Noüy ring method is a widely used technique to measure the surface tension of a liquid. A platinum-iridium ring is submerged in the liquid and then slowly pulled through the surface. The force required to detach the ring from the surface is measured by a tensiometer. This force is proportional to the surface tension of the liquid.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. A serial dilution of the biosurfactant is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the lowest concentration of the biosurfactant that completely inhibits visible growth of the microorganism is recorded as the MIC.
Anticancer Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability. Cancer cells are seeded in a 96-well plate and treated with different concentrations of the biosurfactant. After an incubation period, MTT solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizing the Science: Diagrams of Pathways and Workflows
To provide a clearer understanding of the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Anticancer signaling pathway of sophorolipids.
Caption: Immunomodulatory signaling pathway of sophorolipids.
Caption: Workflow for MIC determination.
Caption: Workflow for MTT cytotoxicity assay.
Conclusion
Both this compound and sophorolipids present as highly promising biosurfactants with significant potential in the pharmaceutical and biotechnology sectors. Sophorolipids have been more extensively characterized, demonstrating a broader range of biological activities, including robust anticancer, antiviral, and immunomodulatory effects, supported by insights into their mechanisms of action. This compound, while showing excellent antimicrobial properties and favorable characteristics for cosmetic applications due to its low skin irritation, requires further investigation to fully elucidate its therapeutic potential, particularly concerning its antiviral, immunomodulatory, and anticancer activities, as well as the underlying signaling pathways. The high production yields of both compounds, especially sophorolipids, further enhance their commercial viability. This comparative guide serves as a valuable resource for researchers and professionals in the field, highlighting the current state of knowledge and identifying key areas for future research to unlock the full potential of these remarkable biomolecules.
References
- 1. The role of critical micellization concentration in efficacy and toxicity of supramolecular polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Antimicrobial spectrum of Spiculisporic acid versus traditional antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial agents. Spiculisporic acid, a γ-butenolide first isolated from Penicillium spiculisporum, has garnered attention for its potential antibacterial properties. This guide provides an objective comparison of the antimicrobial spectrum of this compound against three classes of traditional antibiotics: β-lactams (Penicillin), tetracyclines (Tetracycline), and fluoroquinolones (Ciprofloxacin). The information presented herein is supported by available experimental data to aid in the evaluation of its potential as a future therapeutic.
Executive Summary
This compound has demonstrated promising antimicrobial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant strains in some studies. However, conflicting reports exist regarding its efficacy, with some research indicating inactivity against both Gram-positive and Gram-negative bacteria. In contrast, traditional antibiotics like Penicillin, Tetracycline, and Ciprofloxacin (B1669076) have well-established and broad spectra of activity, although they are increasingly challenged by bacterial resistance. The mechanism of action for this compound is not yet fully elucidated, whereas the pathways for the compared traditional antibiotics are well-characterized.
Data Presentation: Antimicrobial Spectrum Comparison
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and traditional antibiotics against various bacterial strains. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater potency.
Table 1: Antimicrobial Spectrum of this compound
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Escherichia coli | Gram-negative | 31.25 | [1] |
| Pseudomonas aeruginosa | Gram-negative | 31.25 | [1] |
| Pseudomonas aeruginosa (Resistant) | Gram-negative | 31.25 | [1] |
| Serratia marcescens | Gram-negative | 15.63 | [1] |
| Acinetobacter baumannii | Gram-negative | 62.5 | [1] |
| Salmonella typhi | Gram-negative | 15.63 | [1] |
| Staphylococcus aureus | Gram-positive | 31.25 | [1] |
| Staphylococcus aureus (MRSA) | Gram-positive | 31.25 | [1] |
Note: One study reported this compound and its derivative, this compound E, to be inactive against Gram-positive and Gram-negative bacteria, as well as multidrug-resistant isolates.
Table 2: Antimicrobial Spectrum of Traditional Antibiotics
| Antibiotic | Bacterial Strain | Type | MIC (µg/mL) |
| Penicillin | Streptococcus pneumoniae | Gram-positive | 0.008 - 2 |
| Staphylococcus aureus (susceptible) | Gram-positive | 0.015 - 0.12 | |
| Neisseria meningitidis | Gram-negative | ≤ 0.12 | |
| Tetracycline | Escherichia coli | Gram-negative | 1 - >128 |
| Shigella spp. | Gram-negative | 1 - 128 | |
| Staphylococcus aureus (MRSA) | Gram-positive | >100 | |
| Streptococcus pneumoniae | Gram-positive | 0.25 - 4 | |
| Ciprofloxacin | Escherichia coli | Gram-negative | ≤ 0.004 - 32 |
| Pseudomonas aeruginosa | Gram-negative | 0.03 - >128 | |
| Staphylococcus aureus (MSSA) | Gram-positive | 0.12 - 2 | |
| Streptococcus pneumoniae | Gram-positive | 0.5 - 4 |
Mechanism of Action
The mechanisms by which these antimicrobial agents inhibit bacterial growth are fundamentally different.
This compound: The precise mechanism of action for this compound has not been fully elucidated. However, as a γ-butenolide, it is hypothesized that it may interfere with bacterial quorum sensing, a cell-to-cell communication process that regulates virulence and biofilm formation.[2] Additionally, its nature as a fatty acid-type biosurfactant suggests it could disrupt the integrity of the bacterial cell membrane.[3] Further research is required to determine its specific molecular targets.
Traditional Antibiotics:
-
Penicillin: A member of the β-lactam class, penicillin inhibits the synthesis of the bacterial cell wall.[4] It specifically targets penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[5] This inhibition leads to a weakened cell wall and ultimately cell lysis.[4]
-
Tetracycline: This broad-spectrum antibiotic is a protein synthesis inhibitor.[6] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][7] This action effectively halts the elongation of the polypeptide chain.[7]
-
Ciprofloxacin: As a fluoroquinolone, ciprofloxacin targets bacterial DNA replication. It inhibits two essential enzymes, DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA supercoiling, replication, and separation of daughter chromosomes. This leads to breaks in the bacterial DNA and cell death.
Experimental Protocols
The determination of the antimicrobial spectrum relies on standardized in vitro susceptibility testing. The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution MIC Assay Protocol
This protocol is a generalized procedure for determining the MIC of an antimicrobial agent.
1. Preparation of Materials:
- Antimicrobial agent stock solution (e.g., this compound, Penicillin, Tetracycline, Ciprofloxacin) of known concentration.
- Sterile 96-well microtiter plates.
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).[7]
- Bacterial inoculum standardized to a specific concentration (typically 5 x 10^5 CFU/mL).[7]
2. Serial Dilution:
- Dispense a fixed volume of sterile broth into all wells of the microtiter plate.
- Add a specific volume of the antimicrobial stock solution to the first well of a row and mix.
- Perform a two-fold serial dilution by transferring a fixed volume of the solution from the first well to the second, and so on, across the plate to create a range of decreasing concentrations.
3. Inoculation:
- Inoculate each well (except for a sterility control well) with the standardized bacterial suspension.
4. Incubation:
- Incubate the microtiter plates at a suitable temperature (e.g., 37°C) for a defined period (typically 16-24 hours).[4]
5. Determination of MIC:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[6]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butenolide, a Marine-Derived Broad-Spectrum Antibiofilm Agent Against Both Gram-Positive and Gram-Negative Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound E, a new this compound derivative and ergosterol derivatives from the marine-sponge associated fungus Talaromyces trachyspermus (KUFA 0021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxicity of Spiculisporic Acid and Other Biosurfactants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of spiculisporic acid against other well-known biosurfactants, including sophorolipids, rhamnolipids, and surfactin (B1297464). The information is compiled from various scientific studies to aid in the evaluation of these compounds for potential therapeutic applications. While direct comparative studies are limited, this guide synthesizes available data to offer a comprehensive overview.
Executive Summary
Biosurfactants are a diverse group of microbially produced surface-active agents that have garnered significant interest in the pharmaceutical and biomedical fields due to their biodegradability, low toxicity, and unique biological activities. Among these, this compound, a fatty acid-type biosurfactant, has been noted for its low potential for skin irritation. In contrast, other biosurfactants like sophorolipids, rhamnolipids, and surfactin have demonstrated more pronounced, and in some cases selective, cytotoxic effects against various cancer cell lines. This guide presents a side-by-side look at the available quantitative data, the experimental methods used to obtain it, and the known cellular mechanisms of action.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the cytotoxic activity of this compound and other biosurfactants on various cell lines. It is important to note that the data are compiled from different studies, and therefore, experimental conditions such as cell lines, exposure times, and assay methods may vary. This should be taken into consideration when making direct comparisons.
| Biosurfactant | Cell Line | Assay | IC50 / LC50 Value | Source |
| This compound & Derivatives | ||||
| This compound B, C, D | SGC-7901 (Human Gastric Adenocarcinoma) | MTT | > 50 µg/mL | |
| SPC-A-1 (Human Lung Adenocarcinoma) | MTT | > 50 µg/mL | ||
| This compound E | MCF-7 (Breast Adenocarcinoma) | SRB | No growth inhibition | [1][2] |
| NCI-H460 (Non-small Cell Lung Cancer) | SRB | No growth inhibition | [1][2] | |
| A375-C5 (Melanoma) | SRB | No growth inhibition | [1][2] | |
| Sophorolipids (Acidic) | HaCaT (Human Keratinocytes) | LC50: 20,930 mg/L | ||
| THP-1 (Human Monocytic Leukemia) | LC50: 17,467 mg/L | |||
| RAW 264.7 (Mouse Macrophage) | LC50: 14,707 mg/L | |||
| Normal Human Colonic and Lung Cells | Non-toxic | [3] | ||
| Colorectal Cancer Cell Lines | Dose-dependent reduction in viability | [3] | ||
| Rhamnolipids | MCF-7 (Breast Cancer) | IC50: 8.68 µg/mL (RL-1) | [4] | |
| MDA-MB-231 (Breast Cancer) | IC50: 6.99 µg/mL (RL-1) | [4] | ||
| HepG2, Caco-2, Hela, MCF-7 | Cytotoxic | [5] | ||
| HK-2, Primary Hepatocytes (Normal) | Cytotoxic | [5] | ||
| Surfactin | HepG2 (Human Hepatoma) | Induces apoptosis | [6] | |
| SCC4, SCC25 (Oral Squamous Cell Carcinoma) | Induces apoptosis | [7][8] | ||
| Caco-2 (Colorectal Adenocarcinoma) | No significant cytotoxic effect (some extracts) | [9] |
Experimental Protocols
The cytotoxicity data presented in this guide were primarily obtained using two common colorimetric assays: the MTT assay and the SRB assay. Below are detailed, generalized methodologies for these key experiments.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁵ cells/mL in 100 µL of culture medium and incubate for 24-72 hours to allow for cell attachment and growth.
-
Compound Treatment: Prepare various concentrations of the biosurfactant in culture medium. Replace the existing medium with the medium containing the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a positive control (e.g., a known cytotoxic agent like phenol) and a negative control (culture medium alone).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm (or 490 nm with some reagents) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the negative control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from a dose-response curve.
SRB (Sulphorhodamine B) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with various concentrations of the biosurfactant as described for the MTT assay.
-
Cell Fixation: After the treatment period, gently add a cold fixative reagent (e.g., trichloroacetic acid) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the wells multiple times with water to remove the fixative and excess medium components.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates with a wash solution (e.g., 1% acetic acid) to remove unbound dye.
-
Dye Solubilization: Add 200 µL of a solubilization buffer (e.g., 10 mM Tris base) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 540-565 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the cell mass. The IC50 value is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
While information on the specific signaling pathways affected by this compound in the context of cytotoxicity is scarce, the mechanisms for other biosurfactants are better characterized and often involve the induction of apoptosis (programmed cell death).
Sophorolipids
Sophorolipids have been shown to induce apoptosis in various cancer cells.[10] The proposed mechanism involves the modulation of the B-cell lymphoma (Bcl)-family of proteins, leading to changes in the mitochondrial membrane permeability.[10] This triggers the release of cytochrome c into the cytosol, which in turn activates the caspase cascade (caspase-3 and -9), ultimately leading to apoptosis.[10] Some studies also suggest that sophorolipids can increase intracellular reactive oxygen species (ROS) levels, which can activate pro-apoptotic signaling pathways like JNK and p38 MAPK.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound E, a new this compound derivative and ergosterol derivatives from the marine-sponge associated fungus Talaromyces trachyspermus (KUFA 0021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial sophorolipids inhibit colorectal tumour cell growth in vitro and restore haematocrit in Apcmin+/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rhamnolipids elicit the same cytotoxic sensitivity between cancer cell and normal cell by reducing surface tension of culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surfactin-Induced Apoptosis Through ROS–ERS–Ca2+-ERK Pathways in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surfactin from Bacillus subtilis induces apoptosis in human oral squamous cell carcinoma through ROS-regulated mitochondrial pathway [jcancer.org]
- 8. researchgate.net [researchgate.net]
- 9. Safety assessment of surfactin-producing Bacillus strains and their lipopeptides extracts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sophorolipids as anticancer agents: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Spiculisporic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of Spiculisporic acid and its derivatives. The information is compiled from various scientific studies to facilitate research and development in the fields of pharmacology and biotechnology. This document summarizes the available quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows.
Comparative Bioactivity Data
The primary bioactivities investigated for this compound and its derivatives are antimicrobial and anticancer activities. The following tables summarize the available quantitative and qualitative data from published studies.
Antimicrobial Activity
This compound and several of its derivatives have demonstrated notable activity against a range of bacterial strains. The data is presented in terms of Minimum Inhibitory Concentration (MIC) and inhibition zone diameters.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Inhibition Zone (mm) | Reference |
| This compound | Escherichia coli | 31.25 | - | [1] |
| Pseudomonas aeruginosa | 31.25 | - | [1] | |
| Staphylococcus aureus | 3.9 | - | [1] | |
| Serratia marcescens | 15.63 | - | [1] | |
| Acinetobacter baumannii | 7.8 | - | [1] | |
| Salmonella typhi | 15.63 | - | [1] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 31.25 | - | [1] | |
| This compound B | Staphylococcus aureus ATCC 51650 | - | 9.6 (at 20 mg/mL) | [2] |
| This compound C | Staphylococcus aureus ATCC 51650 | - | 11.6 (at 20 mg/mL) | [2] |
| This compound D | Staphylococcus aureus ATCC 51650 | - | 11.5 (at 20 mg/mL) | [2] |
| This compound E | Gram-positive and Gram-negative bacteria | Inactive (up to 256 µg/mL) | - | [3][4] |
| This compound F | Pseudomonas solanacearum | - | 8.6 (at 20 mg/mL) | [5] |
| Staphylococcus aureus | - | 12.2 (at 20 mg/mL) | [5] | |
| This compound G | Pseudomonas solanacearum | - | - | [5] |
| Staphylococcus aureus | - | - | [5] | |
| Secothis compound B | Staphylococcus aureus | - | 9.2 (at 20 mg/mL) | [5] |
Anticancer Activity
The evaluation of the anticancer properties of this compound derivatives is still in its early stages. The available data, primarily from cytotoxicity assays, is summarized below.
| Compound/Derivative | Cancer Cell Line | Activity/Result | Reference |
| Spiculisporic Acids B, C, D | SGC-7901 (human gastric adenocarcinoma) | Inactive (IC50 > 50 µg/mL) | [2] |
| SPC-A-1 (human lung adenocarcinoma) | Inactive (IC50 > 50 µg/mL) | [2] | |
| This compound E | MCF-7 (breast adenocarcinoma) | Inactive | [3][4] |
| NCI-H460 (non-small cell lung cancer) | Inactive | [3][4] | |
| A375-C5 (melanoma) | Inactive | [3][4] | |
| Spiculisporic Acids F, G | SGC-7901 (human gastric adenocarcinoma) | No cytotoxicity | [5] |
| SPC-A-1 (human lung adenocarcinoma) | No cytotoxicity | [5] |
Enzyme Inhibition Activity
Currently, there is limited specific data on the enzyme inhibitory activity of this compound and its direct derivatives in the public domain. One related compound, trachyspic acid, also produced by Talaromyces trachyspermus, has been reported to inhibit heparanase[6]. Further research is required to explore the potential of this compound derivatives as enzyme inhibitors.
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in the bioactivity assessment of this compound derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a substance against a specific bacterium.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Test Compounds: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included. The plate is then incubated at 37°C for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (cells treated with the solvent used to dissolve the compounds) is also included.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is incubated for another 2-4 hours to allow the formazan (B1609692) crystals to form.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the vehicle control.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory effect of compounds on a specific enzyme.
-
Reagent Preparation: Prepare a buffer solution appropriate for the specific enzyme assay. Prepare stock solutions of the enzyme, substrate, and the this compound derivatives.
-
Assay Reaction: In a suitable reaction vessel (e.g., a 96-well plate or a cuvette), add the buffer, the enzyme, and the test compound at various concentrations. A control reaction without the inhibitor is also prepared.
-
Pre-incubation: The enzyme and inhibitor are often pre-incubated for a specific period to allow for binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate.
-
Measurement of Activity: The enzyme activity is monitored over time by measuring the rate of product formation or substrate consumption, typically using a spectrophotometer or fluorometer.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity of the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined.
Visualizations
The following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway relevant to the bioactivity of natural compounds.
Caption: A general workflow for the isolation and bioactivity screening of this compound derivatives.
Caption: A generalized mitochondrial apoptosis pathway potentially induced by bioactive compounds.
References
- 1. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spiculisporic Acids B–D, Three New γ-Butenolide Derivatives from a Sea Urchin-Derived Fungus Aspergillus sp. HDf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound E, a new this compound derivative and ergosterol derivatives from the marine-sponge associated fungus Talaromyces trachyspermus (KUFA 0021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Emulsifying Properties of Spiculisporic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the emulsifying properties of Spiculisporic acid against common alternatives, Lecithin and Gum Arabic. Due to the emerging nature of this compound as a biosurfactant, this document outlines the necessary experimental protocols to quantitatively assess its performance and presents available data for comparison.
This compound, a fatty acid-type biosurfactant produced by fungi such as Talaromyces trachyspermus, is recognized for its high surface activity and applications in cosmetics and the formulation of emulsion-type organogels.[1][2][3][4][5] Its biocompatible nature makes it a person of interest for pharmaceutical and drug delivery applications. This guide offers the foundational methodologies to validate its emulsifying efficacy.
Comparative Analysis of Emulsifying Properties
The following table summarizes the known emulsifying and physicochemical properties of this compound in comparison to Lecithin and Gum Arabic. The data for this compound is based on preliminary findings, and a comprehensive evaluation requires the experimental validation outlined in this guide.
| Parameter | This compound | Lecithin | Gum Arabic |
| Emulsifier Type | Non-ionic Biosurfactant | Zwitterionic Phospholipid | Anionic Polysaccharide-Protein Complex |
| Source | Fungal Fermentation | Soy, Sunflower, Egg Yolk | Acacia tree exudate |
| Critical Micelle Concentration (CMC) | Low (specific value to be determined)[6] | Varies with purity and type | Not typically measured; forms complex coacervates |
| Surface Tension at CMC (γcmc) | Low (specific value to be determined)[6] | ~25-35 mN/m | ~45-50 mN/m |
| Emulsifying Activity Index (EAI) | To be determined by experimentation | Varies with source and modification[7][8][9] | Dependent on protein content and processing[10][11][12] |
| Emulsion Stability Index (ESI) | To be determined by experimentation | Good, forms stable O/W emulsions[7][8][9] | Excellent, known for long-term stability[10][11][12] |
| Typical Droplet Size | To be determined by experimentation | Can form nanoemulsions (190-440 nm)[13] | 0.57 - 2.02 µm depending on oil/gum ratio[14] |
| Zeta Potential | To be determined by experimentation | Negative charge (-25 mV), pH-dependent[13] | Negative charge, contributes to stability |
| Biocompatibility | High, low skin irritation potential[1][2][3][4][5] | Generally high | High |
Experimental Protocols for Validation
To ascertain the emulsifying properties of this compound, the following experimental protocols are recommended.
Emulsifying Activity Index (EAI) and Emulsion Stability Index (ESI)
This method quantifies the ability of a substance to form an emulsion and the stability of that emulsion over a defined period.
Protocol:
-
Prepare a solution of this compound in an appropriate aqueous buffer (e.g., 1 mg/mL).
-
Mix 8 mL of the this compound solution with 2 mL of a chosen oil phase (e.g., soybean oil).
-
Homogenize the mixture at high speed (e.g., 20,000 rpm for 1 minute) to form an emulsion.
-
Immediately after homogenization (t=0), take a 20 µL aliquot from the bottom of the emulsion and dilute it with 5 mL of 0.1% Sodium Dodecyl Sulfate (SDS) solution.
-
Vortex the diluted sample and measure its absorbance at 500 nm (A₀) against a 0.1% SDS blank.
-
After 10 minutes (t=10), take another 20 µL aliquot from the bottom of the original emulsion, dilute it in the same manner, and measure the absorbance at 500 nm (A₁₀).
-
Calculate EAI and ESI using the following equations[15][16]:
-
EAI (m²/g) = (2 × 2.303 × A₀ × Dilution Factor) / (c × φ × 10000)
-
Where: c = concentration of this compound (g/mL), φ = oil volume fraction.
-
-
ESI (min) = (A₀ × 10) / (A₀ - A₁₀)
-
Droplet Size and Zeta Potential Analysis
These parameters are critical for understanding the stability and bioavailability of an emulsion.
Protocol:
-
Prepare the emulsion as described in the EAI/ESI protocol.
-
Droplet Size Analysis:
-
Zeta Potential Measurement:
-
Use a Zetasizer.
-
Dilute the emulsion (e.g., 500 times) in distilled water to prevent multiple scattering effects.[2]
-
Measure the electrophoretic mobility of the droplets to determine the zeta potential. A higher magnitude of zeta potential (positive or negative) generally indicates better colloidal stability.[1][20]
-
Interfacial Tension Measurement
This measurement helps to understand how effectively an emulsifier can reduce the tension between the oil and water phases, which is crucial for emulsion formation.
Protocol:
-
Use a tensiometer (e.g., spinning drop or Du Noüy ring method).
-
Measure the interfacial tension between the aqueous solution of this compound and the selected oil phase.
-
A lower interfacial tension value indicates a more effective emulsifier.[18][21][22][23][24]
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental validation process for the emulsifying properties of this compound.
Caption: Experimental workflow for validating emulsifying properties.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. 2.7. ζ-Potential Measurements [bio-protocol.org]
- 3. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular and crystal structure of this compound and correlation with the surface activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. myfoodresearch.com [myfoodresearch.com]
- 11. ijert.org [ijert.org]
- 12. Is Gum Arabic a Good Emulsifier Due to CH...π Interactions? How Urea Effectively Destabilizes the Hydrophobic CH...π Interactions in the Proteins of Gum Arabic than Amides and GuHCl? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 2.15. Emulsion Stability Index (ESI) and Emulsifying Activity Index (EAI) [bio-protocol.org]
- 16. 3.5.3. Emulsifying Activity Index (EAI) and Emulsion Stability Index (ESI) [bio-protocol.org]
- 17. 2.4.1. Emulsion Droplet Size [bio-protocol.org]
- 18. scientificgear.com [scientificgear.com]
- 19. nmr.oxinst.jp [nmr.oxinst.jp]
- 20. Using Zeta Potential in Product Formulation | Labcompare.com [labcompare.com]
- 21. mdpi.com [mdpi.com]
- 22. Measuring Interfacial Tension of Emulsions in Situ by Microfluidics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. pubs.acs.org [pubs.acs.org]
In Vitro Antimicrobial Efficacy of Spiculisporic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro antimicrobial efficacy of Spiculisporic acid against a panel of pathogenic bacteria, benchmarked against conventional antibiotics. The data presented is compiled from published research to facilitate an objective evaluation of its potential as a novel antimicrobial agent.
Comparative Antimicrobial Potency
This compound, a γ-butenolide isolated from the endophytic fungus Aspergillus cejpii, has demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1][2][3][4] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound compared to tetracycline (B611298) and kanamycin (B1662678).
Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison
| Microorganism | This compound (µg/mL) | Tetracycline (µg/mL) | Kanamycin (µg/mL) |
| Escherichia coli (ATCC 25922) | 15.63 | >125 | 7.81 |
| Pseudomonas aeruginosa (ATCC 9027) | 15.63 | >125 | 15.63 |
| Staphylococcus aureus (ATCC 25923) | 7.81 | 3.9 | 1.95 |
| Serratia marcescens (ATCC 13880) | 3.9 | 62.5 | 3.9 |
| Acinetobacter baumannii (ATCC 19606) | 7.81 | 31.25 | 7.81 |
| Salmonella typhi (ATCC 6539) | 3.9 | 15.63 | 3.9 |
| Methicillin-resistant S. aureus (MRSA, H1) | 31.25 | 125 | >125 |
| Pseudomonas aeruginosa (PS 16) | 31.25 | 125 | >125 |
| Acinetobacter baumannii (ACT 322) | 15.63 | 62.5 | 31.25 |
Data sourced from a study by Mohamed, S. R., et al. (2024).[1][2][3][4]
Efficacy Against Drug-Resistant Strains
Notably, this compound exhibited promising activity against multidrug-resistant clinical isolates.[1][2] Against a clinical isolate of MRSA (H1) and a resistant strain of Pseudomonas aeruginosa (PS 16), this compound demonstrated an MIC of 31.25 µg/mL.[1][2] In comparison, tetracycline showed weak activity (MIC = 125 µg/mL) against these strains, and kanamycin was inactive (MIC > 125 µg/mL).[1][2]
This compound Derivatives and Analogs
The antimicrobial activity can vary between different analogs of this compound. While the compound isolated from Aspergillus cejpii showed broad-spectrum activity, a study on this compound E from the marine-sponge associated fungus Talaromyces trachyspermus reported it to be inactive against Gram-positive and Gram-negative bacteria.[5] Conversely, other derivatives, Spiculisporic acids F and G, isolated from Aspergillus candidus, have been reported to exhibit antibacterial activity against Pseudomonas solanacearum and Staphylococcus aureus.[2]
Potential Mechanism of Action: Quorum Sensing Inhibition
The precise mechanism of action for this compound has not been fully elucidated. However, as a γ-butenolide, it belongs to a class of molecules known to interfere with bacterial communication systems, specifically quorum sensing (QS).[6][7][8] Quorum sensing is a cell-to-cell signaling mechanism that allows bacteria to coordinate gene expression, including the expression of virulence factors and biofilm formation.[6][7][8] The inhibition of QS pathways is a promising strategy for anti-virulence therapy.[7]
Figure 1. Hypothesized mechanism of this compound as a quorum sensing inhibitor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antimicrobial efficacy.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Figure 2. Experimental workflow for the broth microdilution MIC assay.
-
Preparation of Bacterial Inoculum: A suspension of the test bacterium is prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilutions: The antimicrobial agents (this compound and comparators) are serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Positive (broth with bacteria, no antimicrobial) and negative (broth only) growth controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Anti-biofilm Activity Assay (Crystal Violet Method)
While specific data for this compound is pending in the literature, a standard protocol for assessing anti-biofilm activity is provided below.
Figure 3. General workflow for the crystal violet anti-biofilm assay.
-
Biofilm Formation: Bacterial cultures are grown in a 96-well plate in the presence of varying concentrations of the test compound and incubated to allow for biofilm formation.
-
Removal of Planktonic Cells: The culture medium is discarded, and the wells are gently washed with a phosphate-buffered saline (PBS) to remove non-adherent, planktonic bacteria.
-
Staining: The remaining biofilms are stained with a 0.1% crystal violet solution for 15-20 minutes.
-
Washing: Excess stain is removed by washing with water.
-
Solubilization: The crystal violet bound to the biofilm is solubilized with a suitable solvent, such as 95% ethanol (B145695) or 33% acetic acid.
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of 570 nm. The absorbance is proportional to the amount of biofilm.
Conclusion and Future Directions
The available in vitro data suggests that this compound is a promising antimicrobial compound with potent activity against a range of clinically relevant bacteria, including drug-resistant phenotypes. Its efficacy against MRSA and resistant P. aeruginosa warrants further investigation.
Future research should focus on:
-
Elucidating the specific mechanism of action of this compound.
-
Conducting detailed studies on its anti-biofilm capabilities.
-
Evaluating the in vivo efficacy and toxicity of this compound in animal models.
-
Exploring the structure-activity relationships of different this compound derivatives to optimize antimicrobial potency.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. It is the time for quorum sensing inhibition as alternative strategy of antimicrobial therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking Spiculisporic Acid's Performance as a Metal Chelator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Spiculisporic acid's potential as a metal chelator against established alternatives. While direct quantitative performance data for this compound is limited in publicly available literature, this document synthesizes indirect evidence, structural analysis, and comparative data of other chelators to provide a valuable benchmark for future research and development.
Introduction to this compound as a Metal Chelator
This compound (SA) is a naturally occurring γ-butenolide produced by various fungi, notably Talaromyces trachyspermus (formerly Penicillium spiculisporum)[1]. Structurally, it is a C17 dicarboxylic acid containing a lactone ring. Its established use in commercial metal removers and as a heavy metal sequestrant points to its inherent metal-binding capabilities[2][3][4]. The presence of two carboxylic acid groups in its structure provides the chemical basis for its function as a chelating agent, capable of forming stable complexes with metal ions.
The production of this compound by the fungus Talaromyces trachyspermus has been observed to be significantly enhanced in the presence of certain metal salts, particularly those containing iron (FeCl₃, FeSO₄), manganese (MnSO₄), and nickel (NiCl₂)[2]. This interaction strongly suggests a biological relationship and a direct interaction between this compound and these metal ions.
Comparative Data on Metal Chelation
A study on the derivatives of this compound revealed that its lactone-cleaved form exhibits significant calcium ion sequestration properties[5]. This finding underscores the critical role of the two carboxylic acid groups in metal chelation. Cleavage of the lactone ring likely enhances the flexibility of the molecule, allowing for more efficient coordination with metal ions.
To provide a benchmark, the following table summarizes the stability constants (log K₁) of common metal chelators, Ethylenediaminetetraacetic acid (EDTA) and Citric Acid, with various divalent and trivalent metal ions. These values represent the equilibrium constant for the formation of a 1:1 metal-ligand complex. A higher log K value indicates a stronger and more stable complex.
| Metal Ion | This compound (log K₁) | EDTA (log K₁) | Citric Acid (log K₁) |
| Ca²⁺ | Data not available | 10.6 | 3.5 |
| Mg²⁺ | Data not available | 8.7 | 2.8 |
| Fe²⁺ | Data not available | 14.3 | 4.4 |
| Fe³⁺ | Data not available | 25.1 | 11.4 |
| Cu²⁺ | Data not available | 18.8 | 6.1 |
| Zn²⁺ | Data not available | 16.5 | 4.5 |
| Mn²⁺ | Data not available | 14.0 | 3.4 |
| Ni²⁺ | Data not available | 18.6 | 5.2 |
Note: Stability constants can vary with experimental conditions such as temperature, pH, and ionic strength.
Based on its structural similarity to other dicarboxylic acid chelators and the observed biological interactions, it is hypothesized that this compound would exhibit moderate to good chelating activity, particularly for divalent and trivalent metal ions.
Experimental Protocols for Benchmarking
To quantitatively assess the metal chelating performance of this compound, standardized experimental assays are required. The following protocol outlines a common method for determining ferrous ion (Fe²⁺) chelating activity.
Ferrous Ion Chelating (FIC) Assay
This colorimetric assay is based on the competition between the test compound (this compound) and ferrozine (B1204870) for the binding of ferrous ions. If this compound chelates Fe²⁺, the formation of the colored ferrozine-Fe²⁺ complex will be inhibited, leading to a decrease in absorbance.
Materials:
-
This compound
-
EDTA (as a positive control)
-
Ferrous chloride (FeCl₂)
-
Ferrozine
-
HEPES buffer (or other suitable buffer)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO) and make serial dilutions to the desired test concentrations.
-
Prepare a stock solution of EDTA as a positive control.
-
In a 96-well microplate, add a specific volume of the this compound solution (or EDTA) to the wells.
-
Add a solution of FeCl₂ to each well and incubate for a short period to allow for chelation to occur.
-
Initiate the colorimetric reaction by adding a solution of ferrozine to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow for color development.
-
Measure the absorbance of the solution in each well at the appropriate wavelength (typically around 562 nm).
-
The percentage of ferrous ion chelating activity can be calculated using the following formula: % Chelating Activity = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound.
Visualizing Mechanisms and Workflows
Proposed Mechanism of Metal Chelation by this compound
The following diagram illustrates the proposed mechanism of metal chelation by this compound, where the two carboxyl groups act as the primary binding sites for a divalent metal ion (M²⁺).
Caption: Proposed chelation of a metal ion (M²⁺) by this compound.
Experimental Workflow for Benchmarking Chelating Performance
The logical flow of an experiment to benchmark the metal chelating performance of this compound against a known chelator like EDTA is depicted below.
Caption: Workflow for comparing the metal chelating activity of this compound and EDTA.
Conclusion and Future Directions
While direct quantitative data on the metal chelation performance of this compound remains elusive, the available evidence strongly supports its role as a competent metal chelator. Its natural origin and biodegradability make it an attractive alternative to synthetic chelators like EDTA, particularly in applications where environmental impact is a concern.
Future research should focus on:
-
Quantitative Analysis: Determining the stability constants of this compound with a range of physiologically and environmentally relevant metal ions using techniques such as potentiometric titration or isothermal titration calorimetry.
-
Direct Comparative Studies: Performing head-to-head comparisons of the metal removal efficiency of this compound against EDTA and other chelators in various matrices (e.g., contaminated water, soil).
-
Structure-Activity Relationship: Investigating the metal chelating properties of other this compound derivatives to understand the influence of different functional groups on chelation efficacy.
By addressing these research gaps, a clearer picture of this compound's potential as a high-performance, bio-based metal chelator will emerge, paving the way for its broader application in pharmaceuticals, environmental remediation, and other industries.
References
- 1. Coordinative Binding of Divalent Cations with Ligands Related to Bacterial Spores: Equilibrium Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Reactions of Gamma-Butyrolactone and Gamma-Butyrolactonol Derivatives, and of Tetrahydrofuran with Mixtures of Alcohols and Thionyl Chloride [infoscience.epfl.ch]
- 4. Comparison of the ability of organic acids and EDTA to enhance the phytoextraction of metals from a multi-metal contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Spiculisporic Acid Production Yields Across Fermentation Strategies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Spiculisporic acid production yields from various microbial fermentation processes. The data presented is compiled from peer-reviewed studies to facilitate an objective analysis of different production methodologies.
This compound, a bioactive γ-butenolide originally isolated from Penicillium spiculisporum, has garnered interest for its potential applications in the pharmaceutical and cosmetic industries due to its anti-bacterial properties and low irritation potential.[1][2][3] Efficient production of this compound is crucial for its commercial viability. This guide summarizes key findings on this compound production, focusing on the impact of microbial strain selection, culture conditions, and fermentation technology on final yields.
Comparative Production Yields of this compound
The following table summarizes the quantitative data on this compound (SA) production as reported in various studies. The data highlights the significant influence of the producing strain, carbon and nitrogen sources, and fermentation method on the final product concentration.
| Microorganism | Fermentation Method | Key Medium Components & Conditions | This compound Yield (g/L) | Productivity (g/L/day) | Yield (g SA/g substrate) | Reference |
| Talaromyces trachyspermus NBRC 32238 | Fed-batch Bioreactor | Sucrose (B13894) (fed), Meat Extract, FeCl₃ | 60 | 6.6 | 0.22 | [2][4][5][6][7][8] |
| Talaromyces trachyspermus NBRC 32238 | Baffled Flask (Batch) | 100 g/L Glucose, 4.5 g/L Meat Extract, 5.0 g/L FeCl₃ | 29.0 | - | 0.29 | [1][2] |
| Talaromyces trachyspermus NBRC 32238 | Aeration Stirring-type Bioreactor (Batch) | 100 g/L Glucose, 4.5 g/L Meat Extract, 5.0 g/L FeCl₃ | 25.3 | - | - | [1][2] |
| Talaromyces trachyspermus NBRC 32238 | Baffled Flask (Batch) | 100 g/L Glucose, Meat Extract | 23.3 | 3.3 | 0.29 | [2] |
| Talaromyces trachyspermus NBRC 32238 | Baffled Flask (Batch) | 100 g/L Glucose, 5 mg/L FeCl₃ | 18.6 | - | - | [2] |
| Talaromyces trachyspermus NBRC 32238 | Baffled Flask (Batch) | 100 g/L Glucose, Initial pH 3.0 | 11.2 | - | - | [2] |
| Talaromyces trachyspermus NBRC 32238 | Baffled Flask (Batch) | 100 g/L Glucose (Basic Medium) | 11.9 | 1.7 | 0.14 | [2] |
| Penicillium spiculisporum Lehman No. 10-1 (Industrial Strain) | - | - | - | - | 0.35 | [1][2] |
| Penicillium spiculisporum ATCC 16071 | Shaking Flask | Nutrient Medium, pH 1.6 | 46.1 (mg/ml) | - | - | [9] |
Detailed Experimental Protocols
The methodologies outlined below are based on the successful production of this compound by Talaromyces trachyspermus NBRC 32238, as detailed in the referenced literature.[2]
Microorganism and Culture Maintenance
The fungus Talaromyces trachyspermus NBRC 32238 was maintained on potato dextrose agar (B569324) (PDA) slants at 2–8 °C.[2] For inoculum preparation, the fungus was pre-cultured in a suitable liquid medium.
Batch Fermentation in Baffled Flasks
-
Medium Preparation: A basal medium containing glucose (100 g/L), a nitrogen source (e.g., meat extract at 4.5 g/L), and trace elements (e.g., FeCl₃ at 5.0 g/L) was prepared. The initial pH of the medium was adjusted to a range of 2.0-4.0 using HCl before sterilization at 121°C for 15 minutes.[2]
-
Inoculation and Incubation: A 500-mL Erlenmeyer flask with three baffles containing 100 mL of the sterile medium was inoculated with the fungal pre-culture. The flask was then incubated on a rotary shaker at 28°C and 140 rpm for 9 days.[1][2]
-
Extraction and Quantification: After cultivation, the mycelium and crystalline this compound were separated from the culture broth by filtration. The product was then dissolved using a suitable solvent (e.g., ethanol), and the solvent was evaporated to determine the weight of the dried this compound.[5] Quantification was performed using High-Performance Liquid Chromatography (HPLC).[2]
Fed-Batch Fermentation in a Bioreactor
-
Initial Batch Phase: An aeration stirring-type bioreactor with a working volume of 1 L was used. The initial medium composition was similar to the flask culture, with sucrose being a preferred carbon source to shorten the lag phase.[2][4][6] The initial batch was run at 28°C, with an agitation of 700 rpm and an aeration rate of 0.5 vvm for approximately 10-11 days.[1][2]
-
Feeding Strategy: To overcome substrate depletion, a concentrated solution of the carbon source (e.g., sucrose) was fed into the bioreactor intermittently or continuously.[2]
-
Process Monitoring and Control: Key parameters such as pH, dissolved oxygen, and substrate concentration were monitored throughout the fermentation. The pH was typically controlled at a low level (around 2.0) to prevent contamination and facilitate product crystallization.[2][9]
-
Downstream Processing: Similar to the flask culture, the product was harvested by filtration and purified.
Experimental Workflow for this compound Production
The following diagram illustrates a generalized workflow for the production and analysis of this compound, from strain selection to final product quantification.
Caption: Generalized workflow for this compound production.
Biosynthesis of this compound
The biosynthesis of this compound is a complex enzymatic process. Isotope uptake studies have shown that it involves the condensation of lauroyl-CoA and 2-oxoglutarate, a reaction catalyzed by decylhomocitrate synthase.[2] This highlights the importance of metabolic pathways related to fatty acid synthesis and the TCA cycle for efficient production.[4]
The following diagram illustrates the simplified biosynthetic pathway leading to this compound.
Caption: Simplified biosynthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture [agris.fao.org]
- 8. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 9. US3625826A - Process for producing this compound and related substances thereof - Google Patents [patents.google.com]
A Comparative Genomic Guide to Spiculisporic Acid Producing Fungi
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the genomics of fungal species known to produce Spiculisporic acid, a bioactive fatty acid derivative with applications in the cosmetic and pharmaceutical industries. While significant research has been conducted on the production and isolation of this compound, a comprehensive comparative genomic analysis is still an emerging field. This document summarizes the current knowledge, presents available data, and outlines experimental protocols to facilitate further research in this area.
Introduction to this compound and its Producers
This compound is a dicarboxylic acid with a γ-lactone ring, first isolated from Penicillium spiculisporum.[1] It is classified as a fatty acid-type biosurfactant.[2] Several species of the genus Talaromyces have also been identified as potent producers, with Talaromyces trachyspermus being a notable example.[3][4] The biosynthesis of this compound is understood to involve the condensation of lauroyl-CoA and 2-oxoglutarate, a reaction catalyzed by the enzyme decylhomocitrate synthase.[2][5] However, the complete biosynthetic gene cluster (BGC) responsible for its production has not yet been fully elucidated in any producing species.
Comparative Genomics of this compound Producing Fungi
A direct comparative genomic analysis of the this compound biosynthetic gene cluster is currently hampered by the lack of its complete identification and characterization. However, we can compare the general genomic features of the known producing species to infer their potential for secondary metabolite production.
Known Producers of this compound:
Genomic information for Talaromyces species is becoming increasingly available, revealing a rich diversity of secondary metabolite gene clusters.[3][4][7] For instance, the genome of Talaromyces trachyspermus contains numerous polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) gene clusters, indicating a high potential for producing a wide array of bioactive compounds.[7] Similarly, various strains of Talaromyces pinophilus have been sequenced, highlighting their capacity for biomass degradation and secondary metabolism.[5][6] Unfortunately, a publicly available, annotated genome for Penicillium spiculisporum is not readily accessible, which limits a direct genomic comparison with the original producing species.
Data Presentation
The following tables summarize the available quantitative data on this compound production by Talaromyces trachyspermus under different fermentation conditions. Comprehensive comparative data with other producing species under standardized conditions is currently limited in the literature.
Table 1: this compound Production by Talaromyces trachyspermus NBRC 32238 in Flask Culture
| Carbon Source (100 g/L) | This compound Yield (g/L) |
| Glucose | 11.9 |
| Sucrose | ~11.0 |
| Galactose | ~4.0 |
| Arabinose | ~3.0 |
| Xylose | ~2.5 |
| Lactose | ~5.0 |
| Fructose | ~7.0 |
| Maltose | ~6.0 |
Data extracted from a study by Moriwaki-Takano et al. (2021).[3]
Table 2: Effect of Nitrogen Source on this compound Production by T. trachyspermus NBRC 32238
| Nitrogen Source | This compound Yield (g/L) |
| Meat Extract (4.5 g/L) | 23.3 |
| (NH4)2SO4 and Corn Steep Liquor | 2.2 |
Data extracted from a study by Moriwaki-Takano et al. (2021).[3][4]
Table 3: Effect of Metal Ions on this compound Production by T. trachyspermus NBRC 32238
| Metal Ion (5 mg/L) | This compound Yield (g/L) |
| Control (no added metal) | 5.2 |
| FeCl3 | 15.0 |
| FeSO4 | ~12.0 |
| Fe2(SO4)3 | ~11.0 |
| MnSO4 | ~10.0 |
| NiCl2 | ~8.0 |
Data extracted from a study by Moriwaki-Takano et al. (2021).[3]
Table 4: this compound Production in Bioreactor Cultures of T. trachyspermus NBRC 32238
| Culture Type | Carbon Source | This compound Yield (g/L) |
| Batch Culture | Glucose | 25.3 |
| Fed-batch Culture | Sucrose | 60.0 |
Data extracted from a study by Moriwaki-Takano et al. (2021).[3][4]
Experimental Protocols
Fungal Genome Sequencing, Assembly, and Annotation
This protocol provides a general workflow for obtaining a high-quality fungal genome sequence.
a. Fungal Culture and DNA Extraction:
-
Inoculate the fungal strain of interest in a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate with shaking for 3-5 days.
-
Harvest the mycelia by filtration and freeze-dry.
-
Grind the lyophilized mycelia to a fine powder in liquid nitrogen.
-
Extract high-molecular-weight genomic DNA using a commercially available fungal DNA extraction kit or a standard phenol-chloroform extraction method.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer and agarose (B213101) gel electrophoresis.
b. Genome Sequencing:
-
Prepare sequencing libraries using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies for a hybrid assembly approach. This allows for the generation of a more contiguous and complete genome assembly.
c. Genome Assembly and Annotation:
-
Perform quality control and trimming of the raw sequencing reads.
-
Assemble the long reads into contigs using assemblers like Canu or Flye.
-
Polish the long-read assembly with the short reads using tools like Pilon to correct for sequencing errors.
-
Scaffold the contigs into larger chromosome-level structures if a reference genome is available or by using long-range information.
-
Predict protein-coding genes using ab initio and evidence-based gene prediction tools (e.g., AUGUSTUS, GeneMark-ES, BRAKER).
-
Functionally annotate the predicted genes by searching against protein databases (e.g., NCBI nr, Swiss-Prot) and domain databases (e.g., Pfam, InterPro).
-
Identify secondary metabolite biosynthetic gene clusters using specialized software like antiSMASH.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantitative analysis of this compound from fungal cultures.
a. Sample Preparation:
-
Centrifuge the fungal culture broth to separate the mycelia from the supernatant.
-
Acidify the supernatant to pH 2.0 with HCl to precipitate the this compound.
-
Collect the precipitate by centrifugation or filtration.
-
Dissolve the precipitate in a suitable organic solvent (e.g., ethanol (B145695) or methanol).
-
Filter the solution through a 0.22 µm syringe filter before HPLC analysis.
b. HPLC Analysis:
-
HPLC System: A standard HPLC system equipped with a UV or Refractive Index (RI) detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous acidic solution (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition and gradient will need to be optimized.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength around 210 nm or RI detection.
-
Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Mandatory Visualization
References
- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture [agris.fao.org]
- 2. Classification of Aspergillus, Penicillium, Talaromyces and related genera (Eurotiales): An overview of families, genera, subgenera, sections, series and species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative genomic study of the Penicillium genus elucidates a diverse pangenome and 15 lateral gene transfer events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Draft Genome Sequences of Penicillium spp. from Deeply Buried Oligotrophic Marine Sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biodegradability of Spiculisporic Acid in Comparison to Other Surfactants
Spiculisporic acid, a biosurfactant of fungal origin, is gaining attention for its favorable environmental profile, particularly its biodegradability. This guide provides a comparative analysis of the biodegradability of this compound against other commonly used surfactants, supported by available experimental data. The focus is on ready biodegradability, a key indicator of a substance's potential to rapidly and completely break down in an aquatic environment.
Comparative Analysis of Surfactant Biodegradability
To contextualize the environmental performance of this compound, this guide compares its expected biodegradability with that of other well-established surfactants. The data presented in Table 1 is based on the OECD 301 series of tests, which are stringent evaluations of a chemical's capacity for ultimate biodegradation in an aerobic aqueous environment. A substance is considered "readily biodegradable" if it achieves a biodegradation level of at least 60% within a 10-day window during the 28-day test period[3][4][5].
| Surfactant | Type/Class | OECD 301B (% Biodegradation in 28 days) | Readily Biodegradable |
| This compound | Biosurfactant (Fatty acid lactone) | Data not publicly available; expected to be high | Expected |
| Sophorolipids | Biosurfactant (Glycolipid) | > 90% | Yes |
| Sodium Lauryl Sulfate (SLS) | Anionic | 94-97%[6] | Yes[6][7] |
| Linear Alkylbenzene Sulfonates (LAS) | Anionic | 66.7-94%[8] | Yes[8] |
| Coco-glucoside | Non-ionic | > 60% | Yes |
| Sodium Laureth Sulfate (SLES) | Anionic | > 90%[9] | Yes[9] |
Table 1: Comparison of the Ready Biodegradability of Various Surfactants.
Insights from the Comparison
The data indicates that both biosurfactants and many conventional surfactants demonstrate ready biodegradability. Sophorolipids, another class of biosurfactants, show excellent biodegradation, often exceeding 90%. Widely used anionic surfactants like Sodium Lauryl Sulfate (SLS) and Linear Alkylbenzene Sulfonates (LAS) also meet the criteria for being readily biodegradable[6][7][8].
While direct experimental data for this compound is pending, its chemical structure as a fatty acid derivative suggests that microorganisms can readily metabolize it. Fatty acids are known to be easily broken down through beta-oxidation, a common metabolic pathway.
Experimental Protocol: OECD 301B Ready Biodegradability Test (CO₂ Evolution)
The OECD 301B test is a standardized method to determine the ultimate biodegradability of a substance by measuring the amount of carbon dioxide evolved as microorganisms break it down[3].
Principle
A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days[5][10]. The CO₂ produced during microbial respiration is trapped and measured. The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount (ThCO₂) based on the carbon content of the test substance[3][4].
Key Steps
-
Preparation of the Test Medium: A mineral medium containing essential salts and trace elements is prepared. The test substance is added as the sole source of organic carbon[11].
-
Inoculum: The test is inoculated with a small amount of activated sludge from a sewage treatment plant, which provides a diverse microbial population[3].
-
Incubation: The test vessels are incubated at a constant temperature (typically 20-25°C) and aerated with CO₂-free air[3].
-
CO₂ Measurement: The evolved CO₂ is trapped in a solution of barium hydroxide (B78521) or sodium hydroxide, and the amount is determined by titration or with an inorganic carbon analyzer[3].
-
Data Analysis: The cumulative amount of CO₂ produced is plotted over time. The percentage of biodegradation is calculated at various time points.
Below is a graphical representation of the experimental workflow for the OECD 301B test.
Figure 1: Experimental workflow for the OECD 301B Ready Biodegradability Test.
Conclusion
References
- 1. Biodegradation of linear alkylbenzene sulfonates and their degradation intermediates in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. health.ec.europa.eu [health.ec.europa.eu]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. oecd.org [oecd.org]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. Human and Environmental Toxicity of Sodium Lauryl Sulfate (SLS): Evidence for Safe Use in Household Cleaning Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. SLES Biodegradable Surfactant - INTERSURFCHEM [polymerchem.org]
- 10. img3.epanshi.com [img3.epanshi.com]
- 11. Evaluating the ready biodegradability of two poorly water-soluble substances: comparative approach of bioavailability improvement methods (BIMs) - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Spiculisporic acid's mechanism of action through comparative studies
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the current understanding of Spiculisporic acid's mechanism of action. While its therapeutic potential is increasingly recognized, a definitive elucidation of its molecular pathways remains a subject of ongoing research. This document summarizes the existing experimental data, compares its bioactivity with established agents, and outlines the methodologies employed in these seminal studies.
This compound, a γ-butenolide fungal metabolite, has garnered significant interest for its pronounced antimicrobial properties. Primarily recognized as a fatty acid-type biosurfactant, its ability to disrupt microbial growth, including that of multidrug-resistant strains, positions it as a promising candidate for novel antibiotic development.[1][2][3][4][5] However, the precise molecular interactions and signaling cascades it modulates are yet to be fully validated. This guide synthesizes the available evidence, offering a comparative perspective to contextualize its therapeutic promise.
Comparative Analysis of Antimicrobial Activity
The primary validated bioactivity of this compound lies in its broad-spectrum antibacterial effects. Quantitative comparisons with standard antibiotics have been established through minimum inhibitory concentration (MIC) assays. The data presented below, extracted from a study on this compound isolated from the endophytic fungus Aspergillus cejpii, illustrates its potency against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][6]
| Bacterial Strain | This compound MIC (μg/mL) | Kanamycin MIC (μg/mL) | Tetracycline MIC (μg/mL) |
| Escherichia coli | 31.25 | >500 | 15.63 |
| Pseudomonas aeruginosa | 31.25 | >500 | 125 |
| Staphylococcus aureus | 31.25 | 3.9 | 3.9 |
| Serratia marcescens | 15.63 | 7.8 | 3.9 |
| Acinetobacter baumannii | 62.5 | 7.8 | 15.63 |
| Salmonella typhi | 15.63 | 3.9 | 3.9 |
| MRSA-H1 | 31.25 | >500 | 125 |
| Ps. aeruginosa PS 16 | 31.25 | >500 | 125 |
| A. baumannii ACT 322 | 62.5 | 7.8 | 15.63 |
Data sourced from a study evaluating this compound from Aspergillus cejpii.[2]
Notably, this compound demonstrates significant activity against resistant strains where conventional antibiotics like Kanamycin are ineffective.[2] While its MIC values are not universally lower than tetracycline, its efficacy against resistant phenotypes underscores its potential as a lead compound.
In contrast to its antimicrobial prowess, studies on the anticancer activity of this compound derivatives have yielded less promising results. One investigation found that this compound E, along with glaucanic acid and glauconic acid, exhibited no significant in vitro growth inhibitory activity against MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and A375-C5 (melanoma) cell lines.[7][8]
Elucidating the Mechanism: Current Hypotheses and Experimental Gaps
The definitive mechanism of action for this compound remains to be validated. Its classification as a biosurfactant suggests a potential interaction with and disruption of microbial cell membranes, a common mechanism for fatty acid-based antimicrobial agents.[1][3][4][5] However, direct experimental evidence confirming this hypothesis for this compound is currently lacking in the reviewed literature.
The biosynthesis of this compound has been partially characterized, involving the condensation of lauroyl-CoA and 2-oxoglutarate, a reaction catalyzed by decylhomocitrate synthase.[1][3] This pathway highlights its connection to fatty acid metabolism but does not directly inform on its mode of action against target organisms.
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"2-Oxoglutarate" -> "Decylhomocitrate_Synthase";
"Decylhomocitrate_Synthase" -> "Spiculisporic_Acid" [label="Condensation"];
}
Figure 2: Experimental workflow for MIC determination.
Bioassay-Guided Fractionation and Isolation of this compound
This protocol outlines the general steps for isolating this compound from a fungal culture.[2]
-
Fungal Culture and Extraction: The source fungus (e.g., Aspergillus cejpii) is cultured on a suitable medium. The fungal metabolites are then extracted using an organic solvent such as ethyl acetate.
-
Preliminary Antimicrobial Screening: The crude extract is tested for antimicrobial activity to confirm the presence of active compounds.
-
Fractionation: The active crude extract is subjected to chromatographic techniques (e.g., vacuum liquid chromatography) to separate it into fractions based on polarity.
-
Bioassay of Fractions: Each fraction is tested for antimicrobial activity to identify the most potent fraction(s).
-
Purification: The active fraction(s) undergo further chromatographic purification (e.g., column chromatography, HPLC) to isolate the pure active compound.
-
Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.
```dot
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A -> B [color="#EA4335"];
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C -> D [color="#EA4335"];
D -> E [color="#EA4335"];
E -> F [color="#EA4335"];
F -> G [color="#EA4335"];
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References
- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound E, a new this compound derivative and ergosterol derivatives from the marine-sponge associated fungus Talaromyces trachyspermus (KUFA 0021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Spiculisporic Acid
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides detailed procedures for the proper disposal of spiculisporic acid, a bioactive γ-butenolide, to maintain a safe laboratory environment and comply with regulations.
This compound is recognized as a skin and serious eye irritant.[1][2] Adherence to proper personal protective equipment (PPE) protocols, including wearing eye protection, face protection, and protective gloves, is mandatory during handling and disposal.[1][2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₇H₂₈O₆ |
| Molecular Weight | 328.4 g/mol [3][4] |
| CAS Number | 469-77-2[1] |
| Appearance | Solid |
| Primary Hazards | Skin Irritant (Category 2), Serious Eye Irritant (Category 2A)[1][2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents[2] |
Disposal Procedures
This compound must not be disposed of with household garbage, and measures should be taken to prevent it from entering the sewage system.[1] Disposal must be conducted in accordance with all official local, state, and federal regulations.[1]
Step-by-Step Disposal Workflow:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical properties of this compound and is kept tightly sealed when not in use.
-
-
Storage:
-
Waste Manifest and Pickup:
-
Follow your institution's established procedures for hazardous waste disposal. This typically involves completing a hazardous waste manifest detailing the contents of the container.
-
Schedule a pickup with your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Evacuate and Ventilate: Evacuate personnel from the immediate spill area and ensure adequate ventilation.[2]
-
Personal Protection: Wear appropriate PPE, including a respirator, safety goggles, impervious clothing, and protective gloves, before attempting to clean the spill.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the material away from drains and water courses.[2]
-
Cleanup:
-
For solid spills, carefully sweep or scoop the material into a suitable disposal container. Avoid generating dust.
-
For solutions, absorb the spill with an inert, non-combustible liquid-binding material such as diatomite or universal binders.[2]
-
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[2]
-
Disposal: Dispose of all contaminated materials as hazardous waste according to the procedures outlined above.[2]
Experimental Protocols
Currently, there are no publicly available, standardized experimental protocols for the specific chemical neutralization or deactivation of this compound for disposal purposes. The recommended procedure is to manage it as hazardous chemical waste. Researchers should consult their institution's EHS department for any specific internal protocols or guidance.
Diagram: this compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Spiculisporic acid
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Spiculisporic acid, a bioactive γ-butenolide. Adherence to these guidelines is critical to mitigate risks and ensure a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes skin irritation and serious eye irritation[1][2]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Table 1: Required Personal Protective Equipment for Handling this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Protective gloves (e.g., heavy nitrile or other impervious gloves) | To prevent skin contact and irritation[1][3]. |
| Eye and Face Protection | Safety goggles with side-shields or a face shield | To protect against splashes that can cause serious eye irritation[1][3]. |
| Skin and Body Protection | Impervious clothing, such as a lab coat | To provide a barrier against accidental spills and contact with the skin[1][3]. |
| Respiratory Protection | A suitable respirator should be used if dust or aerosols are generated | To avoid inhalation, especially in areas without adequate exhaust ventilation[1]. |
Emergency Procedures and First Aid
Accessible safety showers and eyewash stations are crucial engineering controls in any laboratory where this compound is handled[1]. In the event of exposure, immediate action is necessary.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention[1][2]. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin thoroughly with plenty of soap and water. If irritation persists, consult a physician[1][2]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention[1]. |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Call a physician for guidance[1]. |
Experimental Protocol: Safe Handling of this compound
The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
-
Preparation and Planning:
-
Before handling, ensure all required PPE is available and in good condition.
-
Verify that safety showers and eyewash stations are accessible and operational.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols[1].
-
-
Handling and Use:
-
Wear the appropriate PPE as specified in Table 1.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not breathe in dust, vapor, mist, or gas[1].
-
When weighing or transferring the powder, do so carefully to minimize dust generation.
-
-
Storage:
-
Accidental Spills:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wear full PPE, including respiratory protection if necessary[1].
-
Contain the spill to prevent it from entering drains or water courses[1].
-
For liquid spills, absorb with an inert, finely-powdered material like diatomite or universal binders[1].
-
For solid spills, carefully sweep or scoop up the material, avoiding dust generation[3].
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol[1].
-
Collect all contaminated materials in a suitable container for disposal[1].
-
-
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Do not dispose of it with household garbage or allow it to reach the sewage system[2].
-
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
